Product packaging for 9-cis Retinol(Cat. No.:)

9-cis Retinol

Cat. No.: B1194733
M. Wt: 286.5 g/mol
InChI Key: FPIPGXGPPPQFEQ-UHFFFAOYSA-N
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Description

Retinol is a retinoid consisting of 3,7-dimethylnona-2,4,6,8-tetraen-1-ol substituted at position 9 by a 2,6,6-trimethylcyclohex-1-en-1-yl group (geometry of the four exocyclic double bonds is not specified). It has a role as a human metabolite. It is a primary alcohol and a retinoid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O B1194733 9-cis Retinol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIPGXGPPPQFEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80859073
Record name (13cis)-Retinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34218-73-0
Record name cis-Retinol
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URL https://commonchemistry.cas.org/detail?cas_rn=34218-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Retinol, cis
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Foundational & Exploratory

The Discovery and Characterization of 9-cis-Retinol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the pivotal discovery, experimental validation, and signaling pathways of 9-cis-retinol (B22316) and its active metabolite, 9-cis-retinoic acid.

This technical guide delves into the seminal research surrounding the discovery and characterization of 9-cis-retinol and its biologically active form, 9-cis-retinoic acid. We will explore the historical context of its identification, the key experimental methodologies that enabled its discovery, a compilation of crucial quantitative data, and a visualization of its complex signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are interested in the multifaceted roles of retinoids in cellular processes.

A Landmark Discovery in Retinoid Biology

Though synthesized and characterized in the 1950s, 9-cis-retinoic acid remained a relatively obscure retinoid isomer until 1992.[1] In that year, two independent research groups, led by Heyman and Levin respectively, published groundbreaking studies that identified 9-cis-retinoic acid as a high-affinity ligand for the Retinoid X Receptor (RXR).[2][3] This was a pivotal moment in endocrinology and developmental biology, as it was previously believed that all-trans-retinoic acid was the sole active metabolite of vitamin A. The discovery of a second, distinct signaling pathway for a retinoid isomer opened up new avenues of research into the intricate mechanisms of gene regulation by vitamin A.[4]

The physiological effects of retinoids are primarily mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[5] While all-trans-retinoic acid binds with high affinity to RARs, it does not bind to RXRs. The identification of 9-cis-retinoic acid as a specific, high-affinity ligand for RXRs provided a crucial missing piece of the puzzle, explaining how RXRs could be activated. It was soon established that 9-cis-retinoic acid can also activate RARs, making it a unique pan-agonist for both receptor families.

Subsequent research has demonstrated the presence of 9-cis-retinoic acid in various tissues, including the liver, kidney, and pancreas, confirming its status as an endogenous signaling molecule. While its concentration in plasma is generally low, it can be significantly increased through dietary intake of foods rich in vitamin A, such as liver.

Quantitative Data Summary

The following tables summarize key quantitative data related to the concentration, binding affinities, and activity of 9-cis-retinoids.

Table 1: Physiological Concentrations of 9-cis-Retinoic Acid

Sample TypeConditionConcentration
Human PlasmaFasting< 1 nmol/L
Human Plasma4 hours after consuming 140g turkey liver9 nmol/L
Mouse Kidney-100 pmol/g
Mouse Liver-13 pmol/g

Data sourced from Arnhold et al., 1996 and Blaner & Olson, 1994.

Table 2: Binding Affinities of 9-cis-Retinoids to Cellular Retinol-Binding Proteins (CRBPI and CRBPII)

LigandProteinApparent Dissociation Constant (K'd)
9-cis-RetinolCRBPI11 nM
9-cis-RetinolCRBPII68 nM
9-cis-Retinal (B17824)CRBPI8 nM
9-cis-RetinalCRBPII5 nM
9-cis-Retinoic AcidCRBPINo significant binding
9-cis-Retinoic AcidCRBPIINo significant binding

Data sourced from a study on the binding affinities of CRBPI and CRBPII.

Table 3: Relative Potency of 9-cis-Retinoic Acid

AssayComparisonRelative Potency
Transfection Assays (RXR-mediated)Compared to all-trans-retinoic acidUp to 40-fold more potent

Data sourced from Heyman et al., 1992.

Key Experimental Protocols

The discovery and characterization of 9-cis-retinoic acid were made possible by a combination of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments.

Identification and Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC has been a cornerstone technique for the separation and quantification of retinoid isomers.

Protocol for Reversed-Phase HPLC Analysis of Retinoids:

  • Sample Preparation: Plasma or tissue homogenates are acidified to a pH of 3-4 and extracted multiple times with an organic solvent mixture (e.g., chloroform (B151607) and methanol). To prevent oxidation, an antioxidant like butylated hydroxytoluene (BHT) is added. The combined organic extracts are dried under nitrogen or argon gas, away from direct light to prevent isomerization.

  • Chromatographic System:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: An isocratic mobile phase, for instance, consisting of 85% methanol (B129727) and 15% 0.01 M sodium acetate (B1210297) buffer (pH 5.2), can be employed.

    • Flow Rate: A typical flow rate is 1.5 mL/min.

  • Detection:

    • A UV detector is used, with the wavelength monitored at 343 nm for the initial elution phase and then shifted to 400 nm for later eluting compounds.

    • For enhanced sensitivity, a fluorescence detector can be coupled to the system, with an excitation wavelength of 348 nm and an emission wavelength of 470 nm.

  • Elution Profile: In most reversed-phase systems, 9-cis-retinoic acid elutes between 13-cis-retinoic acid and all-trans-retinoic acid.

Nuclear Receptor-Dependent Ligand Trapping Assay

This innovative technique was instrumental in the initial identification of 9-cis-retinoic acid as the RXR ligand.

Experimental Workflow:

  • Cell Culture and Transfection: COS-1 cells are cultured and then transfected with an expression vector for the retinoid X receptor (RXRα).

  • Metabolic Labeling: The transfected cells are incubated with [³H]all-trans-retinoic acid. The hypothesis is that the cells will metabolize the all-trans-RA into the actual RXR ligand.

  • Ligand Extraction: After incubation, the cells are harvested, and the nuclei are isolated. The radiolabeled ligands bound to the nuclear receptors are then extracted.

  • HPLC Analysis: The extracted radiolabeled ligands are analyzed by reversed-phase HPLC to separate the different retinoid isomers.

  • Identification: The HPLC fractions are collected, and the radioactivity is measured. A peak co-eluting with a synthetic 9-cis-retinoic acid standard is identified as the putative RXR ligand.

Ligand Binding Assays

To determine the binding affinity of 9-cis-retinoic acid to RXR, competitive binding assays are performed.

Protocol:

  • Receptor Preparation: Recombinant RXR protein is expressed and purified.

  • Radioligand: A radiolabeled form of 9-cis-retinoic acid (e.g., [³H]9-cis-retinoic acid) is used.

  • Competition: A constant amount of the radiolabeled 9-cis-retinoic acid is incubated with the purified RXR in the presence of increasing concentrations of unlabeled ("cold") 9-cis-retinoic acid or other potential ligands.

  • Separation: The receptor-bound radioligand is separated from the free radioligand. This can be achieved using methods like gel filtration or filter binding assays.

  • Quantification and Analysis: The amount of bound radioactivity is measured. The data is then used to calculate the dissociation constant (Kd), which is a measure of the affinity of the ligand for the receptor.

Signaling Pathways and Molecular Mechanisms

The discovery of 9-cis-retinoic acid revealed a new layer of complexity in retinoid signaling. It can activate gene transcription through both RAR- and RXR-mediated pathways.

Biosynthesis of 9-cis-Retinoic Acid

The precise in vivo pathway for the biosynthesis of 9-cis-retinoic acid is still an area of active research. One proposed pathway involves the isomerization of all-trans-retinol to 9-cis-retinol, which is then oxidized to 9-cis-retinal and subsequently to 9-cis-retinoic acid. The identification of a 9-cis-retinol dehydrogenase supports this model.

Biosynthesis_of_9_cis_Retinoic_Acid all_trans_retinol all-trans-Retinol nine_cis_retinol 9-cis-Retinol all_trans_retinol->nine_cis_retinol Isomerase nine_cis_retinal 9-cis-Retinal nine_cis_retinol->nine_cis_retinal 9-cis-Retinol Dehydrogenase nine_cis_RA 9-cis-Retinoic Acid nine_cis_retinal->nine_cis_RA Retinaldehyde Dehydrogenase

Proposed biosynthetic pathway for 9-cis-retinoic acid.

Nuclear Receptor Activation

Once synthesized, 9-cis-retinoic acid diffuses into the nucleus and binds to its cognate receptors, RARs and RXRs. RXRs are unique in that they can form homodimers (RXR/RXR) or heterodimers with a variety of other nuclear receptors, including RARs, the vitamin D receptor (VDR), the thyroid hormone receptor (TR), and peroxisome proliferator-activated receptors (PPARs).

The binding of 9-cis-retinoic acid to RXR induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This receptor-coactivator complex then binds to specific DNA sequences known as retinoid X response elements (RXREs) in the promoter regions of target genes, ultimately leading to the activation of gene transcription.

RXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nine_cis_RA_cyto 9-cis-Retinoic Acid nine_cis_RA_nuc 9-cis-Retinoic Acid nine_cis_RA_cyto->nine_cis_RA_nuc Diffusion RXR_inactive RXR/RXR Homodimer (Inactive, bound to Corepressor) nine_cis_RA_nuc->RXR_inactive Binding RXR_active RXR/RXR Homodimer (Active, bound to Coactivator) RXR_inactive->RXR_active Conformational Change, Corepressor Dissociation, Coactivator Recruitment RXRE Retinoid X Response Element (RXRE) RXR_active->RXRE TargetGene Target Gene mRNA mRNA TargetGene->mRNA Transcription Protein Protein mRNA->Protein Translation

Simplified signaling pathway of 9-cis-retinoic acid via RXR homodimers.

Modulation of RXR Oligomeric State

Interestingly, studies have shown that in its unbound (apo) state, RXR can exist as a tetramer. The binding of 9-cis-retinoic acid leads to the rapid dissociation of these tetramers into dimers, which are the transcriptionally active form. This suggests that the oligomeric state of RXR is a key regulatory feature in the signaling pathway.

RXR_Oligomerization RXR_tetramer RXR Tetramer (Inactive) RXR_dimer RXR Dimer (Active) RXR_tetramer->RXR_dimer Binding of 9-cis-Retinoic Acid RXR_dimer->RXR_tetramer Ligand Dissociation nine_cis_RA 9-cis-Retinoic Acid

Modulation of RXR oligomeric state by 9-cis-retinoic acid.

Conclusion

The discovery of 9-cis-retinoic acid as a high-affinity ligand for RXR fundamentally changed our understanding of retinoid signaling. It unveiled a second major pathway through which vitamin A exerts its diverse biological effects. The experimental methodologies developed to identify and characterize this novel hormone have become standard tools in the field of nuclear receptor research. For drug development professionals, the unique ability of 9-cis-retinoic acid to activate both RARs and RXRs, and the role of RXR as a "master regulator" through its heterodimerization with other nuclear receptors, present exciting opportunities for the development of novel therapeutics targeting a wide range of diseases, from cancer to metabolic disorders. A thorough understanding of the technical details of its discovery and mechanism of action is essential for harnessing the full therapeutic potential of this fascinating molecule.

References

Endogenous Synthesis of 9-cis-Retinol in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the endogenous synthesis of 9-cis-retinol (B22316) and its biologically active metabolite, 9-cis-retinoic acid, in mammals. 9-cis-retinoic acid is a high-affinity ligand for the retinoid X receptor (RXR), a critical nuclear receptor that forms heterodimers with numerous other nuclear receptors, thereby regulating a wide array of physiological processes.[1][2][3] Understanding the biosynthesis of its ligand is therefore of paramount importance for research in developmental biology, metabolic diseases, and oncology. This document details the proposed metabolic pathways, key enzymatic players, quantitative data on retinoid levels, and detailed experimental protocols for their analysis.

Introduction

Vitamin A and its derivatives, collectively known as retinoids, are essential for a multitude of biological functions, including vision, embryonic development, cellular differentiation, and immune function.[2] The biological activities of retinoids are mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[2] While all-trans-retinoic acid (atRA) is the primary ligand for RARs, 9-cis-retinoic acid (9cRA) is the only known endogenous ligand for RXRs with high affinity. The synthesis of 9-cis-retinol is the initial and rate-limiting step in the production of 9cRA. This guide elucidates the current understanding of the pathways and enzymes responsible for the endogenous production of 9-cis-retinol in mammalian systems.

Biosynthetic Pathways of 9-cis-Retinol

The endogenous synthesis of 9-cis-retinol in mammals is thought to occur through two primary pathways: the isomerization of all-trans-retinol and the cleavage of dietary 9-cis-β-carotene. The exact contribution of each pathway to the overall 9-cis-retinol pool is still an area of active investigation.

Isomerization of all-trans-Retinol

The prevailing hypothesis suggests that 9-cis-retinol is primarily synthesized through the enzymatic isomerization of all-trans-retinol. This pathway is analogous to the well-characterized synthesis of 11-cis-retinol (B117599) in the visual cycle. The key steps are:

  • Isomerization: All-trans-retinol is isomerized to 9-cis-retinol. The precise enzyme responsible for this step in most tissues has not been definitively identified, but it is postulated to be an isomerase.

  • Oxidation: 9-cis-retinol is then oxidized to 9-cis-retinal (B17824) by a stereospecific 9-cis-retinol dehydrogenase (RDH).

  • Further Oxidation: Finally, 9-cis-retinal is irreversibly oxidized to 9-cis-retinoic acid by retinal dehydrogenases (RALDHs).

Cleavage of Dietary 9-cis-β-Carotene

Dietary carotenoids, particularly β-carotene, serve as a significant source of vitamin A. 9-cis-β-carotene, which is found in various fruits and vegetables, can be cleaved to yield 9-cis-retinal.

  • Cleavage: Intestinal enzymes, such as β-carotene 15,15'-monooxygenase 1 (BCMO1), can cleave 9-cis-β-carotene to produce one molecule of 9-cis-retinal and one molecule of all-trans-retinal.

  • Reduction: The resulting 9-cis-retinal can then be reduced to 9-cis-retinol by retinol (B82714) dehydrogenases.

  • Oxidation: Alternatively, 9-cis-retinal can be directly oxidized to 9-cis-retinoic acid.

Key Enzymes in 9-cis-Retinol Metabolism

Several enzymes play crucial roles in the synthesis and metabolism of 9-cis-retinol and its derivatives. These enzymes belong to the short-chain dehydrogenase/reductase (SDR) and aldehyde dehydrogenase (ALDH) superfamilies.

  • 9-cis-Retinol Dehydrogenase (RDH4/cRDH): This enzyme, a member of the SDR family, exhibits specificity for cis-retinoids and catalyzes the oxidation of 9-cis-retinol to 9-cis-retinal.

  • Retinal Dehydrogenases (RALDHs): This family of enzymes is responsible for the irreversible oxidation of retinal isomers to their corresponding retinoic acids.

  • β-carotene 15,15'-monooxygenase 1 (BCMO1): Located in the intestine and other tissues, BCMO1 cleaves β-carotene, including the 9-cis isomer, to produce retinal.

Quantitative Data

The endogenous concentrations of 9-cis-retinol and its metabolites are tightly regulated and vary across different tissues. The following tables summarize the available quantitative data.

Table 1: Tissue Concentrations of 9-cis-Retinoic Acid in Mammals

TissueSpeciesConcentration (pmol/g or pmol/ml)Reference
KidneyMouse100
LiverMouse13
Plasma (fasting)Human< 1 nmol/L
CNSLymnaea380 nM
HemolymphLymnaea120 nM

Table 2: Kinetic Parameters of Enzymes in Retinoid Metabolism

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)SpeciesReference
Retinal Dehydrogenase (ALDH1A1)all-trans-Retinal~0.1--
Retinal Dehydrogenase (ALDH1A2)all-trans-Retinal~0.05--

Note: Comprehensive kinetic data for 9-cis-retinol specific enzymes are limited in the literature.

Experimental Protocols

Accurate measurement of retinoid isomers and enzymatic activities is crucial for studying 9-cis-retinol metabolism. Below are detailed methodologies for key experiments.

Quantification of Retinoid Isomers by HPLC

Objective: To separate and quantify different isomers of retinol, retinal, and retinoic acid from biological samples.

Materials:

  • HPLC system with a UV detector

  • Normal-phase silica (B1680970) column (e.g., Zorbax SIL, 4.6 x 250 mm, 5 µm)

  • Mobile phase: n-hexane, 2-propanol, and glacial acetic acid in a specific ratio (e.g., 1000:4.3:0.675)

  • Retinoid standards (all-trans, 9-cis, 13-cis isomers of retinol, retinal, and retinoic acid)

  • Internal standard (e.g., retinyl acetate)

  • Solvents for extraction (e.g., ethanol (B145695), hexane)

Procedure:

  • Sample Preparation:

    • Homogenize tissue samples in a suitable buffer.

    • For serum samples, perform a protein precipitation step.

    • Add a known amount of internal standard to the homogenate or serum.

  • Extraction:

    • Perform a two-step liquid-liquid extraction using ethanol and hexane (B92381) to separate retinoids from the aqueous phase.

    • Evaporate the organic phase to dryness under a stream of nitrogen, protected from light.

  • HPLC Analysis:

    • Reconstitute the dried extract in the mobile phase.

    • Inject the sample onto the HPLC column.

    • Run the HPLC with an isocratic or gradient elution at a constant flow rate (e.g., 1 ml/min).

    • Detect the retinoid isomers by monitoring the UV absorbance at their specific maximum absorption wavelengths (e.g., 325 nm for retinol, 350 nm for retinoic acid).

  • Quantification:

    • Identify the peaks based on the retention times of the pure standards.

    • Quantify the amount of each isomer by comparing the peak area to a standard curve and normalizing to the internal standard.

Retinol Dehydrogenase Activity Assay

Objective: To measure the enzymatic activity of retinol dehydrogenases in converting retinol to retinal.

Materials:

  • Cell culture system (e.g., HEK293 cells) or tissue homogenates

  • Expression vector for the retinol dehydrogenase of interest

  • Substrate: all-trans-retinol or 9-cis-retinol

  • Cofactor: NAD+

  • Cell lysis buffer

  • HPLC system for retinal quantification

Procedure:

  • Enzyme Source Preparation:

    • For cell-based assays, transfect cells with the expression vector for the RDH enzyme.

    • For tissue-based assays, prepare microsomal or cytosolic fractions from tissue homogenates.

  • Enzymatic Reaction:

    • Incubate the enzyme source (transfected cells or tissue fraction) with the retinol substrate and NAD+ cofactor in a reaction buffer at 37°C for a defined period.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding a solvent like ethanol or by placing on ice.

    • Extract the retinoids using a suitable organic solvent (e.g., hexane).

  • Quantification of Retinal:

    • Analyze the extracted sample by HPLC to quantify the amount of retinal produced.

    • Enzyme activity is typically expressed as the amount of product formed per unit of time per amount of protein.

Signaling Pathways and Experimental Workflows

The biological effects of 9-cis-retinol are mediated by its conversion to 9-cis-retinoic acid, which then activates nuclear receptors. The following diagrams illustrate the key pathways and a typical experimental workflow.

Endogenous_9_cis_Retinol_Synthesis cluster_pathway1 Isomerization Pathway cluster_pathway2 Dietary Pathway all-trans-Retinol all-trans-Retinol Isomerase Isomerase 9-cis-Retinol 9-cis-Retinol Isomerase->9-cis-Retinol RDH4 (cRDH) RDH4 (cRDH) 9-cis-Retinol->RDH4 (cRDH) 9-cis-Retinal 9-cis-Retinal RDH4 (cRDH)->9-cis-Retinal RALDH RALDH 9-cis-Retinal->RALDH 9-cis-Retinoic_Acid 9-cis-Retinoic_Acid RALDH->9-cis-Retinoic_Acid 9-cis-beta-Carotene 9-cis-beta-Carotene BCMO1 BCMO1 9-cis-beta-Carotene->BCMO1 9-cis-Retinal_diet 9-cis-Retinal BCMO1->9-cis-Retinal_diet 9-cis-Retinal_diet->RALDH RDH_diet RDH 9-cis-Retinal_diet->RDH_diet 9-cis-Retinol_diet 9-cis-Retinol RDH_diet->9-cis-Retinol_diet RXR_RAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9cRA_cyto 9-cis-Retinoic Acid atRA_cyto all-trans-Retinoic Acid atRA_nuc atRA atRA_cyto->atRA_nuc 9cRA_nuc 9-cis-RA RXR RXR 9cRA_nuc->RXR RAR RAR atRA_nuc->RAR RXR_RAR RXR-RAR Heterodimer RXR->RXR_RAR RAR->RXR_RAR RARE Retinoic Acid Response Element (RARE) RXR_RAR->RARE Binds to CoA Co-activators RXR_RAR->CoA Recruits (active) CoR Co-repressors RARE->CoR Recruits (inactive) Gene_Transcription Target Gene Transcription CoR->Gene_Transcription Inhibits CoA->Gene_Transcription Initiates Experimental_Workflow_Retinoid_Analysis Homogenization Homogenization / Protein Precipitation Internal_Standard Addition of Internal Standard Homogenization->Internal_Standard Extraction Liquid-Liquid Extraction (e.g., with Hexane) Internal_Standard->Extraction Evaporation Evaporation to Dryness (under Nitrogen) Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_MS HPLC or LC-MS/MS Analysis Reconstitution->HPLC_MS Data_Analysis Data Analysis and Quantification HPLC_MS->Data_Analysis

References

The Pivotal Role of 9-cis Retinol in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted biological role of 9-cis retinol (B82714) and its active metabolite, 9-cis-retinoic acid, in cellular signaling. Central to retinoid signaling, 9-cis-retinoic acid acts as a high-affinity ligand for two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[1][2][3][4][5] This interaction initiates a cascade of molecular events that regulate gene expression, thereby influencing a wide array of physiological processes, including development, cell differentiation, proliferation, and apoptosis. This document provides a comprehensive overview of the signaling pathways, quantitative data on receptor interactions, and detailed experimental protocols relevant to the study of 9-cis retinol and its derivatives.

The Metabolic Activation of this compound

This compound serves as a precursor to the biologically active 9-cis-retinoic acid. The metabolic conversion is a two-step enzymatic process. First, this compound is oxidized to 9-cis-retinal (B17824). This reaction is catalyzed by enzymes such as cis-retinol dehydrogenases (cRDH). Subsequently, 9-cis-retinal is further oxidized to 9-cis-retinoic acid. While the in vivo synthesis pathway of 9-cis-retinoic acid is still under investigation, evidence suggests that all-trans-retinol can be a source for 9-cis-retinol (B22316) and, consequently, 9-cis-retinoic acid.

Cellular Signaling Pathways

The biological effects of 9-cis-retinoic acid are primarily mediated through its interaction with RARs and RXRs, which function as ligand-dependent transcription factors. These receptors are modular proteins containing a DNA-binding domain and a ligand-binding domain.

Receptor Dimerization and Gene Regulation

Upon ligand binding, RARs and RXRs undergo conformational changes that facilitate their binding to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. These receptors can form various dimeric complexes:

  • RXR Homodimers (RXR/RXR): In the presence of 9-cis-retinoic acid, RXRs can form homodimers that bind to specific RAREs and activate gene transcription.

  • RAR-RXR Heterodimers (RAR/RXR): This is the major functional form for regulating retinoid-responsive genes. Both all-trans-retinoic acid and 9-cis-retinoic acid can activate RARs within these heterodimers. The binding of a ligand to the RAR subunit is often the primary trigger for the transcriptional activation of the heterodimer.

The binding of these receptor dimers to RAREs, along with the recruitment of co-activator or co-repressor proteins, ultimately modulates the transcription of target genes, leading to a cellular response.

Retinoid Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9-cis Retinol_ext This compound 9-cis Retinol_cyt This compound 9-cis Retinol_ext->9-cis Retinol_cyt Transport 9-cis Retinal 9-cis Retinal 9-cis Retinol_cyt->9-cis Retinal Oxidation (cRDH) 9-cis Retinoic Acid_cyt 9-cis Retinoic Acid 9-cis Retinal->9-cis Retinoic Acid_cyt Oxidation 9-cis Retinoic Acid_nuc 9-cis Retinoic Acid 9-cis Retinoic Acid_cyt->9-cis Retinoic Acid_nuc Transport RXR_cyt RXR RAR_cyt RAR RXR_nuc RXR 9-cis Retinoic Acid_nuc->RXR_nuc Binds RAR_nuc RAR 9-cis Retinoic Acid_nuc->RAR_nuc Binds RXR_RXR RXR/RXR Homodimer RXR_nuc->RXR_RXR Homodimerization RAR_RXR RAR/RXR Heterodimer RXR_nuc->RAR_RXR Heterodimerization RAR_nuc->RAR_RXR RARE Retinoic Acid Response Element (RARE) RXR_RXR->RARE Binds RAR_RXR->RARE Binds Gene Transcription Target Gene Transcription RARE->Gene Transcription Regulates

Figure 1: Simplified signaling pathway of this compound.

Quantitative Data on Receptor Interactions

The affinity of 9-cis-retinoic acid for RXRs and RARs, as well as the effective concentrations required for transcriptional activation, are critical parameters in understanding its biological activity.

Table 1: Dissociation Constants (Kd) of 9-cis-Retinoic Acid for RXR and RAR Subtypes
Receptor SubtypeDissociation Constant (Kd) (nM)Reference(s)
RXRα15.7
RXRβ18.3
RXRγ14.1
RARα0.2 - 0.7
RARβ0.2 - 0.7
RARγ0.2 - 0.7
Table 2: EC50 Values of 9-cis-Retinoic Acid for Transcriptional Activation
ReceptorEC50 (nM)Reference(s)
GAL4-RXR Chimeras3 - 20
GAL4-RAR Chimeras3 - 20

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the biological role of this compound and its derivatives.

Nuclear Receptor Binding Assay

This assay is used to determine the binding affinity of a ligand (e.g., 9-cis-retinoic acid) to its receptor (RXR or RAR).

Principle: A radiolabeled ligand competes with an unlabeled test compound for binding to the receptor. The amount of radioactivity bound to the receptor is measured to determine the inhibitory concentration (IC50) of the test compound, from which the dissociation constant (Kd) can be calculated.

Methodology Outline:

  • Receptor Preparation: Prepare nucleosol fractions from cells transiently transfected with expression vectors for the desired receptor subtype (e.g., RXRα, RARα).

  • Binding Reaction: Incubate the receptor preparation with a constant concentration of radiolabeled 9-cis-retinoic acid (e.g., [³H]9-cis-RA) and varying concentrations of unlabeled 9-cis-retinoic acid or other competitor ligands.

  • Separation of Bound and Free Ligand: Separate the receptor-ligand complexes from the unbound ligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.

  • Quantification: Measure the radioactivity in the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. The Kd can then be calculated using the Cheng-Prusoff equation.

Nuclear Receptor Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis Receptor Receptor (from transfected cells) Incubate Incubate Receptor, Radioligand, and varying concentrations of Competitor Receptor->Incubate Radioligand Radiolabeled Ligand ([³H]9-cis-RA) Radioligand->Incubate Competitor Unlabeled Competitor (e.g., 9-cis-RA) Competitor->Incubate Separate Separate Bound from Free Ligand Incubate->Separate Quantify Quantify Radioactivity of Bound Fraction Separate->Quantify Calculate Calculate IC50 and Kd Quantify->Calculate

Figure 2: Workflow for a nuclear receptor binding assay.

Reporter Gene Assay

This assay measures the ability of a ligand to activate a nuclear receptor and induce the transcription of a reporter gene.

Principle: Cells are co-transfected with an expression vector for the nuclear receptor of interest and a reporter plasmid containing a RARE upstream of a reporter gene (e.g., luciferase or β-galactosidase). Upon ligand binding and receptor activation, the reporter gene is transcribed, and its product can be quantified.

Methodology Outline:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T, COS-1) and co-transfect with the receptor expression plasmid and the RARE-reporter plasmid. A control plasmid (e.g., expressing Renilla luciferase) is often included to normalize for transfection efficiency.

  • Ligand Treatment: Treat the transfected cells with various concentrations of the test ligand (e.g., 9-cis-retinoic acid).

  • Cell Lysis and Assay: After an appropriate incubation period, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

  • Data Analysis: Normalize the reporter gene activity to the control plasmid activity. Plot the normalized activity against the ligand concentration to determine the EC50 value, which is the concentration of ligand that produces 50% of the maximal response.

Reporter Gene Assay Workflow cluster_prep Preparation cluster_transfection Transfection & Treatment cluster_analysis Analysis Cells Culture suitable cell line Transfect Co-transfect cells with plasmids Cells->Transfect Plasmids Receptor Expression Plasmid + RARE-Reporter Plasmid Plasmids->Transfect Treat Treat with varying ligand concentrations Transfect->Treat Lyse Lyse cells Treat->Lyse Measure Measure reporter enzyme activity Lyse->Measure Calculate Calculate EC50 Measure->Calculate

Figure 3: Workflow for a reporter gene assay.

Analysis of Retinoids by HPLC-MS/MS

This method is used for the sensitive and specific quantification of retinoids, including 9-cis-retinol and 9-cis-retinoic acid, in biological samples.

Principle: High-performance liquid chromatography (HPLC) separates the different retinoid isomers based on their physicochemical properties. The separated compounds are then introduced into a tandem mass spectrometer (MS/MS) for detection and quantification based on their mass-to-charge ratio.

Methodology Outline:

  • Sample Preparation: Extract retinoids from the biological matrix (e.g., cells, tissues, plasma) using an organic solvent. Care must be taken to protect the light- and oxygen-sensitive retinoids from degradation.

  • HPLC Separation: Inject the extracted sample onto an appropriate HPLC column (e.g., a C18 reversed-phase column) and elute with a suitable mobile phase to separate the different retinoid isomers.

  • MS/MS Detection: The eluent from the HPLC is introduced into the mass spectrometer. The parent ion of the target retinoid is selected and fragmented, and a specific product ion is monitored for quantification (Selected Reaction Monitoring - SRM).

  • Quantification: A standard curve is generated using known concentrations of the retinoid of interest to quantify its amount in the sample.

Conclusion

This compound, through its conversion to 9-cis-retinoic acid, plays a critical role in cellular signaling by activating both RAR and RXR nuclear receptors. This activation, through the formation of homodimers and heterodimers, leads to the regulation of a vast network of target genes, thereby influencing fundamental cellular processes. The quantitative data on receptor binding and activation, coupled with robust experimental methodologies, provide a solid foundation for further research into the physiological and pathophysiological roles of 9-cis retinoids and for the development of novel therapeutic agents targeting these signaling pathways.

References

The Isomerization of All-trans-Retinol to 9-cis-Retinol: A Technical Guide to the Core Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conversion of all-trans-retinol, the primary circulating form of vitamin A, into its various cis-isomers is a critical step in mediating a wide range of biological functions, from vision to gene regulation. Among these isomers, 9-cis-retinol (B22316) is of particular interest as the precursor to 9-cis-retinoic acid, the endogenous ligand for Retinoid X Receptors (RXRs). RXRs play a pivotal role in cellular signaling by forming heterodimers with numerous other nuclear receptors. Understanding the mechanism by which 9-cis-retinol is synthesized is therefore crucial for research in metabolic diseases, oncology, and developmental biology. This technical guide provides an in-depth exploration of the known and proposed mechanisms for the isomerization of all-trans-retinol to 9-cis-retinol, complete with experimental protocols and quantitative data.

Core Mechanisms of Isomerization

The formation of 9-cis-retinol from all-trans-retinol is a complex process that is not yet fully elucidated. Evidence points towards both enzymatic and non-enzymatic pathways. While a dedicated enzyme for this specific isomerization has not been definitively identified, several enzymatic activities and non-catalytic processes have been implicated.

Enzymatic Isomerization Pathways

Two primary enzymatic routes have been proposed for the generation of 9-cis-retinoids. The first involves the direct isomerization of an all-trans-retinoid, while the second relies on the cleavage of a carotenoid precursor.

While the retinal pigment epithelium (RPE) of the eye contains a well-characterized isomerase, RPE65, which converts all-trans-retinyl esters to 11-cis-retinol (B117599) for the visual cycle, a homologous enzyme for the specific production of 9-cis-retinol in other tissues has not yet been identified.[1][2] However, studies using liver cell homogenates have demonstrated the conversion of all-trans-retinol to 9-cis-retinal (B17824), suggesting the presence of an unknown isomerase.[3][4] This putative enzyme is thought to act on all-trans-retinol, which is then oxidized to 9-cis-retinal by a 9-cis-retinol dehydrogenase.[4] The identification of a 9-cis-retinol dehydrogenase (RDH4) in embryonic and adult tissues lends further support to a metabolic pathway originating from 9-cis-retinol.

The proposed enzymatic isomerization is thought to be facilitated by cellular retinol-binding proteins (CRBPs), which chaperone the hydrophobic retinol (B82714) molecule and may present it to the enzyme in the correct orientation. The binding affinities of CRBPI and CRBPII for 9-cis-retinol suggest that these proteins can effectively sequester the product and potentially influence the equilibrium of the reaction.

An alternative enzymatic route to 9-cis-retinoids is through the asymmetric cleavage of β-carotene. The enzyme β-carotene-9',10'-oxygenase (BCO2) can cleave 9-cis-β-carotene to yield one molecule of 9-cis-retinal and one molecule of all-trans-retinal. Given that 9-cis-β-carotene is present in various foods, this pathway represents a direct dietary source of 9-cis-retinoids. BCO2 is located in the inner mitochondrial membrane and has a broad substrate specificity.

Non-Enzymatic Isomerization

In addition to enzymatic catalysis, non-enzymatic mechanisms may contribute to the cellular pool of 9-cis-retinoids.

Studies using bovine liver microsomes have shown that all-trans-retinoic acid can be isomerized to 9-cis-retinoic acid in a process that appears to be mediated by thiol groups and is not saturable, suggesting a non-enzymatic, first-order reaction. While this has been demonstrated for retinoic acid, it is plausible that a similar thiol-dependent mechanism could contribute to the isomerization of retinol, although direct evidence for this is limited.

Retinoids are light-sensitive molecules that can undergo cis-trans isomerization upon exposure to light. While this is the basis of vision, non-specific photoisomerization can also occur. However, this process generally lacks the stereospecificity required for efficient and regulated biological signaling.

Signaling Pathways and Logical Relationships

The conversion of all-trans-retinol to 9-cis-retinol is the initial step in a pathway that leads to the activation of RXR-mediated gene transcription. The diagram below illustrates the key steps in this process.

G cluster_synthesis 9-cis-Retinol Synthesis cluster_activation RXR Signaling Pathway all-trans-Retinol all-trans-Retinol Putative Isomerase Putative Isomerase all-trans-Retinol->Putative Isomerase Substrate 9-cis-Retinol 9-cis-Retinol cRDH 9-cis-Retinol Dehydrogenase 9-cis-Retinol->cRDH Substrate Putative Isomerase->9-cis-Retinol Product 9-cis-beta-Carotene 9-cis-beta-Carotene BCO2 BCO2 9-cis-beta-Carotene->BCO2 Substrate 9-cis-Retinal_from_BCO2 9-cis-Retinal BCO2->9-cis-Retinal_from_BCO2 Product 9-cis-Retinal_from_BCO2->9-cis-Retinol Reduction 9-cis-Retinal 9-cis-Retinal RALDH Retinaldehyde Dehydrogenase 9-cis-Retinal->RALDH Substrate 9-cis-Retinoic Acid 9-cis-Retinoic Acid RXR RXR 9-cis-Retinoic Acid->RXR Ligand Binding Gene Transcription Gene Transcription RXR->Gene Transcription Activation cRDH->9-cis-Retinal Product RALDH->9-cis-Retinoic Acid Product

Caption: Biosynthesis of 9-cis-retinol and the subsequent RXR signaling pathway.

Quantitative Data

The following tables summarize key quantitative data related to the binding and enzymatic conversion of retinoids. Direct kinetic data for a specific all-trans to 9-cis-retinol isomerase is not yet available in the literature.

Table 1: Binding Affinities of Cellular Retinoid-Binding Proteins for Retinol Isomers

ProteinLigandDissociation Constant (Kd)Reference
CRBPIall-trans-Retinol~3 nM
CRBPI9-cis-Retinol11 nM
CRBPIIall-trans-Retinol~11 nM
CRBPII9-cis-Retinol68 nM

Table 2: Kinetic Parameters of RPE65 Isomerase Activity (Visual Cycle)

SubstrateProductInitial Rate (pmol/min/mg protein)Reference
all-trans-Retinyl Ester11-cis-Retinol2.9

Experimental Protocols

In Vitro Retinol Isomerization Assay in Liver Microsomes

This protocol is adapted from methodologies used to study retinoid metabolism in liver preparations.

Objective: To assess the conversion of all-trans-retinol to 9-cis-retinol in a microsomal fraction from liver tissue.

Materials:

  • Fresh or frozen liver tissue

  • Homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, pH 7.4)

  • Microsome isolation buffers (e.g., high-speed centrifugation buffers)

  • Reaction buffer (e.g., 100 mM MES, pH 6.0)

  • all-trans-retinol (substrate)

  • Bovine serum albumin (BSA)

  • ATP

  • Recombinant CRBP (optional, to potentially enhance product detection)

  • Methanol and Hexane (B92381) (for extraction)

  • HPLC system with a normal-phase silica (B1680970) column

Procedure:

  • Microsome Preparation:

    • Homogenize liver tissue in ice-cold homogenization buffer.

    • Perform differential centrifugation to isolate the microsomal fraction (typically a high-speed spin at 100,000 x g).

    • Resuspend the microsomal pellet in an appropriate buffer and determine the protein concentration.

  • Isomerization Reaction:

    • In a microcentrifuge tube, combine the reaction buffer, BSA, ATP, and CRBP (if used).

    • Add a known amount of all-trans-retinol (e.g., dissolved in a small volume of ethanol (B145695) or DMF).

    • Initiate the reaction by adding the microsomal protein preparation.

    • Incubate at 37°C for a defined period (e.g., 1-2 hours) in the dark to prevent photoisomerization.

    • Prepare a control reaction with heat-inactivated microsomes.

  • Retinoid Extraction:

    • Stop the reaction by adding an equal volume of methanol.

    • Add two volumes of hexane, vortex vigorously, and centrifuge to separate the phases.

    • Carefully collect the upper hexane phase containing the retinoids.

    • Dry the hexane extract under a stream of nitrogen.

  • HPLC Analysis:

    • Resuspend the dried retinoid extract in the HPLC mobile phase.

    • Inject the sample onto a normal-phase HPLC system.

    • Separate the retinol isomers using an appropriate mobile phase (e.g., a gradient of ethyl acetate (B1210297) in hexane).

    • Detect the retinoids using a UV detector at approximately 325 nm.

    • Quantify the amount of 9-cis-retinol formed by comparing the peak area to a standard curve of 9-cis-retinol.

G Start Start Microsome_Prep Prepare Liver Microsomes Start->Microsome_Prep Reaction_Setup Set up Isomerization Reaction (all-trans-retinol + microsomes) Microsome_Prep->Reaction_Setup Incubation Incubate at 37°C in Dark Reaction_Setup->Incubation Extraction Extract Retinoids with Hexane Incubation->Extraction HPLC_Analysis Analyze by Normal-Phase HPLC Extraction->HPLC_Analysis Quantification Quantify 9-cis-Retinol HPLC_Analysis->Quantification End End Quantification->End

Caption: Experimental workflow for an in vitro retinol isomerization assay.

HPLC Analysis of Retinol Isomers

Objective: To separate and quantify all-trans-retinol and 9-cis-retinol from a biological extract.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, and UV detector.

  • Normal-phase silica column (e.g., Zorbax SIL, 4.6 x 250 mm, 5 µm).

Reagents:

  • HPLC-grade n-hexane

  • HPLC-grade 2-propanol or ethyl acetate

  • Retinol isomer standards (all-trans-retinol, 9-cis-retinol)

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of 2-propanol in hexane (e.g., starting at 0.4% 2-propanol).

  • Flow Rate: 2 mL/min.

  • Detection Wavelength: 325 nm.

  • Column Temperature: Ambient.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of all-trans-retinol and 9-cis-retinol of known concentrations in the mobile phase.

  • Standard Curve: Inject the standards onto the HPLC system to determine their retention times and generate a standard curve of peak area versus concentration for each isomer.

  • Sample Analysis: Inject the resuspended sample extract onto the column.

  • Peak Identification: Identify the peaks for all-trans-retinol and 9-cis-retinol in the sample chromatogram by comparing their retention times to those of the standards.

  • Quantification: Determine the concentration of each isomer in the sample by using the peak areas and the standard curves.

Conclusion

The isomerization of all-trans-retinol to 9-cis-retinol is a fundamental process for the synthesis of the RXR ligand, 9-cis-retinoic acid. While the complete picture of this conversion is still emerging, current evidence points to the involvement of both specific enzymatic pathways, such as a putative retinol isomerase and the cleavage of 9-cis-β-carotene by BCO2, as well as non-enzymatic mechanisms. Further research is needed to isolate and characterize the proposed retinol isomerase and to fully understand the relative contributions of these different pathways in various tissues and physiological contexts. The experimental protocols and data presented in this guide provide a framework for researchers to investigate this important area of retinoid biology.

References

The Pivotal Role of 9-cis Retinol in Embryonic Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function of 9-cis retinol (B82714) and its active metabolite, 9-cis retinoic acid (9-cis RA), in embryonic development. It delves into the metabolic pathways, signaling cascades, and diverse roles in organogenesis, while also addressing its teratogenic potential. This document synthesizes current research to offer a detailed resource, complete with quantitative data, experimental protocols, and visual representations of key biological processes.

Metabolism of 9-cis Retinol

This compound is a stereoisomer of retinol (Vitamin A) and serves as a precursor for the biologically active 9-cis retinoic acid. The conversion is a two-step enzymatic process. First, this compound is oxidized to 9-cis retinaldehyde. This reaction is catalyzed by stereospecific this compound dehydrogenases (RDHs), which are members of the short-chain alcohol dehydrogenase/reductase (SDR) superfamily[1][2]. Subsequently, 9-cis retinaldehyde is oxidized to 9-cis retinoic acid, a reaction that can be carried out by retinaldehyde dehydrogenases (RALDHs)[3]. While all-trans-retinoic acid (atRA) is considered the primary active retinoid in embryonic development, the presence of a specific metabolic pathway for 9-cis RA suggests a distinct and important role[1][4].

All-trans Retinol All-trans Retinol This compound This compound All-trans Retinol->this compound Isomerase 9-cis Retinaldehyde 9-cis Retinaldehyde This compound->9-cis Retinaldehyde This compound Dehydrogenase (RDH) 9-cis Retinoic Acid 9-cis Retinoic Acid 9-cis Retinaldehyde->9-cis Retinoic Acid Retinaldehyde Dehydrogenase (RALDH)

Metabolic conversion of this compound to 9-cis Retinoic Acid.

The 9-cis Retinoic Acid Signaling Pathway

The biological effects of 9-cis RA are primarily mediated through its binding to and activation of nuclear receptors known as Retinoid X Receptors (RXRs). There are three subtypes of RXRs: RXRα, RXRβ, and RXRγ. Unlike Retinoic Acid Receptors (RARs), which can bind both all-trans RA and 9-cis RA, RXRs exhibit high-affinity binding exclusively to 9-cis RA.

Upon ligand binding, RXRs can form homodimers (RXR/RXR) or heterodimers with other nuclear receptors, including RARs, the Vitamin D receptor (VDR), thyroid hormone receptors (TRs), and peroxisome proliferator-activated receptors (PPARs). These receptor complexes then bind to specific DNA sequences called Retinoid X Response Elements (RXREs) or other hormone response elements in the promoter regions of target genes, thereby modulating their transcription. The ability of RXR to partner with a variety of nuclear receptors places 9-cis RA at the crossroads of multiple signaling pathways crucial for development.

cluster_cell Cell 9-cis RA 9-cis RA RXR RXR 9-cis RA->RXR Heterodimer RXR / Partner NR Heterodimer RXR->Heterodimer Partner NR Partner Nuclear Receptor (e.g., RAR, VDR, TR, PPAR) Partner NR->Heterodimer DNA DNA Heterodimer->DNA Binds to Response Element Target Gene Transcription Target Gene Transcription DNA->Target Gene Transcription Modulates

Simplified RXR-mediated signaling pathway activated by 9-cis Retinoic Acid.

Core Functions in Embryonic Development

This compound, through its conversion to 9-cis RA, plays a significant role in the development of various embryonic structures. Its influence is particularly noted in the heart, limbs, and central nervous system.

Cardiac Development

Retinoid signaling is essential for normal heart development. RXRα, in particular, is crucial for the growth of the ventricular myocardium. While all-trans RA is the primary retinoid implicated in cardiogenesis, studies have shown that RXRα interacts with key cardiac transcription factors, and these interactions can be modulated by 9-cis RA.

Limb Development

The developing limb bud is highly sensitive to retinoid concentrations. While excess retinoids are known teratogens causing limb malformations, appropriate levels are necessary for proper limb induction and patterning. 9-cis RA has been shown to influence chondrogenesis in chick limb bud mesenchymal cells.

Neural Development and Hox Gene Regulation

Retinoids are critical for the patterning of the central nervous system, particularly the hindbrain. This is largely achieved through the regulation of Hox gene expression. Hox genes are a family of transcription factors that specify regional identity along the anterior-posterior axis of the embryo. Retinoic acid response elements (RAREs) have been identified in the regulatory regions of several Hox genes, indicating direct regulation by retinoid receptors. Low concentrations of retinoic acid tend to induce the expression of 3' Hox genes, while higher concentrations and longer exposure times are required to activate more 5' genes. Studies using embryonic stem cells have shown that 9-cis RA can induce the sequential activation of Hox genes, mimicking their expression pattern during development.

Quantitative Data on the Effects of 9-cis Retinoids

The following tables summarize quantitative data from various studies on the effects of this compound and its derivatives on embryonic development models.

Table 1: Dose-Response of 9-cis Retinoic Acid in Embryonic Models

Model SystemConcentrationObserved EffectReference
Rat Conceptus Culture300 ng/mLBranchial arch and somite defects, increased cephalic defects.
Rat Conceptus Culture600 ng/mLUnusual heart defects.
Human Neural Stem Cells8 - 1000 nMConcentration-dependent decrease in neural stem cell markers (PAX6, SOX1, SOX2, NESTIN) and increase in glial marker S100β.
Sea Urchin Embryos4 - 8 µMSevere disturbance of gastrulation and further development.
Bovine Oocytes5 nMIncreased blastocyst development rate and total cell number; reduced apoptosis.
Mouse Embryonic Stem Cells10⁻⁸ M and 10⁻⁷ MIncreased number of axons and glial cells.

Table 2: Effects of 9-cis Retinoids on Gene Expression

Model SystemRetinoid & ConcentrationTarget Gene(s)Change in ExpressionReference
Bovine Oocytes5 nM 9-cis RATNF-αDownregulated (0.4-fold vs 1.0-fold in control).
Bovine Blastocysts5 nM 9-cis RACaspase 3, TNF-αDownregulated (0.4-fold vs 1.0-fold in control).
Mouse Embryonic Stem Cells33 nM 9-cis RAHoxb4, Hoxb5Induced expression.
Human Retinal Organoids1 µM 9-cis RetinalRhodopsinHigher expression compared to all-trans retinoic acid treatment.

Table 3: Quantitative Effects on Retinal Organoid Development

TreatmentTime PointMeasurementResultReference
1 µM 9-cis RetinalDay 180Photoreceptor Outer Segment LengthIncreased overall length.
1 µM 9-cis RetinalDay 120Rod Photoreceptor DifferentiationAccelerated compared to all-trans retinoic acid.
1 nM (D30-60) & 0.5 nM (D90-120) 9-cis RADay 120-150Photoreceptor Markers (Recoverin, Opsins, etc.)Significantly increased expression.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the function of this compound in embryonic development.

High-Performance Liquid Chromatography (HPLC) for Retinoid Analysis in Embryonic Tissues

Objective: To extract and quantify this compound and its metabolites from embryonic tissues.

Methodology Overview:

  • Tissue Homogenization: Embryonic tissues are homogenized in a suitable buffer, often containing antioxidants to prevent retinoid degradation.

  • Lipid Extraction: Retinoids are extracted from the homogenate using organic solvents such as hexane (B92381) or a mixture of chloroform (B151607) and methanol.

  • Solid-Phase Extraction (SPE): The lipid extract is further purified using SPE to remove interfering substances.

  • HPLC Separation: The purified retinoid fraction is injected into an HPLC system. A normal-phase or reverse-phase column is used with an appropriate mobile phase to separate the different retinoid isomers.

  • Detection and Quantification: Retinoids are detected by UV absorbance (typically around 325-350 nm) or by mass spectrometry (MS) for higher sensitivity and specificity. Quantification is achieved by comparing the peak areas of the samples to those of known standards.

Generation of Human Retinal Organoids with 9-cis Retinal Supplementation

Objective: To generate three-dimensional retinal organoids from human pluripotent stem cells (hPSCs) and assess the effect of 9-cis retinal on photoreceptor development.

Methodology Overview:

  • hPSC Culture and Embryoid Body (EB) Formation: hPSCs are cultured and then dissociated to form EBs in suspension culture.

  • Neural Induction: EBs are plated on Matrigel-coated dishes in a neural induction medium to promote the formation of neural rosettes.

  • Retinal Differentiation: The developing organoids are cultured in a retinal differentiation medium.

  • 9-cis Retinal Supplementation: From around day 63 of differentiation, the culture medium is supplemented with 1 µM 9-cis retinal. The concentration may be adjusted at later stages.

  • Maturation and Analysis: The retinal organoids are cultured for an extended period (e.g., up to 180 days or more) to allow for photoreceptor maturation. The development is assessed by immunofluorescence staining for retinal cell markers (e.g., rhodopsin for rods, opsins for cones), quantitative PCR for gene expression analysis, and microscopy to measure structures like photoreceptor outer segments.

hPSCs Human Pluripotent Stem Cells (hPSCs) EBs Embryoid Bodies (EBs) hPSCs->EBs Suspension Culture Neural Rosettes Neural Rosettes EBs->Neural Rosettes Neural Induction Retinal Organoids Retinal Organoids Neural Rosettes->Retinal Organoids Retinal Differentiation Mature Organoids Mature Retinal Organoids Retinal Organoids->Mature Organoids Supplementation with 9-cis Retinal (from ~Day 63) Analysis Analysis Mature Organoids->Analysis Immunofluorescence, qPCR, Microscopy

Workflow for generating and analyzing retinal organoids with 9-cis retinal.

Whole-Mount In Situ Hybridization (WMISH) for Gene Expression Analysis

Objective: To visualize the spatial expression pattern of specific mRNAs (e.g., RXR isoforms) in whole mouse embryos.

Methodology Overview:

  • Embryo Collection and Fixation: Mouse embryos at the desired developmental stage are dissected and fixed in 4% paraformaldehyde (PFA).

  • Probe Synthesis: A digoxigenin (B1670575) (DIG)-labeled antisense RNA probe for the gene of interest is synthesized by in vitro transcription.

  • Hybridization: The fixed embryos are permeabilized and hybridized with the DIG-labeled probe at an elevated temperature (e.g., 70°C).

  • Washing and Antibody Incubation: Unbound probe is washed away, and the embryos are incubated with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).

  • Signal Detection: The embryos are incubated with a chromogenic substrate that is converted by the enzyme into a colored precipitate, revealing the location of the target mRNA.

  • Imaging: The stained embryos are imaged using a stereomicroscope to document the gene expression pattern.

Teratogenic Potential of 9-cis Retinoids

It is well-established that excess retinoids are potent teratogens in vertebrates, including humans. Administration of high doses of retinoids during critical periods of embryonic development can lead to a range of birth defects affecting the central nervous system, craniofacial structures, heart, and limbs. Studies in cultured rat conceptuses have shown that 9-cis RA is a direct-acting dysmorphogen, causing defects in the branchial arches, somites, and optic vesicles at concentrations of 300 ng/mL. At higher concentrations (600 ng/mL), it can induce heart defects. The teratogenic effects are thought to be mediated by the inappropriate activation of retinoid-responsive genes, leading to disruptions in normal developmental processes.

Conclusion

This compound, through its conversion to 9-cis retinoic acid, is a key signaling molecule in embryonic development. Its primary role as the ligand for RXRs places it at the center of a complex network of transcriptional regulation that influences a wide array of developmental processes, from organogenesis to axial patterning. While essential for normal development, the concentration and timing of 9-cis RA signaling must be tightly controlled, as excess levels can have severe teratogenic consequences. The experimental models and techniques described herein provide a framework for further investigation into the precise mechanisms of this compound function and its potential applications in regenerative medicine and drug development.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) for the Detection and Quantification of 9-cis-Retinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-cis-Retinol (B22316) is a geometric isomer of vitamin A (retinol) and a precursor to the biologically active 9-cis-retinoic acid. 9-cis-retinoic acid is a high-affinity ligand for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs), playing a crucial role in regulating gene expression involved in cell growth, differentiation, and apoptosis.[1] Accurate quantification of 9-cis-retinol is therefore critical in various research fields, including oncology, developmental biology, and dermatology, as well as in the development of retinoid-based therapeutics. This application note provides a detailed protocol for the detection and quantification of 9-cis-retinol using High-Performance Liquid Chromatography (HPLC) with UV detection.

Principle

This method utilizes normal-phase HPLC to separate 9-cis-retinol from its other isomers, primarily all-trans-retinol and 13-cis-retinol, based on their differential polarity. The separation is achieved using a silica-based column and a non-polar mobile phase. Detection and quantification are performed by monitoring the UV absorbance of the eluting compounds at a wavelength characteristic of retinoids, typically around 325 nm.[2][3] The concentration of 9-cis-retinol in a sample is determined by comparing its peak area to a standard curve generated from known concentrations of a 9-cis-retinol standard.

Signaling Pathway Context

To understand the significance of quantifying 9-cis-retinol, it is essential to consider its role in the broader retinoid signaling pathway. 9-cis-retinol is a precursor to 9-cis-retinoic acid, a key signaling molecule.

Retinoid Signaling Pathway 9-cis-Retinol 9-cis-Retinol 9-cis-Retinal 9-cis-Retinal 9-cis-Retinol->9-cis-Retinal Oxidation 9-cis-Retinoic_Acid 9-cis-Retinoic_Acid 9-cis-Retinal->9-cis-Retinoic_Acid Oxidation RXR RXR 9-cis-Retinoic_Acid->RXR RAR RAR 9-cis-Retinoic_Acid->RAR Gene_Expression Gene_Expression RXR->Gene_Expression Dimerization & Binding RAR->Gene_Expression Dimerization & Binding

Caption: Simplified signaling pathway of 9-cis-retinol.

Experimental Protocol

Apparatus and Reagents
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Normal-phase silica (B1680970) column (e.g., Zorbax SIL, 4.6 x 250 mm, 5 µm)[2]

  • Data acquisition and processing software

  • Analytical balance

  • Micropipettes

  • Amber glass vials to protect from light[4]

  • 9-cis-retinol standard

  • HPLC-grade n-hexane

  • HPLC-grade 2-propanol

  • Glacial acetic acid (optional, for improved peak shape)

  • Solvents for sample extraction (e.g., hexane (B92381), ethanol (B145695), butylated hydroxytoluene (BHT) as an antioxidant)

Standard Preparation
  • Prepare a stock solution of 9-cis-retinol (e.g., 1 mg/mL) in a suitable solvent such as ethanol, protected from light.

  • Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

  • Store all standard solutions at -20°C or below in amber vials.

Sample Preparation (from Biological Matrix)

Caution: Retinoids are sensitive to light and oxidation. All procedures should be performed under dim red light or in amber glassware.

  • To approximately 100-200 µL of serum or tissue homogenate, add an internal standard if desired (e.g., retinyl acetate).

  • Add 1-3 mL of 0.025 M KOH in ethanol to precipitate proteins and saponify retinyl esters if total retinol (B82714) is not the target.

  • Add 5-10 mL of hexane (containing 0.01% BHT) and vortex vigorously for 2-5 minutes to extract the retinoids.

  • Centrifuge at 1500 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a clean amber tube.

  • Repeat the hexane extraction on the aqueous phase and combine the hexane extracts.

  • Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a known, small volume (e.g., 100-200 µL) of the HPLC mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC Conditions

The following table outlines the recommended starting conditions for the HPLC analysis. Optimization may be required based on the specific column and system used.

ParameterValue
Column Normal-Phase Silica (e.g., Zorbax SIL, 4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane:2-propanol (e.g., 99.6:0.4 v/v)
Flow Rate 1.5 - 2.0 mL/min
Injection Volume 20 - 100 µL
Column Temperature Ambient or controlled at 25°C
Detection Wavelength 325 nm
Run Time Approximately 30 minutes

Experimental Workflow

The overall process from sample collection to data analysis is summarized in the following diagram.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis Sample_Collection Sample Collection (Serum/Tissue) Extraction Liquid-Liquid Extraction (Hexane) Sample_Collection->Extraction Evaporation Evaporation to Dryness (Nitrogen Stream) Extraction->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Injection Sample Injection Reconstitution->Injection Separation Chromatographic Separation (Normal-Phase Column) Injection->Separation Detection UV Detection (325 nm) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Standard_Curve Standard Curve Generation Standard_Curve->Quantification

Caption: Workflow for 9-cis-retinol quantification by HPLC.

Data Presentation and Quantification

Identification

The identification of 9-cis-retinol is based on its retention time, which should match that of the 9-cis-retinol standard under identical chromatographic conditions. A typical elution order for retinol isomers on a normal-phase column is 13-cis-retinol, followed by 9-cis-retinol, and then all-trans-retinol.

Quantification
  • Inject the calibration standards and generate a standard curve by plotting the peak area of 9-cis-retinol against its concentration.

  • Perform a linear regression analysis on the standard curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should ideally be ≥ 0.99.

  • Inject the prepared samples.

  • Integrate the peak area corresponding to 9-cis-retinol in the sample chromatograms.

  • Calculate the concentration of 9-cis-retinol in the samples using the regression equation from the standard curve.

Representative Quantitative Data

The following table summarizes typical performance data for this analytical method. Values are illustrative and should be determined for each specific laboratory setup.

ParameterExpected ValueDescription
Retention Time (9-cis-Retinol) ~27.0 minVaries with specific column and mobile phase composition.
Linearity (R²) ≥ 0.99Indicates a strong correlation between concentration and response.
Limit of Detection (LOD) ~3.5 - 4.5 pmolThe lowest amount of analyte that can be reliably detected.
Limit of Quantification (LOQ) ~10 pmolThe lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.
Intra-day Precision (%CV) < 10%Variation of results within the same day.
Inter-day Precision (%CV) < 12%Variation of results on different days.

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before and during the analysis of samples. This includes:

  • Resolution: Ensure baseline separation between 9-cis-retinol and other isomers, particularly all-trans-retinol.

  • Peak Asymmetry: The peak for 9-cis-retinol should be symmetrical, with an asymmetry factor between 0.9 and 1.2.

  • Reproducibility: Repeated injections of the same standard should yield consistent retention times and peak areas (e.g., %RSD < 2%).

Conclusion

The HPLC method described in this application note provides a reliable and sensitive approach for the separation and quantification of 9-cis-retinol. Adherence to the detailed protocol, particularly with respect to sample handling to prevent degradation, is crucial for obtaining accurate and reproducible results. This method is well-suited for researchers and professionals in drug development who require precise measurement of this important retinoid.

References

Delivery of 9-cis-Retinol to In Vivo Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the delivery of 9-cis-Retinol and its derivatives to in vivo animal models. The information is compiled from various studies and is intended to guide researchers in designing and executing experiments involving this potent retinoid.

Introduction

9-cis-Retinoic acid (9-cis-RA), a metabolite of vitamin A, is a high-affinity ligand for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2] This dual agonism allows it to modulate a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.[2] In animal models, 9-cis-Retinol and its derivatives have shown therapeutic potential in various conditions, including retinal diseases and cancer.[2][3] The effective delivery of these lipophilic compounds to target tissues in vivo is critical for achieving desired biological effects and minimizing potential toxicity.

Signaling Pathway of 9-cis-Retinoic Acid

9-cis-Retinoic acid exerts its biological effects by binding to nuclear receptors. Unlike all-trans-retinoic acid (atRA), which primarily binds to RARs, 9-cis-RA binds with high affinity to both RARs and RXRs. RXRs can form homodimers or heterodimers with other nuclear receptors, including RARs, vitamin D receptor (VDR), and peroxisome proliferator-activated receptors (PPARs). This broad range of receptor interactions allows 9-cis-RA to influence a diverse set of genes. Upon ligand binding, the receptor complexes undergo conformational changes, leading to the recruitment of co-activator or co-repressor proteins and subsequent regulation of target gene transcription.

9-cis-Retinoic_Acid_Signaling_Pathway 9-cis-RA_cyto 9-cis-Retinoic Acid 9-cis-RA_nuc 9-cis-Retinoic Acid 9-cis-RA_cyto->9-cis-RA_nuc Diffusion RXR RXR 9-cis-RA_nuc->RXR Binds RAR RAR 9-cis-RA_nuc->RAR Binds RXR_RAR RXR-RAR Heterodimer RXR->RXR_RAR RAR->RXR_RAR RARE Retinoic Acid Response Element (RARE) RXR_RAR->RARE Binds to Gene Target Gene Transcription RARE->Gene Regulates

Caption: Simplified signaling pathway of 9-cis-Retinoic Acid.

Data Presentation: In Vivo Delivery of 9-cis-Retinoids

The following tables summarize quantitative data from various studies on the delivery of 9-cis-Retinol and its derivatives in animal models.

Table 1: Oral Administration of 9-cis-Retinoids in Mice
CompoundAnimal ModelDosageVehicleFrequencyKey Findings
9-cis-RetinalRpe65-/- mice2.5 mg/animalVegetable oilSingle doseFormation of isorhodopsin and improved rod physiology.
9-cis-RetinolRpe65-/- mice2.5 mg/animalVegetable oilSingle doseLower isorhodopsin formation compared to 9-cis-retinal.
9-cis-Retinyl AcetateC57BL/6 mice~80 mg/kgVegetable oilMonthlyImproved dark adaptation and retinal function in aging mice.
9-cis-Retinyl AcetateRpe65-/- mice1-12.5 mg/kgSoybean oilDaily for 2 weeksDose-dependent improvement in retinal function.
9-cis-Retinoic AcidA/J mice (lung cancer model)15 mg/kg dietDietContinuousReduced lung tumor multiplicity.
Table 2: Parenteral Administration of 9-cis-Retinoids
CompoundAnimal ModelAdministration RouteDosageVehicleKey Findings
9-cis-RetinoidsLrat-/- miceSubcutaneous injectionNot specifiedPLGA microparticles/alginate hydrogelSustained release for 4 weeks with lower toxicity than oral administration.
9-cis-Retinoic AcidRhesus monkeyI.V. bolus50 or 100 mg/m²Not specifiedHalf-life of 31 minutes, linear pharmacokinetics.

Experimental Protocols

The following are detailed methodologies for key experiments involving the delivery of 9-cis-Retinoids.

Protocol 1: Preparation and Oral Gavage of 9-cis-Retinal in Vegetable Oil

Objective: To deliver 9-cis-Retinal orally to mice for studies on visual cycle restoration.

Materials:

  • 9-cis-Retinal powder

  • Vegetable oil (e.g., soybean oil)

  • Microcentrifuge tubes

  • Vortex mixer

  • Animal feeding needles (gavage needles)

  • Syringes (1 mL)

Procedure:

  • Preparation of Dosing Solution:

    • Under dim red light to prevent isomerization, weigh the desired amount of 9-cis-Retinal powder.

    • Prepare a stock solution by dissolving 9-cis-Retinal in a minimal amount of a suitable solvent like absolute ethanol.

    • For a final concentration of 10 mg/mL, add the appropriate volume of the stock solution to vegetable oil.

    • Vortex the mixture thoroughly to ensure a uniform suspension. Prepare fresh on the day of the experiment.

  • Animal Handling and Administration:

    • Acclimatize mice to handling and the gavage procedure for several days before the experiment.

    • Gently restrain the mouse and insert the gavage needle orally into the esophagus.

    • Slowly administer the prepared 9-cis-Retinal suspension (typically 0.25 mL for a 2.5 mg dose).

    • Monitor the animal for any signs of distress after the procedure.

Protocol 2: Preparation of 9-cis-Retinyl Acetate for Long-Term Oral Administration

Objective: To prepare and administer 9-cis-Retinyl Acetate for chronic studies in mice.

Materials:

  • 9-cis-Retinyl Acetate

  • Vegetable oil or soybean oil

  • Microcentrifuge tubes

  • Sonicator (optional)

  • Animal feeding needles

  • Syringes

Procedure:

  • Preparation of Dosing Solution:

    • Weigh the required amount of 9-cis-Retinyl Acetate.

    • Suspend the compound directly in the chosen oil vehicle to the desired concentration (e.g., for a dose of ~80 mg/kg, the final volume for a 25g mouse would be around 150 µL).

    • Vortex vigorously. For difficult-to-dissolve compounds, brief sonication may be used.

  • Administration Schedule:

    • For long-term studies, administer the preparation at regular intervals (e.g., monthly) via oral gavage as described in Protocol 1.

    • Maintain a control group receiving the vehicle only.

Protocol 3: Sustained Release via Subcutaneous Injection

Objective: To achieve sustained delivery of 9-cis-Retinoids using a microparticle/hydrogel system.

Materials:

  • 9-cis-Retinoids

  • Poly(d,l-lactide-co-glycolide) (PLGA)

  • Alginate

  • Appropriate solvents for microparticle preparation (e.g., dichloromethane)

  • Cross-linking agent for hydrogel (e.g., calcium chloride)

  • Syringes and needles for subcutaneous injection

Procedure:

  • Preparation of Drug-Loaded Microparticles:

    • Use an emulsion and solvent evaporation method to encapsulate 9-cis-Retinoids within PLGA microparticles.

  • Embedding Microparticles in Hydrogel:

    • Disperse the drug-loaded PLGA microparticles into an alginate solution.

    • Induce ionic cross-linking of the alginate to form a hydrogel, thus embedding the microparticles.

  • Subcutaneous Administration:

    • Draw the microparticle/hydrogel combination into a syringe with an appropriate gauge needle.

    • Inject the formulation subcutaneously into the flank of the animal.

    • This system is designed to provide sustained drug release over several weeks.

Experimental Workflow

The following diagram illustrates a general workflow for an in vivo study involving the delivery of 9-cis-Retinol.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cluster_results Results and Interpretation Formulation Formulation of 9-cis-Retinol Dosing Administration to Animal Models Formulation->Dosing Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Dosing Monitoring Monitoring and Data Collection Dosing->Monitoring Sample_Collection Tissue/Blood Sample Collection Monitoring->Sample_Collection Functional_Analysis Functional Assays (e.g., ERG) Monitoring->Functional_Analysis Biochemical_Analysis Biochemical Assays (e.g., HPLC) Sample_Collection->Biochemical_Analysis Histology Histological Examination Sample_Collection->Histology Data_Analysis Data Analysis and Statistics Biochemical_Analysis->Data_Analysis Functional_Analysis->Data_Analysis Histology->Data_Analysis Conclusion Conclusion and Interpretation Data_Analysis->Conclusion

Caption: General experimental workflow for in vivo 9-cis-Retinol delivery.

Conclusion

The delivery of 9-cis-Retinol and its derivatives to in vivo animal models can be achieved through various routes, with oral gavage being a common and effective method for many applications. The choice of vehicle and formulation is crucial for stability and bioavailability. For sustained release and potentially reduced toxicity, advanced delivery systems like microparticle-hydrogel composites offer a promising alternative. The protocols and data presented here provide a foundation for researchers to develop and implement effective strategies for the in vivo administration of 9-cis-Retinoids.

References

Application Notes and Protocols for 9-cis Retinol in Retinoid X Receptor (RXR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Retinoid X Receptor (RXR) is a member of the nuclear receptor superfamily that plays a pivotal role in regulating a wide array of physiological processes, including cell proliferation, differentiation, and metabolism. RXRs function as homodimers or as heterodimeric partners with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Vitamin D Receptor (VDR), and Liver X Receptors (LXRs). The activity of RXR is modulated by the binding of specific ligands. While 9-cis-Retinoic Acid is recognized as a high-affinity endogenous ligand for RXR, its precursor, 9-cis Retinol (B82714), serves as a crucial substrate for its biosynthesis and is therefore a key compound in studying RXR-mediated signaling pathways.[1][2]

These application notes provide a comprehensive overview of the use of 9-cis Retinol in RXR research, including its mechanism of action, quantitative data on the binding and activation of RXR by its active metabolite, and detailed protocols for key experimental assays.

Mechanism of Action: From this compound to RXR Activation

This compound is a naturally occurring stereoisomer of retinol (Vitamin A).[3][4] Within the cell, it is metabolized to its active form, 9-cis-Retinoic Acid, through a two-step enzymatic oxidation process.[1] First, this compound is reversibly oxidized to 9-cis-Retinal by retinol dehydrogenases. Subsequently, 9-cis-Retinal is irreversibly oxidized to 9-cis-Retinoic Acid by retinaldehyde dehydrogenases.

9-cis-Retinoic Acid then diffuses into the nucleus and binds with high affinity to the ligand-binding domain (LBD) of RXR. This binding induces a conformational change in the RXR protein, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The RXR-coactivator complex can then bind to specific DNA sequences known as Retinoid X Response Elements (RXREs) in the promoter regions of target genes, thereby modulating their transcription. RXR can exert its effects as a homodimer (RXR/RXR) or, more commonly, as a heterodimer with other nuclear receptors.

Quantitative Data: Ligand Binding and Receptor Activation

The following tables summarize the quantitative data for the interaction of 9-cis-Retinoic Acid (the active metabolite of this compound) with RXR subtypes.

Table 1: Binding Affinity (Kd) of 9-cis-Retinoic Acid for RXR Subtypes

RXR SubtypeDissociation Constant (Kd) (nM)Reference
RXRα15.7
RXRβ18.3
RXRγ14.1

Table 2: Activation Potency (EC50) of 9-cis-Retinoic Acid for RXR Subtypes

RXR SubtypeEC50 (nM)Reference
RXRα7 - 20
RXRβ~10
RXRγ3 - 20

Experimental Protocols

Protocol 1: Ligand Binding Assay (Radioligand Competition)

This protocol describes a competitive radioligand binding assay to determine the binding affinity of a test compound (e.g., a synthetic this compound analog) for RXR.

Materials:

  • Purified RXR protein (α, β, or γ)

  • [³H]-9-cis-Retinoic Acid (radioligand)

  • Unlabeled 9-cis-Retinoic Acid (competitor)

  • Test compound

  • Binding buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 5 mM DTT)

  • Scintillation vials and scintillation cocktail

  • Filter apparatus with glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of the unlabeled 9-cis-Retinoic Acid and the test compound in binding buffer.

  • In a microcentrifuge tube, add the following in order:

    • Binding buffer

    • A fixed concentration of [³H]-9-cis-Retinoic Acid (typically at or below its Kd).

    • Varying concentrations of unlabeled 9-cis-Retinoic Acid (for standard curve) or the test compound.

    • A fixed concentration of purified RXR protein.

  • Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 4-16 hours).

  • To separate bound from free radioligand, rapidly filter the incubation mixture through a glass fiber filter using a filter apparatus.

  • Wash the filters quickly with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

  • Measure the radioactivity in a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

  • Determine the Ki (binding affinity) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Luciferase Reporter Gene Assay

This assay measures the ability of this compound (after conversion to 9-cis-Retinoic Acid) to activate RXR-mediated gene transcription.

Materials:

  • Mammalian cell line (e.g., HEK293T, CV-1)

  • Expression vector for the Gal4 DNA-binding domain fused to the RXR ligand-binding domain (Gal4-RXR-LBD).

  • Reporter vector containing a luciferase gene downstream of a Gal4 upstream activating sequence (UAS).

  • Transfection reagent.

  • Cell culture medium and supplements.

  • This compound.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density.

  • Co-transfect the cells with the Gal4-RXR-LBD expression vector and the UAS-luciferase reporter vector using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to the total protein concentration.

  • Plot the normalized luciferase activity against the logarithm of the this compound concentration.

  • Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.

Protocol 3: FRET-Based Co-activator Recruitment Assay

This assay measures the ligand-dependent interaction between RXR and a co-activator peptide using Förster Resonance Energy Transfer (FRET).

Materials:

  • Purified GST-tagged RXR-LBD.

  • Fluorescently labeled co-activator peptide (e.g., containing an LXXLL motif, labeled with fluorescein).

  • Terbium-labeled anti-GST antibody (FRET donor).

  • This compound.

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM KCl, 1 mM DTT).

  • Fluorescence plate reader capable of time-resolved FRET measurements.

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a black 384-well plate, add the following components:

    • GST-tagged RXR-LBD.

    • Terbium-labeled anti-GST antibody.

    • Varying concentrations of this compound or vehicle control.

  • Incubate for 1 hour at room temperature.

  • Add the fluorescein-labeled co-activator peptide to all wells.

  • Incubate for another 1-2 hours at room temperature, protected from light.

  • Measure the time-resolved FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (terbium) and ~520 nm (fluorescein).

  • Calculate the FRET ratio (emission at 520 nm / emission at 495 nm).

  • Plot the FRET ratio against the logarithm of the this compound concentration.

  • Determine the EC50 value for co-activator recruitment.

Visualizations

RXR Signaling Pathway

RXR_Signaling cluster_cytoplasm Cytoplasm 9_cis_Retinol This compound RDH Retinol Dehydrogenase 9_cis_Retinol->RDH 9_cis_Retinal 9-cis Retinal RALDH Retinaldehyde Dehydrogenase 9_cis_Retinal->RALDH 9_cis_RA 9-cis Retinoic Acid RXR RXR 9_cis_RA->RXR Binds RDH->9_cis_Retinal RALDH->9_cis_RA Partner Partner (e.g., RAR, VDR, LXR) RXR->Partner Dimerizes CoR Corepressor RXR->CoR Binds CoA Coactivator RXR->CoA Recruits RXRE RXRE RXR->RXRE Activates Partner->CoR Binds Partner->RXRE Activates CoR->RXRE Represses CoA->RXRE Activates Gene Target Gene RXRE->Gene mRNA mRNA Gene->mRNA Transcription

Caption: RXR signaling pathway initiated by this compound.

Experimental Workflow: Luciferase Reporter Assay

Luciferase_Workflow cluster_prep Cell Preparation & Transfection cluster_treatment Treatment cluster_assay Assay & Data Analysis Seed Seed Cells (96-well plate) Transfect Co-transfect with Gal4-RXR-LBD and UAS-Luciferase vectors Seed->Transfect Treat Treat with this compound (various concentrations) Transfect->Treat Incubate Incubate for 24h Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Luciferase Activity (Luminometer) Lyse->Measure Analyze Normalize Data and Calculate EC50 Measure->Analyze

Caption: Workflow for the RXR luciferase reporter gene assay.

Logical Relationship: RXR Dimerization and Gene Regulation

RXR_Dimerization cluster_dimers RXR Dimerization cluster_ligands Ligand Binding cluster_response Transcriptional Response RXR_Homo RXR/RXR Homodimer Gene_Homo Target Gene (RXRE) RXR_Homo->Gene_Homo RXR_Hetero RXR/Partner Heterodimer Gene_Hetero Target Gene (PPRE, VDRE, etc.) RXR_Hetero->Gene_Hetero Ligand_9cRA 9-cis Retinoic Acid Ligand_9cRA->RXR_Homo Ligand_9cRA->RXR_Hetero Ligand_Partner Partner Ligand Ligand_Partner->RXR_Hetero Activation_Homo Activation Gene_Homo->Activation_Homo Activation_Hetero Activation Gene_Hetero->Activation_Hetero

Caption: RXR homodimer and heterodimer gene regulation.

References

Application Notes: Analytical Techniques for Measuring 9-cis Retinol in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9-cis Retinol (B82714) is a geometric isomer of Vitamin A (all-trans-retinol) and a crucial precursor to 9-cis-retinoic acid, a high-affinity ligand for both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). The activation of these nuclear receptors modulates the transcription of a wide array of genes, influencing critical biological processes such as embryonic development, cell differentiation, proliferation, and apoptosis.[1][2] Accurate quantification of 9-cis Retinol in tissues is essential for understanding its physiological roles, metabolic pathways, and its potential as a therapeutic agent in various disease states.

This document provides detailed protocols for the quantification of this compound in biological tissue samples using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Challenges in this compound Analysis

The analysis of this compound presents several challenges:

  • Isomerization: Retinoids are highly susceptible to isomerization induced by light, heat, and acidic conditions.[2][3] All procedures must be performed under yellow or red light to prevent the conversion of this compound to other isomers.[4]

  • Oxidation: The conjugated double bond system makes retinoids prone to oxidation. The use of antioxidants and inert gas is recommended during sample preparation.

  • Low Endogenous Levels: this compound is typically present at much lower concentrations than all-trans-retinol, requiring highly sensitive analytical methods for detection and quantification.

  • Complex Matrix: Tissues represent a complex biological matrix, necessitating efficient extraction and cleanup procedures to minimize interference during analysis.

I. Experimental Protocols

Protocol 1: Sample Preparation and Extraction for Retinol Isomers

This protocol describes a robust two-step liquid-liquid extraction method applicable to various tissues for the analysis of this compound. This procedure is suitable for subsequent analysis by both HPLC-UV and LC-MS/MS.

A. Materials and Reagents

  • Phosphate Buffered Saline (PBS), ice-cold

  • Potassium Hydroxide (KOH) in ethanol (B145695) (0.025 M)

  • Hexane (B92381) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Butylated hydroxytoluene (BHT)

  • Internal Standard (e.g., Retinyl Acetate)

  • Nitrogen gas

  • Homogenizer (e.g., bead mill or glass homogenizer)

  • Centrifuge

  • Water bath

B. Critical Handling Procedures

  • Lighting: All manipulations involving retinoids must be performed under dim yellow or red light to prevent photoisomerization.

  • Temperature: Tissues should be flash-frozen in liquid nitrogen immediately upon collection and stored at -80°C. All subsequent preparation steps, including homogenization, should be performed on ice.

  • Antioxidant: Add BHT to extraction solvents to a final concentration of ~0.1% to prevent oxidation.

  • Glassware: Use only glass containers, pipettes, and syringes to handle retinoids, as plastics can adsorb these lipophilic compounds.

C. Extraction Protocol

  • Weigh approximately 50-150 mg of frozen tissue and place it in a glass homogenizer on ice.

  • Add a known amount of internal standard (e.g., retinyl acetate) to correct for extraction losses.

  • Add 1-2 mL of ice-cold PBS and homogenize the tissue thoroughly until no visible tissue fragments remain.

  • Transfer the homogenate (up to 500 µL) to a glass tube. Add 1-3 mL of 0.025 M KOH in ethanol and vortex briefly. This step initiates protein precipitation.

  • Add 5-10 mL of hexane, vortex vigorously for 2 minutes, and then centrifuge at 1,500 x g for 5 minutes at 4°C to separate the phases.

  • Carefully transfer the upper hexane layer, which contains the nonpolar retinoids (retinol and retinyl esters), to a clean glass tube.

  • Repeat the hexane extraction (step 5 and 6) on the lower aqueous phase to maximize recovery.

  • Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen gas in a water bath set to 25-30°C.

  • Reconstitute the dried extract in a small, precise volume (e.g., 120 µL) of the HPLC mobile phase (e.g., hexane/isopropanol for normal-phase or acetonitrile for reverse-phase). The sample is now ready for chromatographic analysis.

Protocol 2: Quantification by Normal-Phase HPLC-UV

Normal-phase HPLC is particularly effective for separating geometric isomers of retinol.

A. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Normal-phase silica (B1680970) column (e.g., Zorbax SIL, 4.6 × 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 0.4% 2-propanol in hexane.

  • Flow Rate: 2.0 mL/min.

  • Column Temperature: 22-25°C.

  • Injection Volume: 100 µL.

  • Detection: UV detector set to 325 nm.

B. Analysis and Quantification

  • Standard Curve: Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.

  • Injection: Inject the reconstituted sample extract onto the HPLC system.

  • Identification: Identify the this compound peak based on its retention time compared to the pure standard. The typical elution order is retinyl esters, retinyl acetate, 13-cis-Retinoic Acid, 9-cis-Retinoic Acid, all-trans-Retinoic Acid, 13-cis-Retinol, 9-cis-Retinol (approx. 27.0 min), and all-trans-Retinol.

  • Quantification: Calculate the concentration of this compound in the sample by integrating the peak area and comparing it to the standard curve. Correct for extraction efficiency using the recovery of the internal standard.

Protocol 3: Quantification by LC-MS/MS

LC-MS/MS provides superior sensitivity and specificity, making it ideal for quantifying the low levels of this compound found in tissues.

A. Chromatographic Conditions

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: A non-porous silica C18 column or similar reverse-phase column that provides baseline separation of isomers.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient optimized for isomer separation (e.g., starting with a higher percentage of Mobile Phase A and ramping to a high percentage of Mobile Phase B).

  • Flow Rate: 200-400 µL/min.

  • Injection Volume: 10-20 µL.

B. Mass Spectrometry Conditions

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is often preferred for its sensitivity in analyzing retinol and its isomers. Electrospray Ionization (ESI) can also be used.

  • Detection Mode: Selected Reaction Monitoring (SRM).

  • SRM Transitions:

    • For Retinol (all isomers): The precursor ion is the protonated molecule [M+H]+ at m/z 287. A characteristic product ion results from the loss of water [M+H-H₂O]+ at m/z 269.

    • Internal Standard (Retinyl Acetate): Precursor ion [M+H]+ at m/z 329, product ion from loss of acetic acid [M+H-CH₃COOH]+ at m/z 269.

  • Optimization: Dwell times, collision energy, and other source parameters should be optimized for maximum signal intensity.

C. Analysis and Quantification

  • Standard Curve: Prepare calibration standards and spike them into a blank tissue matrix extract to account for matrix effects.

  • Injection: Analyze the reconstituted sample extract.

  • Quantification: Quantify this compound by comparing the ratio of the analyte SRM peak area to the internal standard SRM peak area against the matrix-matched calibration curve.

II. Data Presentation

The following table summarizes the performance characteristics of typical analytical methods for retinoid quantification.

ParameterHPLC-UV MethodLC-MS/MS MethodReference(s)
Analyte(s) Retinol Isomers (including 9-cis)Retinol & Retinoic Acid Isomers,
Limit of Detection (LOD) 0.2 - 4.5 pmol10 fmol,
Limit of Quantification (LOQ) 0.27 - 700 fmol20 fmol - 2.14 pmol,
Linear Range > 3 orders of magnitude> 3 orders of magnitude,
Intra-Assay CV (%) 5.9 - 10.0%3.6 - 5.4%,
Inter-Assay CV (%) 5.9 - 11.0%4.7 - 8.9%,
Sample Requirement 10 - 150 mg tissue~8 - 20 mg tissue,

CV: Coefficient of Variation

III. Mandatory Visualizations

Retinoid Signaling Pathway

Retinoid_Signaling_Pathway cluster_blood Bloodstream cluster_cell Target Cell cluster_nucleus Nucleus atROL_RBP all-trans-Retinol-RBP atROL_cell all-trans-Retinol atROL_RBP->atROL_cell STRA6 Receptor c9ROL 9-cis-Retinol atROL_cell->c9ROL Isomerase? atRAL all-trans-Retinal atROL_cell->atRAL RDH/ADH c9RAL 9-cis-Retinal c9ROL->c9RAL RDH/ADH atRA all-trans-RA atRAL->atRA ALDH c9RA 9-cis-RA c9RAL->c9RA ALDH RAR RAR atRA->RAR Binds c9RA->RAR Binds RXR RXR c9RA->RXR Binds RARE RARE RAR->RARE Heterodimerizes RXR->RARE Transcription Gene Transcription RARE->Transcription Regulates

Caption: Simplified retinoid metabolism and signaling pathway.

Experimental Workflow for this compound Quantification

Experimental_Workflow arrow arrow Start Tissue Collection (Flash freeze in liquid N2) Storage Store at -80°C Start->Storage Homogenization Homogenization on Ice (Add Internal Standard) Storage->Homogenization Extraction Liquid-Liquid Extraction (Hexane) Homogenization->Extraction Evaporation Evaporation to Dryness (Under Nitrogen) Extraction->Evaporation Reconstitution Reconstitution (in Mobile Phase) Evaporation->Reconstitution Analysis Chromatographic Analysis (HPLC-UV or LC-MS/MS) Reconstitution->Analysis Quantification Data Processing & Quantification Analysis->Quantification Result Final Concentration (pmol/g tissue) Quantification->Result

References

Application Notes and Protocols: Enhancing Retinal Organoid Development with 9-cis-Retinol Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinal organoids derived from human pluripotent stem cells (hPSCs) are a powerful in vitro model for studying retinal development, modeling diseases, and screening potential therapeutics. A significant challenge in their use is the prolonged culture time required for the maturation of photoreceptors. Recent studies have demonstrated that supplementing the culture medium with 9-cis-retinol (B22316) can significantly accelerate the differentiation and maturation of rod photoreceptors in retinal organoids.[1][2] This protocol provides a detailed methodology for the generation of retinal organoids and the application of 9-cis-retinol to expedite photoreceptor development, along with the underlying signaling pathways and expected outcomes.

Rationale for 9-cis-Retinol Supplementation

Retinoic acid is known to play a crucial role in photoreceptor development.[1] While all-trans-retinoic acid (ATRA) is commonly used in retinal organoid protocols, 9-cis-retinol, a precursor to 9-cis-retinoic acid, offers a more potent activation of retinoid signaling pathways.[1] 9-cis-retinoic acid is a high-affinity ligand for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs), whereas ATRA only binds to RARs.[1] This broader receptor activation is believed to contribute to the accelerated differentiation of rod photoreceptors.

Experimental Protocols

I. Generation of Retinal Organoids from human Pluripotent Stem Cells (hPSCs)

This protocol is adapted from widely used methods and incorporates modifications for enhanced efficiency. The overall workflow can be categorized into 3D, 3D-2D-3D, and scraping-based methods. The following is a generalized 3D-2D-3D protocol.

Materials:

  • hPSCs (human embryonic stem cells or induced pluripotent stem cells)

  • Matrigel

  • DMEM/F12

  • B27 supplement (without Vitamin A)

  • N2 supplement

  • Non-essential amino acids (NEAA)

  • GlutaMAX

  • Antibiotic-antimycotic solution

  • IGF-1

  • Taurine

  • 9-cis-retinol (stock solution in DMSO)

  • Low-attachment culture dishes

Protocol:

  • Embryoid Body (EB) Formation (Day 0-3):

    • Dissociate hPSCs into single cells and re-aggregate them in low-attachment plates to form EBs in Neural Induction Medium (NIM).

    • NIM composition: DMEM/F12, 1% N2 supplement, 1% GlutaMAX, 1% NEAA, and 1% antibiotic-antimycotic solution.

  • Adherent Culture and Optic Vesicle Induction (Day 7-16):

    • Plate EBs onto Matrigel-coated dishes and continue culture in NIM.

    • At Day 16, switch the medium to a 3:1 mixture of DMEM/F12 and Retinal Induction Medium (RIM).

    • RIM composition: DMEM/F12 (3:1), 2% B27 supplement (without Vitamin A), 1% antibiotic-antimycotic solution, 1% GlutaMAX, and 1X NEAA.

  • Transition to 3D Suspension Culture (Day 20 onwards):

    • Manually dissect optic vesicle-like structures or use a cell scraper to lift the entire adherent culture for a higher yield of retinal organoids.

    • Transfer the lifted structures/clumps to low-attachment plates for suspension culture.

  • Retinal Organoid Maturation (Day 35 onwards):

    • From Day 35, supplement the medium with 20 ng/ml IGF-1 and 1 mM Taurine.

II. 9-cis-Retinol Supplementation Protocol

Timing and Concentration:

  • Initiation (Day 63): Begin supplementation with 1 µM 9-cis-retinol.

  • Concentration Adjustment (Day 91): Reduce the concentration of 9-cis-retinol to 0.5 µM.

  • Medium Changes: Perform half-medium changes every 2-3 days, adding freshly diluted 9-cis-retinol under dim light conditions to prevent degradation.

  • Culture Medium Note: From Day 91 onwards, it is recommended to use N2 supplement instead of B27 supplement (without Vitamin A).

Expected Outcomes and Data

Supplementation with 9-cis-retinol has been shown to accelerate photoreceptor development without altering the overall retinal cell composition. Key improvements are observed in rod photoreceptor maturation.

Parameter9-cis-Retinol SupplementationAll-trans-Retinoic Acid (ATRA) SupplementationNo SupplementationReference
Rhodopsin Expression (Day 120) HigherLower-
Photoreceptor Outer Segment (OS) Length (Day 180) Increased-Shorter
Timing of OS Development Accelerated by ~30 days-Slower
Mitochondrial Morphology (Day 120) More matureLess mature-
Retinal Organoid Yield Higher-Lower
Cellular Composition No significant changeNo significant changeNo significant change

Signaling Pathways and Visualizations

9-cis-Retinol Signaling Pathway

9-cis-retinol is a precursor that is converted intracellularly to 9-cis-retinoic acid. This active metabolite can bind to and activate both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). The heterodimerization of RAR and RXR is essential for their biological activity. This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, regulating their transcription. This signaling cascade is crucial for photoreceptor development, including the expression of key genes like Rhodopsin.

G cluster_0 Cytoplasm cluster_1 Nucleus node_9cis_retinol 9-cis-Retinol (Supplementation) node_conversion Oxidation node_9cis_retinol->node_conversion Enters cell node_intracellular Intracellular Space node_9cis_RA 9-cis-Retinoic Acid node_conversion->node_9cis_RA node_heterodimer RAR-RXR Heterodimer node_9cis_RA->node_heterodimer Binds to node_nucleus Nucleus node_RAR RAR node_RAR->node_heterodimer node_RXR RXR node_RXR->node_heterodimer node_RARE RARE (Retinoic Acid Response Element) node_heterodimer->node_RARE Binds to node_transcription Gene Transcription node_RARE->node_transcription Regulates node_photoreceptor_genes Photoreceptor-specific genes (e.g., Rhodopsin) node_transcription->node_photoreceptor_genes Upregulates node_differentiation Accelerated Photoreceptor Differentiation & Maturation node_photoreceptor_genes->node_differentiation

Caption: 9-cis-Retinol Signaling Pathway in Retinal Cells.

Experimental Workflow for Retinal Organoid Development with 9-cis-Retinol

The following diagram outlines the key stages and timelines for generating retinal organoids and applying 9-cis-retinol for accelerated photoreceptor maturation.

G node_hPSCs hPSCs node_EBs Day 0-3: Embryoid Body (EB) Formation node_hPSCs->node_EBs node_adherent Day 7-16: Adherent Culture & Optic Vesicle Induction node_EBs->node_adherent node_suspension Day 20+: 3D Suspension Culture node_adherent->node_suspension node_maturation Day 35+: Retinal Organoid Maturation node_suspension->node_maturation node_supplementation Day 63: Start 1 µM 9-cis-Retinol node_maturation->node_supplementation node_adjustment Day 91: Reduce to 0.5 µM 9-cis-Retinol node_supplementation->node_adjustment node_analysis Day 120+: Analysis of Accelerated Photoreceptor Maturation node_adjustment->node_analysis

Caption: Experimental Workflow for 9-cis-Retinol Supplementation.

Conclusion

The addition of 9-cis-retinol to retinal organoid cultures presents a significant methodological improvement, leading to a more rapid and robust development of photoreceptors. This accelerated timeline can enhance the utility of retinal organoids for disease modeling and high-throughput drug screening applications. By following the detailed protocols and understanding the underlying signaling mechanisms, researchers can more efficiently generate mature retinal organoids for a wide range of basic and translational research applications.

References

Application Notes and Protocols for Studying the In Vitro Protein Binding of 9-cis Retinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-cis Retinol (B82714) is a naturally occurring geometric isomer of retinol (Vitamin A) and a key molecule in the retinoid signaling pathway. Its binding to specific proteins is a critical initial step that dictates its metabolic fate and biological activity. Understanding the in vitro protein binding characteristics of 9-cis Retinol is essential for elucidating its physiological roles and for the development of novel therapeutics targeting retinoid pathways. These pathways are implicated in a wide array of biological processes, including cell differentiation, proliferation, apoptosis, and vision.

This document provides detailed application notes and experimental protocols for the in vitro characterization of this compound binding to its protein partners. The primary proteins of interest include Cellular Retinol-Binding Proteins (CRBPs), Cellular Retinaldehyde-Binding Protein (CRALBP), Interphotoreceptor Retinoid-Binding Protein (IRBP), and the nuclear Retinoid X Receptors (RXRs). While 9-cis Retinoic Acid is the high-affinity ligand for RXRs, understanding the interaction of its precursor, this compound, with various proteins is crucial for a complete picture of its biological activity.

Data Presentation: Quantitative Binding Affinities

The following table summarizes the reported in vitro binding affinities of 9-cis Retinoids with various proteins. The dissociation constant (Kd) is a measure of the binding affinity, where a lower Kd value indicates a stronger binding interaction.

LigandProteinDissociation Constant (Kd)Method
This compoundCellular Retinol-Binding Protein I (CRBPI)11 nM[1][2]Fluorescence Spectroscopy
This compoundCellular Retinol-Binding Protein II (CRBPII)68 nM[1][2]Fluorescence Spectroscopy
9-cis RetinalCellular Retinaldehyde-Binding Protein (CRALBP)~51 nM[3]Not Specified
9-cis Retinoic AcidRetinoid X Receptor α (RXRα)15.7 nMRadioligand Binding Assay
9-cis Retinoic AcidRetinoid X Receptor β (RXRβ)18.3 nMRadioligand Binding Assay
9-cis Retinoic AcidRetinoid X Receptor γ (RXRγ)14.1 nMRadioligand Binding Assay

Signaling and Metabolic Pathway of this compound

The biological effects of this compound are initiated by its binding to carrier proteins and subsequent metabolism, leading to the activation of nuclear receptors and gene transcription.

9-cis_Retinol_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_cis_Retinol_ext This compound Transporter Retinoid Transporter 9_cis_Retinol_ext->Transporter Uptake 9_cis_Retinol_int This compound Transporter->9_cis_Retinol_int CRBP CRBPI/II 9_cis_Retinol_int->CRBP Binding RDH Retinol Dehydrogenase (RDH) CRBP->RDH Chaperoning 9_cis_Retinal 9-cis Retinal RDH->9_cis_Retinal Oxidation RALDH Retinaldehyde Dehydrogenase (RALDH) 9_cis_Retinal->RALDH Oxidation 9_cis_RA 9-cis Retinoic Acid RALDH->9_cis_RA RXR RXR 9_cis_RA->RXR Binding & Activation RAR RAR 9_cis_RA->RAR Binding & Activation RXR_RXR RXR/RXR Homodimer RXR->RXR_RXR Homodimerization RXR_RAR RXR/RAR Heterodimer RXR->RXR_RAR Heterodimerization RAR->RXR_RAR RARE Retinoic Acid Response Element (RARE) RXR_RXR->RARE DNA Binding RXR_RAR->RARE DNA Binding Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Modulation

Caption: Simplified signaling and metabolic pathway of this compound.

Experimental Protocols

A variety of in vitro techniques can be employed to characterize the binding of this compound to proteins. The choice of method depends on the specific research question, the properties of the protein and ligand, and the available instrumentation.

Fluorescence Spectroscopy: Tryptophan Quenching Assay

This is a widely used method to determine binding affinities, particularly for proteins that contain tryptophan residues. The intrinsic fluorescence of tryptophan is sensitive to its local environment. Ligand binding can cause a conformational change in the protein, leading to a change (often quenching) in the tryptophan fluorescence.

Principle: The binding of this compound to a protein containing tryptophan residues can alter the local environment of these residues, leading to a change in their fluorescence intensity. By titrating the protein with increasing concentrations of this compound and measuring the corresponding change in fluorescence, a binding curve can be generated, from which the dissociation constant (Kd) can be calculated.

Materials:

  • Purified protein of interest (e.g., CRBPI, CRBPII) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • This compound stock solution in a compatible solvent (e.g., ethanol (B145695) or DMSO).

  • Fluorometer with excitation and emission monochromators.

  • Quartz cuvettes.

Protocol:

  • Preparation:

    • Prepare a stock solution of the purified protein at a known concentration (e.g., 1 µM).

    • Prepare a concentrated stock solution of this compound (e.g., 1 mM) and a series of working solutions by serial dilution.

  • Instrument Setup:

    • Set the excitation wavelength to 280 nm (for tryptophan).

    • Set the emission wavelength to scan a range (e.g., 300-400 nm) or at the emission maximum of the protein's tryptophan fluorescence (typically around 340-350 nm).

  • Measurement:

    • Add a known volume of the protein solution to the cuvette.

    • Record the initial fluorescence spectrum or intensity.

    • Add small aliquots of the this compound working solutions to the cuvette, mixing thoroughly after each addition.

    • After each addition, allow the system to equilibrate (e.g., 2-5 minutes) and record the fluorescence.

    • Continue the titration until the fluorescence signal reaches saturation (no further significant change upon addition of more ligand).

  • Data Analysis:

    • Correct the fluorescence data for dilution effects.

    • Plot the change in fluorescence intensity (ΔF) as a function of the this compound concentration.

    • Fit the data to a suitable binding model (e.g., a one-site binding model) using non-linear regression analysis to determine the Kd.

Fluorescence_Quenching_Workflow Start Start Prepare_Samples Prepare Protein and This compound Solutions Start->Prepare_Samples Instrument_Setup Set up Fluorometer (Excitation: 280 nm, Emission Scan) Prepare_Samples->Instrument_Setup Measure_Initial_Fluorescence Measure Initial Fluorescence of Protein Solution Instrument_Setup->Measure_Initial_Fluorescence Titration Titrate with this compound Measure_Initial_Fluorescence->Titration Record_Fluorescence Record Fluorescence after Each Addition Titration->Record_Fluorescence Add aliquot Saturation Saturation Reached? Record_Fluorescence->Saturation Saturation->Titration No Data_Analysis Correct for Dilution and Plot ΔF vs. [Ligand] Saturation->Data_Analysis Yes Calculate_Kd Fit Data to Binding Model to Determine Kd Data_Analysis->Calculate_Kd End End Calculate_Kd->End

Caption: Experimental workflow for a fluorescence quenching assay.
Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It provides kinetic data (association and dissociation rates) in addition to binding affinity.

Principle: One binding partner (the "ligand," e.g., the protein) is immobilized on a sensor chip. The other binding partner (the "analyte," e.g., this compound) is flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Purified protein of interest.

  • This compound.

  • Immobilization buffers and reagents (e.g., EDC/NHS).

  • Running buffer.

Protocol:

  • Ligand Immobilization:

    • Activate the sensor chip surface (e.g., using EDC/NHS chemistry).

    • Inject the purified protein over the activated surface to achieve covalent immobilization.

    • Deactivate any remaining active groups.

  • Analyte Binding:

    • Prepare a series of dilutions of this compound in the running buffer.

    • Inject the this compound solutions over the immobilized protein surface at a constant flow rate.

    • Monitor the association phase (increase in SPR signal) as this compound binds to the protein.

    • Switch to running buffer alone to monitor the dissociation phase (decrease in SPR signal).

    • Regenerate the sensor surface between different analyte concentrations if necessary.

  • Data Analysis:

    • The resulting sensorgrams (plots of SPR signal versus time) are analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction (enthalpy, entropy, and Gibbs free energy).

Principle: A solution of the ligand (this compound) is titrated into a solution of the protein. The heat released or absorbed upon binding is measured by the ITC instrument.

Materials:

  • Isothermal titration calorimeter.

  • Purified protein of interest.

  • This compound.

  • Dialysis buffer.

Protocol:

  • Sample Preparation:

    • Thoroughly dialyze the purified protein against the desired buffer to ensure a precise buffer match.

    • Dissolve the this compound in the same dialysis buffer.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Perform a series of small, sequential injections of the this compound into the protein solution.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The integrated heat data are plotted against the molar ratio of ligand to protein.

    • The resulting isotherm is fitted to a binding model to determine the stoichiometry (n), the binding constant (Ka, from which Kd can be calculated), and the enthalpy of binding (ΔH). The entropy (ΔS) and Gibbs free energy (ΔG) can then be calculated.

Radioligand Binding Assay

This is a highly sensitive method that uses a radiolabeled ligand to quantify its binding to a receptor or protein.

Principle: A radiolabeled version of this compound (e.g., [³H]9-cis-Retinol) is incubated with the protein of interest. The amount of bound radioligand is then separated from the unbound radioligand and quantified.

Materials:

  • Radiolabeled this compound.

  • Unlabeled this compound (for competition assays).

  • Purified protein or cell membranes expressing the receptor of interest.

  • Incubation buffer.

  • Filtration apparatus and filters.

  • Scintillation counter and scintillation fluid.

Protocol:

  • Incubation:

    • Incubate the protein/membranes with a fixed concentration of radiolabeled this compound in the presence of increasing concentrations of unlabeled this compound (for competition binding) or with increasing concentrations of the radioligand (for saturation binding).

  • Separation:

    • Rapidly separate the bound from the free radioligand by vacuum filtration through a filter that retains the protein/membranes.

  • Quantification:

    • Wash the filters to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • For saturation binding, plot the amount of bound radioligand against the concentration of free radioligand to determine the Kd and the maximum number of binding sites (Bmax).

    • For competition binding, plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50, from which the Ki can be calculated.

Conclusion

The study of the in vitro protein binding of this compound is fundamental to understanding its biological functions and for the rational design of drugs targeting the retinoid signaling pathway. The protocols and data presented here provide a comprehensive guide for researchers to initiate and conduct these critical investigations. The choice of experimental approach will depend on the specific scientific question, but the combination of these techniques can provide a detailed and robust characterization of the binding interactions of this compound with its protein partners.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability and Solubility of 9-cis Retinol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and solubility of 9-cis Retinol (B82714) in aqueous solutions. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is 9-cis Retinol so difficult to work with in aqueous solutions?

A1: this compound, like other retinoids, is a lipophilic molecule, meaning it has very low solubility in water. Its molecular structure, characterized by a polyene chain, makes it highly susceptible to degradation from exposure to light, heat, and oxygen. This inherent instability and poor water solubility can lead to experimental variability and challenges in developing aqueous formulations.

Q2: What are the primary methods to improve the stability and solubility of this compound?

A2: The two most effective and widely used methods are:

  • Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin molecule. This shields it from the aqueous environment and protects it from degradation.

  • Liposomal Encapsulation: Incorporating this compound into the lipid bilayer of liposomes. This not only improves solubility in aqueous media but also provides a protective barrier against degradative factors.

Q3: Which is better for my application: cyclodextrins or liposomes?

A3: The choice between cyclodextrins and liposomes depends on the specific requirements of your experiment or formulation. Cyclodextrin complexes are generally easier to prepare and can significantly enhance solubility. Liposomes, while requiring a more involved preparation process, can offer controlled release of this compound and may be more suitable for drug delivery applications.

Q4: How can I monitor the stability of my this compound solution?

A4: The stability of this compound is typically assessed by monitoring its concentration over time under specific storage conditions (e.g., temperature, light exposure). High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable analytical method for quantifying this compound.[1][2][3][4][5] A decrease in the concentration of the 9-cis isomer indicates degradation.

Q5: What are the typical degradation products of this compound in an aqueous environment?

A5: this compound can undergo isomerization to other cis/trans isomers and oxidation. The specific degradation products will depend on the conditions, but common pathways include the formation of various oxidized derivatives and isomerization to all-trans-retinol.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffer
Potential Cause Troubleshooting Step
Low Aqueous Solubility This compound is sparingly soluble in aqueous buffers. For maximum solubility, it should first be dissolved in an organic solvent like ethanol (B145695) and then diluted with the aqueous buffer of choice. A 1:2 solution of ethanol:PBS (pH 7.2) can achieve a solubility of approximately 0.3 mg/ml for 9-cis retinal, a related compound.
Insufficient Stabilizer The concentration of the stabilizing agent (cyclodextrin or lipid for liposomes) may be too low to effectively encapsulate the this compound. Increase the molar ratio of the stabilizer to this compound.
pH of the Buffer The pH of the aqueous solution can influence the stability and solubility of some retinoid formulations. While this compound itself is not ionizable, the stability of the formulation (e.g., liposomes) can be pH-dependent. Ensure the buffer pH is compatible with your chosen stabilization method.
Improper Dissolution The initial stock solution of this compound in an organic solvent may not have been fully dissolved before dilution into the aqueous phase. Ensure complete dissolution by gentle warming or sonication, while protecting from light.
Issue 2: Rapid Degradation of this compound in Solution
Potential Cause Troubleshooting Step
Exposure to Light Retinoids are highly sensitive to light, which can induce isomerization and oxidation. All experimental procedures should be performed under amber or red light to minimize photodegradation. Store all solutions in light-protected containers.
Presence of Oxygen Oxygen can lead to the oxidation of the polyene chain of this compound. Use deoxygenated buffers and purge all solutions and storage containers with an inert gas like nitrogen or argon.
Elevated Temperature Heat accelerates the degradation of retinoids. Prepare and store all this compound solutions at low temperatures (e.g., 4°C for short-term storage, -20°C or -80°C for long-term storage).
Inadequate Encapsulation If using cyclodextrins or liposomes, incomplete encapsulation will leave this compound exposed to the aqueous environment and susceptible to degradation. Optimize the preparation protocol to ensure high encapsulation efficiency.
Contaminants in Solvents/Reagents Impurities, such as peroxides in organic solvents, can initiate the degradation of retinoids. Use high-purity, fresh solvents and reagents.

Quantitative Data on Solubility and Stability

The following tables summarize available quantitative data on the solubility and stability of retinoids. It is important to note that much of the available data is for all-trans-retinol or retinoids in general, but the principles are applicable to this compound.

Table 1: Solubility of Retinoids

CompoundSolvent/MediumSolubility
9-cis Retinal 1:2 Ethanol:PBS (pH 7.2)~0.3 mg/mL
Retinoids (general) Water (pH 7.3, room temp)~0.1 µM
9-cis Retinoic Acid WaterInsoluble
9-cis Retinoic Acid DMSO~20 mg/mL
9-cis Retinoic Acid Ethanol~0.5 mg/mL

Table 2: Stability of Retinol in Different Formulations

FormulationConditionsStability Outcome
Free Retinol in Aqueous Solution pH 7.0, 4°C, in lightCompletely degraded within 2 days
Retinol in Liposomes pH 7.0, 4°C, in lightOnly 20% degraded after 8 days
Retinol in Cyclodextrin Complex Aqueous solutionIncreased stability to light and heat

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complexes (Adapted from general retinoid protocols)

This protocol is adapted from methods used for other retinoids and should be optimized for this compound.

Materials:

  • This compound

  • β-cyclodextrin (or a derivative like hydroxypropyl-β-cyclodextrin for increased solubility)

  • Ethanol (high purity)

  • Deionized water (deoxygenated)

  • Magnetic stirrer and stir bar

  • Amber glass vials

  • Nitrogen or Argon gas

Procedure:

  • Prepare a stock solution of this compound: Dissolve a known amount of this compound in a minimal amount of ethanol in an amber vial. Protect from light.

  • Prepare the cyclodextrin solution: In a separate amber vial, dissolve the desired amount of cyclodextrin in deoxygenated deionized water. A molar excess of cyclodextrin to this compound (e.g., 5:1 or 10:1) is recommended. Gentle warming and stirring may be required to fully dissolve the cyclodextrin.

  • Complexation: While stirring the cyclodextrin solution, slowly add the this compound stock solution dropwise.

  • Incubation: Seal the vial under an inert gas (nitrogen or argon) and wrap it in aluminum foil to protect from light. Allow the mixture to stir at room temperature for 24-48 hours.

  • Isolation (Optional): The complex can be used in solution or isolated as a powder by methods like freeze-drying.

  • Storage: Store the final solution or powder at 4°C for short-term use or -20°C/-80°C for long-term storage, protected from light and oxygen.

Protocol 2: Encapsulation of this compound in Liposomes (Thin-Film Hydration Method - Adapted)

This protocol is a general method for encapsulating lipophilic molecules and should be optimized for this compound.

Materials:

  • This compound

  • Phosphatidylcholine (e.g., from soy or egg)

  • Cholesterol (optional, for membrane stability)

  • Chloroform and Methanol (HPLC grade)

  • Phosphate-buffered saline (PBS), pH 7.4 (deoxygenated)

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (optional, for uniform vesicle size)

  • Amber glass round-bottom flask and vials

  • Nitrogen or Argon gas

Procedure:

  • Lipid Film Formation: In a round-bottom flask, dissolve the lipids (phosphatidylcholine and cholesterol, if used) and this compound in a chloroform:methanol mixture (e.g., 2:1 v/v).

  • Solvent Evaporation: Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure. A thin, uniform lipid film containing this compound will form on the inner surface of the flask.

  • Hydration: Add the deoxygenated PBS to the flask. The volume will depend on the desired final concentration.

  • Vesicle Formation: Gently rotate the flask to hydrate (B1144303) the lipid film. This will form multilamellar vesicles (MLVs). This step should be done at a temperature above the phase transition temperature of the lipid.

  • Sonication (Size Reduction): To reduce the size and lamellarity of the vesicles, sonicate the liposome (B1194612) suspension using a bath or probe sonicator. Keep the sample on ice to prevent overheating and degradation of the this compound.

  • Extrusion (Optional): For a more uniform size distribution, the liposome suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Removal of Unencapsulated this compound (Optional): Unencapsulated material can be removed by methods such as dialysis or size exclusion chromatography.

  • Storage: Store the final liposomal suspension in an amber vial, purged with an inert gas, at 4°C. Do not freeze, as this can disrupt the liposome structure.

Visualizations

This compound Signaling Pathway

This compound is a precursor to 9-cis-retinoic acid, a high-affinity ligand for the Retinoid X Receptor (RXR). RXR can form heterodimers with other nuclear receptors, such as the Retinoic Acid Receptor (RAR), to regulate gene transcription.

G This compound Signaling Pathway node_9cis_Retinol This compound node_RDH Retinol Dehydrogenase (RDH) node_9cis_Retinol->node_RDH node_9cis_Retinal 9-cis Retinal node_RDH->node_9cis_Retinal node_RALDH Retinaldehyde Dehydrogenase (RALDH) node_9cis_Retinal->node_RALDH node_9cis_RA 9-cis Retinoic Acid node_RALDH->node_9cis_RA node_RXR Retinoid X Receptor (RXR) node_9cis_RA->node_RXR Binds node_Heterodimer RXR-RAR Heterodimer node_RXR->node_Heterodimer Forms node_RAR Retinoic Acid Receptor (RAR) node_RAR->node_Heterodimer node_RARE Retinoic Acid Response Element (RARE) node_Heterodimer->node_RARE Binds to node_Gene_Transcription Gene Transcription node_RARE->node_Gene_Transcription Regulates

Caption: Metabolic activation of this compound and its role in gene regulation via RXR-RAR heterodimers.

Experimental Workflow for Preparing Stabilized this compound

This workflow outlines the key steps for preparing and characterizing stabilized this compound formulations.

G Workflow for Stabilized this compound Preparation node_Start Start node_Prepare_Stock Prepare this compound Stock Solution (in organic solvent) node_Start->node_Prepare_Stock node_Choose_Method Choose Stabilization Method node_Prepare_Stock->node_Choose_Method node_Cyclodextrin Cyclodextrin Complexation node_Choose_Method->node_Cyclodextrin Cyclodextrin node_Liposome Liposomal Encapsulation node_Choose_Method->node_Liposome Liposome node_Characterization Characterization (Size, Encapsulation Efficiency) node_Cyclodextrin->node_Characterization node_Liposome->node_Characterization node_Stability_Study Stability Study (HPLC analysis over time) node_Characterization->node_Stability_Study node_End End node_Stability_Study->node_End

Caption: Key decision and action points for preparing and evaluating stabilized this compound.

References

preventing photoisomerization of 9-cis Retinol during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the photoisomerization of 9-cis Retinol during experiments. Adherence to these guidelines is critical for ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is photoisomerization and why is it a concern for this compound?

A1: Photoisomerization is a process where a molecule, in this case, this compound, changes its geometric arrangement (isomer) when exposed to light.[1] this compound is highly sensitive to light, particularly in the ultraviolet range, which can cause it to convert to other isomers like all-trans-Retinol or 13-cis-Retinol.[2][3] This is a critical issue because different isomers can have vastly different biological activities and binding affinities for receptors, potentially leading to inaccurate and misleading experimental outcomes.[4]

Q2: What are the primary factors that induce the isomerization of this compound?

A2: The primary factors that can induce isomerization and degradation of this compound are:

  • Light Exposure: Direct exposure to light, especially UV and blue light, is the most significant factor causing photoisomerization.[5]

  • Oxygen: The presence of atmospheric oxygen can lead to oxidation and degradation of the retinoid structure.

  • Elevated Temperature: Heat can accelerate the rate of both isomerization and degradation.

  • Acidic pH: An acidic environment can contribute to the instability of retinoids.

Q3: How should I properly store my this compound stock and working solutions?

A3: Proper storage is crucial for maintaining the integrity of this compound.

  • Stock Solutions: Solid this compound should be stored at -80°C for long-term stability (≥2 years). Stock solutions, typically dissolved in solvents like ethanol (B145695) or DMSO purged with an inert gas, should also be stored at -80°C and used within 6 months. For shorter periods, storage at -20°C for up to one month is acceptable, always protected from light and under an inert gas like nitrogen or argon.

  • Working Solutions: It is highly recommended to prepare working solutions fresh on the day of the experiment. If temporary storage is necessary, keep the solution on ice and protected from light. Aqueous solutions are not recommended for storage beyond one day.

Q4: What are the best practices for handling this compound during an experiment?

A4: To minimize isomerization during your experiments, follow these best practices:

  • Work in a Darkroom: Conduct all procedures involving this compound under yellow or red light to avoid exposure to shorter, more energetic wavelengths.

  • Use Inert Gas: When preparing solutions, purge the solvent with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Overlay the headspace of vials and containers with the inert gas before sealing.

  • Control Temperature: Keep all solutions containing this compound on ice or in a cooling block whenever possible.

  • Use Appropriate Labware: Utilize amber-colored glass vials or wrap containers in aluminum foil to block light.

Troubleshooting Guide

Problem: I am observing unexpected or inconsistent results in my cell-based assays with this compound.

Possible Cause Troubleshooting Steps
Isomerization of this compound 1. Verify Handling Procedures: Confirm that all steps were performed under subdued light (yellow or red). 2. Check Solvent Purity: Ensure solvents were purged with inert gas before use. 3. Analyze Sample Integrity: Use HPLC to analyze the isomeric purity of your working solution. Compare the chromatogram to a fresh standard.
Degradation of this compound 1. Assess Storage Conditions: Confirm that stock solutions were stored at the correct temperature and protected from light. 2. Prepare Fresh Solutions: Discard any old or improperly stored working solutions and prepare a fresh batch immediately before use. 3. Incorporate Antioxidants: Consider the addition of an antioxidant like butylated hydroxytoluene (BHT) to your solutions to minimize oxidation.
Cell Culture Media Incompatibility 1. Test Media Stability: The stability of retinoids can be influenced by the composition of the cell culture media. Test the stability of this compound in your specific media over the time course of your experiment. 2. Minimize Exposure Time: Add the this compound to the media immediately before treating the cells.

Problem: My analytical quantification of this compound shows lower than expected concentrations.

Possible Cause Troubleshooting Steps
Degradation during Sample Preparation 1. Optimize Extraction: Ensure your extraction protocol is performed under subdued light and at a low temperature. 2. Use Antioxidants: Add an antioxidant to the extraction solvent. 3. Evaporate Solvent Carefully: When evaporating the solvent, do so under a stream of nitrogen or argon and avoid excessive heat.
Adsorption to Labware 1. Use Silanized Glassware: Retinoids can adsorb to plastic and glass surfaces. Using silanized glassware can minimize this. 2. Rinse Thoroughly: When transferring solutions, rinse the original container with fresh solvent to ensure complete transfer.
HPLC Method Issues 1. Optimize Mobile Phase: Ensure your HPLC mobile phase is optimized for the separation of retinoid isomers. 2. Use a Guard Column: A guard column can help protect your analytical column from contaminants that may affect separation. 3. Calibrate with Fresh Standards: Always use freshly prepared calibration standards for accurate quantification.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Temperature Duration Key Considerations
Crystalline Solid-80°C≥ 2 yearsProtect from light; store under inert gas.
Stock Solution (in organic solvent)-80°CUp to 6 monthsPurge solvent with inert gas; protect from light.
Stock Solution (in organic solvent)-20°CUp to 1 monthPurge solvent with inert gas; protect from light.
Aqueous Working Solution4°C (on ice)< 24 hoursPrepare fresh daily; protect from light.

Table 2: Solubility of 9-cis Retinal in Common Solvents

Solvent Approximate Solubility Notes
Ethanol~25 mg/mLPurge with an inert gas.
DMSO~16 mg/mLPurge with an inert gas.
Dimethylformamide (DMF)~25 mg/mLPurge with an inert gas.
1:2 solution of Ethanol:PBS (pH 7.2)~0.3 mg/mLDissolve in ethanol first, then dilute with buffer.

Experimental Protocols & Visualizations

Protocol: Preparation of a this compound Working Solution

This protocol outlines the steps for preparing a working solution of this compound for cell culture experiments, minimizing the risk of photoisomerization.

  • Preparation:

    • Work in a darkroom under yellow or red safelight conditions.

    • Gather all necessary materials: this compound solid, anhydrous ethanol (purged with nitrogen), sterile microcentrifuge tubes (amber or wrapped in foil), and pipettes.

    • Pre-chill all solutions and materials on ice.

  • Stock Solution Preparation:

    • Weigh the required amount of this compound in a sterile, amber microcentrifuge tube.

    • Add the appropriate volume of nitrogen-purged, anhydrous ethanol to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the solid is completely dissolved.

    • Overlay the solution with nitrogen gas, cap tightly, and store at -80°C.

  • Working Solution Preparation:

    • Immediately before the experiment, thaw the stock solution on ice.

    • Dilute the stock solution to the final working concentration using pre-chilled, serum-free cell culture medium.

    • Mix gently by inverting the tube.

    • Use the working solution immediately.

experimental_workflow cluster_prep Preparation cluster_stock Stock Solution cluster_working Working Solution prep1 Work under Red/Yellow Light stock1 Dissolve this compound in purged Ethanol prep1->stock1 prep2 Purge Solvents with Inert Gas prep2->stock1 prep3 Pre-chill all Materials prep3->stock1 stock2 Store at -80°C under Inert Gas stock1->stock2 work1 Thaw Stock on Ice stock2->work1 For Experiment work2 Dilute in Pre-chilled Cell Culture Medium work1->work2 work3 Use Immediately work2->work3

Caption: Workflow for preparing this compound solutions.

Signaling Pathway: 9-cis Retinoic Acid Receptor Activation

This compound is a precursor to 9-cis Retinoic Acid, a ligand for both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). This diagram illustrates the conversion of this compound and the subsequent activation of nuclear receptors.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol This compound Retinal 9-cis Retinal Retinol->Retinal cRDH RA 9-cis Retinoic Acid Retinal->RA RALDH RXR RXR RA->RXR Binds RAR RAR RA->RAR Binds Heterodimer RXR/RAR Heterodimer RXR->Heterodimer RAR->Heterodimer Gene Target Gene Expression Heterodimer->Gene Activates

Caption: 9-cis Retinoic Acid signaling pathway.

Logical Relationship: Troubleshooting Isomerization Issues

This diagram outlines a logical approach to troubleshooting experiments where this compound isomerization is suspected.

troubleshooting_logic start Inconsistent Experimental Results check_handling Review Handling Procedures (Light, Temp, O2) start->check_handling check_storage Verify Storage Conditions check_handling->check_storage Handling OK remediate_handling Refine Handling Protocol: - Use Red/Yellow Light - Purge with Inert Gas - Keep on Ice check_handling->remediate_handling Handling Issue hplc_analysis Perform HPLC Analysis of Working Solution check_storage->hplc_analysis Storage OK remediate_storage Prepare Fresh Stock and Working Solutions check_storage->remediate_storage Storage Issue isomers_detected Other Isomers Detected? hplc_analysis->isomers_detected isomers_detected->remediate_handling Yes continue_exp Proceed with Experiment isomers_detected->continue_exp No remediate_handling->hplc_analysis remediate_storage->hplc_analysis

Caption: Troubleshooting logic for this compound isomerization.

References

Technical Support Center: Optimizing 9-cis-Retinol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of 9-cis-Retinol extraction from biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving the accuracy and reliability of their retinoid analyses.

Troubleshooting Guide

This section addresses common issues encountered during the extraction and analysis of 9-cis-Retinol.

Problem Potential Cause Solution
Low or No Recovery of 9-cis-Retinol Degradation during extraction: Retinoids are highly susceptible to degradation from light, heat, and oxygen.[1][2][3][4]Work under yellow or red light: All steps, from sample handling to final analysis, should be performed under subdued lighting to prevent photoisomerization and degradation.[5] • Use antioxidants: Add an antioxidant like butylated hydroxytoluene (BHT) to extraction solvents to minimize oxidation. • Maintain low temperatures: Keep samples on ice during homogenization and extraction. Avoid excessive heat during solvent evaporation. • Use inert gas: Evaporate solvents under a stream of nitrogen or argon to prevent oxidation.
Inefficient extraction from the matrix: The complex nature of biological samples can hinder solvent penetration and retinoid release.Thorough homogenization: Ensure complete homogenization of tissue samples to maximize surface area for extraction. • Optimize solvent system: A combination of polar and non-polar solvents (e.g., chloroform/methanol, hexane (B92381)/isopropanol) is often necessary. Multiple extraction steps are recommended. • Consider saponification: For samples rich in retinyl esters, a carefully optimized saponification step can liberate free retinol (B82714).
Isomerization of 9-cis-Retinol to other forms (e.g., all-trans-Retinol) Exposure to light and heat: As mentioned, these are primary drivers of isomerization.Strict light and temperature control: Adhere rigorously to working under yellow/red light and maintaining low temperatures throughout the protocol. • Minimize processing time: Reduce the time between sample collection and analysis to limit opportunities for isomerization.
Inappropriate solvent pH: Acidic or basic conditions can promote isomerization.Neutralize extracts: After any acid or base treatment (e.g., saponification), ensure the extract is neutralized before proceeding. • Use buffered mobile phases in HPLC: This can help maintain a stable pH during chromatographic separation.
High Variability Between Replicates Inconsistent sample handling: Minor variations in light exposure, temperature, or processing time can lead to significant differences.Standardize the entire workflow: Ensure every sample is treated identically from start to finish. • Use an internal standard: Add a known amount of a related but chromatographically distinct compound (e.g., retinyl acetate) at the beginning of the extraction to correct for losses during sample preparation.
Instrumental variability: Fluctuations in HPLC performance can affect peak integration and quantification.Regularly calibrate and maintain the HPLC system: Ensure consistent performance of the pump, injector, and detector. • Use a validated analytical method: The HPLC method should be robust and validated for linearity, accuracy, and precision.
Poor Chromatographic Separation of Retinoid Isomers Suboptimal HPLC conditions: The choice of column, mobile phase, and gradient is critical for resolving structurally similar isomers.Select an appropriate HPLC column: Both normal-phase and reverse-phase columns can be used. Normal-phase columns often provide better resolution for retinol isomers. • Optimize the mobile phase: A gradient elution with solvents like n-hexane, 2-propanol, and acetic acid for normal-phase, or methanol/water/acetate (B1210297) buffer for reverse-phase, can be effective. • Control column temperature: A stable column temperature improves retention time reproducibility.

Frequently Asked Questions (FAQs)

Q1: When is saponification necessary for 9-cis-Retinol extraction?

A1: Saponification is a chemical process that uses a strong base (like potassium hydroxide (B78521) or sodium hydroxide) to break down fats and esters. In retinoid analysis, it is employed to hydrolyze retinyl esters, which are the storage form of vitamin A, into free retinol. This step is particularly important for tissues with high lipid content, such as the liver, where a significant portion of retinol exists in its esterified form. However, saponification can also lead to the degradation and isomerization of retinoids if not carefully controlled. Therefore, it should be optimized for temperature and duration and may not be necessary for samples where free retinol is the primary target and ester concentrations are low.

Q2: What is the best way to store biological samples for 9-cis-Retinol analysis?

A2: To prevent degradation and isomerization, biological samples should be frozen immediately in liquid nitrogen after collection and stored at -80°C until analysis. Tissues should be stored whole, and all samples should be protected from light by using amber vials or wrapping containers in aluminum foil. Repeated freeze-thaw cycles should be avoided.

Q3: How can I prevent the isomerization of 9-cis-Retinol during the extraction process?

A3: Preventing isomerization is critical for accurate quantification. Key measures include:

  • Excluding UV light: Work under yellow or red light conditions.

  • Maintaining low temperatures: Perform all steps on ice or at 4°C.

  • Using antioxidants: Add BHT or a similar antioxidant to your solvents.

  • Working under an inert atmosphere: Use nitrogen or argon gas, especially during solvent evaporation.

  • Minimizing processing time: Be efficient in your workflow to reduce the duration of exposure to potentially destabilizing conditions.

Q4: What are typical endogenous concentrations of 9-cis-Retinoic Acid in biological samples?

A4: The endogenous concentrations of 9-cis-Retinoic Acid are generally very low. In the plasma of fasting individuals, the concentration is typically less than 1 nmol/L. In mouse tissues, concentrations have been reported to be around 100 pmol/g in the kidney and 13 pmol/g in the liver. These low levels necessitate highly sensitive analytical methods like HPLC coupled with mass spectrometry (LC-MS/MS) for accurate quantification.

Q5: Which internal standard is recommended for 9-cis-Retinol quantification?

A5: An ideal internal standard should have similar chemical properties and extraction efficiency to the analyte but be distinguishable by the analytical method. For retinoid analysis, all-trans-retinyl acetate is a commonly used internal standard. It is added to the sample at the very beginning of the extraction process to account for any loss of analyte during sample preparation.

Experimental Protocols

Protocol 1: General Extraction of 9-cis-Retinol from Plasma/Serum
  • Sample Preparation:

    • Thaw frozen plasma or serum samples on ice under yellow light.

    • To 200 µL of plasma, add an internal standard (e.g., 5 µL of ~20 µM retinyl acetate in ethanol).

    • Add an antioxidant, such as BHT, to all solvents.

  • Protein Precipitation and Liquid-Liquid Extraction:

    • Acidify the sample to approximately pH 3-4.

    • Add 1 mL of acetonitrile (B52724) to precipitate proteins. Vortex thoroughly.

    • Add an organic solvent mixture for extraction. Common choices include chloroform/methanol or hexane/isopropanol. For example, add 5 mL of hexane, vortex for 2 minutes, and centrifuge at 1,500 x g for 10 minutes at 4°C.

    • Carefully collect the upper organic layer.

    • Repeat the extraction step on the remaining aqueous layer to maximize recovery.

  • Drying and Reconstitution:

    • Combine the organic extracts.

    • Dry the extract over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas in a water bath set to no higher than 30°C.

    • Reconstitute the dried extract in a small, precise volume of the mobile phase (e.g., 100 µL) for HPLC analysis.

Protocol 2: Extraction of 9-cis-Retinol from Tissues with Saponification
  • Sample Preparation:

    • Weigh the frozen tissue sample (e.g., 100-150 mg) under yellow light.

    • Homogenize the tissue on ice in a suitable buffer (e.g., PBS).

    • Add the internal standard and antioxidant to the homogenate.

  • Saponification (to hydrolyze retinyl esters):

    • To the tissue homogenate, add ethanolic potassium hydroxide (KOH) or sodium hydroxide (NaOH). The final concentration and volume will depend on the sample type and amount of fat. A common starting point is 1.25 mL of 10.5M KOH for 1g of tissue.

    • Incubate in a shaking water bath. Optimal conditions vary, but a starting point could be 70°C for 25 minutes. Note: Higher temperatures can accelerate the reaction but also increase the risk of degradation and isomerization.

  • Extraction:

    • Cool the sample on ice.

    • Add ethanol (B145695) and then hexane to extract the unsaponifiable fraction containing the retinol. A common ratio is ethanol/hexane (4:3, v/v).

    • Vortex vigorously and centrifuge to separate the phases.

    • Collect the upper hexane layer.

    • Repeat the extraction.

  • Washing and Reconstitution:

    • Wash the combined hexane extracts with water to remove any remaining alkali.

    • Dry, evaporate, and reconstitute the sample as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing start Biological Sample (Plasma or Tissue) homogenize Homogenization (for tissue) + Internal Standard + Antioxidant (BHT) start->homogenize saponification Saponification (optional) with KOH/NaOH homogenize->saponification If esters present l_l_extraction Liquid-Liquid Extraction (e.g., Hexane) homogenize->l_l_extraction saponification->l_l_extraction dry_evap Dry & Evaporate (under Nitrogen) l_l_extraction->dry_evap reconstitute Reconstitute in Mobile Phase dry_evap->reconstitute hplc HPLC-UV/MS Analysis reconstitute->hplc quantify Quantification hplc->quantify

Caption: General workflow for 9-cis-Retinol extraction from biological samples.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions low_recovery Low/No Recovery degradation Degradation (Light, Heat, O2) low_recovery->degradation inefficient_extraction Inefficient Extraction low_recovery->inefficient_extraction isomerization Isomerization low_recovery->isomerization protect Protect from Light/Heat Use Inert Gas degradation->protect antioxidants Add Antioxidants (BHT) degradation->antioxidants optimize_solvents Optimize Solvents/ Homogenization inefficient_extraction->optimize_solvents saponify Consider Saponification inefficient_extraction->saponify isomerization->protect control_ph Control pH isomerization->control_ph

Caption: Troubleshooting logic for low recovery of 9-cis-Retinol.

retinoid_pathway cluster_synthesis Biosynthesis Pathway cluster_signaling Nuclear Receptor Signaling all_trans_retinol all-trans-Retinol nine_cis_retinol 9-cis-Retinol all_trans_retinol->nine_cis_retinol Isomerase nine_cis_retinal 9-cis-Retinaldehyde nine_cis_retinol->nine_cis_retinal 9-cis-RDH nine_cis_ra 9-cis-Retinoic Acid nine_cis_retinal->nine_cis_ra RALDH rxr RXR nine_cis_ra->rxr binds rar RAR nine_cis_ra->rar binds gene_expression Target Gene Expression rxr->gene_expression activates rar->gene_expression activates

Caption: Simplified biosynthesis and signaling pathway of 9-cis-Retinoic Acid.

References

Technical Support Center: Quantification of 9-cis-Retinol by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying 9-cis-Retinol using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the most critical pre-analytical steps to ensure the stability of 9-cis-Retinol?

A1: 9-cis-Retinol is highly susceptible to isomerization and oxidation, especially when exposed to light and heat.[1][2] All sample handling, from collection to extraction, must be performed under yellow or red light to prevent light-induced isomerization.[1] It is also crucial to minimize the time between sample homogenization and extraction and to keep samples on ice.[1] The addition of an antioxidant, such as butylated hydroxytoluene (BHT), at the beginning of the extraction process can help minimize oxidation.

Q2: Which ionization technique, ESI or APCI, is better for 9-cis-Retinol quantification?

A2: While both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used, positive ion APCI has been reported to offer better sensitivity and a greater linear dynamic range for retinoic acid isomers, including 9-cis-Retinol.[1] Positive ion APCI is often chosen for its efficient gas-phase ionization, which can lead to a stronger signal intensity. However, the optimal choice may depend on your specific instrument and matrix. It is recommended to test both sources during method development.

Q3: How can I achieve good chromatographic separation of 9-cis-Retinol from its isomers?

A3: Baseline separation of retinoic acid isomers is critical for accurate quantification and can be challenging. A non-porous silica (B1680970) C18 column has been shown to effectively separate 9-cis, 13-cis, and all-trans retinoic acid. The choice of mobile phase is also crucial. While methanol-based mobile phases can offer higher sensitivity with APCI, acetonitrile-based mobile phases often provide better resolution of the isomers. A combination of acetonitrile, methanol, and water with a small amount of formic or acetic acid (around 0.1%) is often a good compromise. The acid helps to prevent peak distortion by ensuring the carboxylic acid group is protonated.

Troubleshooting Guide

Low Signal Intensity or Poor Sensitivity

Problem: The signal for 9-cis-Retinol is weak or undetectable.

Possible Cause Troubleshooting Step
Analyte Degradation Ensure all sample preparation steps are performed under yellow light and on ice to prevent isomerization and degradation. Add an antioxidant like BHT to your extraction solvent.
Suboptimal Ionization If using ESI, consider switching to APCI, as it often provides better sensitivity for retinoids. Optimize source parameters such as nebulizer gas, curtain gas, and temperature.
Inefficient Extraction Evaluate your extraction protocol. Liquid-liquid extraction with solvents like hexane (B92381) or ethyl acetate (B1210297) after protein precipitation is common. Ensure the pH of the sample is acidic (pH 3-4) before extraction to ensure 9-cis-Retinol is in its protonated form.
Matrix Effects Matrix components can suppress the ionization of 9-cis-Retinol. Dilute your sample extract to reduce matrix effects. Use a stable isotope-labeled internal standard to compensate for suppression.
Poor Peak Shape (Tailing, Fronting, or Splitting)

Problem: Chromatographic peaks for 9-cis-Retinol are not symmetrical or are split.

Possible Cause Troubleshooting Step
Secondary Interactions Peak tailing can be caused by interactions with active sites on the column. Ensure your mobile phase is sufficiently acidic (e.g., with 0.1% formic acid) to keep the carboxylic acid group of 9-cis-Retinol protonated.
Column Overload Injecting too much sample can lead to peak fronting. Dilute your sample and re-inject.
Strong Sample Solvent If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. Whenever possible, dissolve your final extract in the initial mobile phase.
Column Contamination A contaminated guard or analytical column can cause peak splitting and tailing. Flush the column with a strong solvent or replace it if necessary.
High Background Noise

Problem: The baseline in the chromatogram is noisy, making it difficult to integrate low-level peaks.

Possible Cause Troubleshooting Step
Contaminated Solvents Use high-purity, LC-MS grade solvents and additives. Freshly prepare mobile phases daily.
System Contamination A contaminated LC system (tubing, injector, source) can contribute to high background. Flush the system with a strong solvent mixture like isopropanol/water.
Chemical Noise Positive ion APCI can sometimes have a higher background with biological samples. While often more sensitive, if the background is problematic, consider testing negative ion mode or ESI.

Experimental Protocols

Sample Extraction from Plasma/Serum

This protocol is a general guideline and should be optimized for your specific application.

  • Preparation: Perform all steps under yellow light.

  • Spiking: To 200 µL of plasma or serum in a glass tube, add an appropriate amount of a stable isotope-labeled internal standard for 9-cis-Retinol.

  • Protein Precipitation: Add 1 mL of acetonitrile, vortex thoroughly, and centrifuge to pellet the precipitated proteins.

  • Acidification: Transfer the supernatant to a new glass tube and add 60 µL of 4 N HCl to acidify the sample.

  • Liquid-Liquid Extraction: Add 5 mL of hexane, vortex vigorously for 1 minute, and centrifuge to separate the phases.

  • Collection: Carefully transfer the upper hexane layer to a clean glass tube.

  • Repeat Extraction: Repeat the hexane extraction on the remaining aqueous layer and combine the hexane fractions.

  • Evaporation: Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen at 32°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

Quantitative Data Summary

Parameter Value Matrix Reference
Linear Range 20 fmol - 10 pmol (on column)Mouse Tissue/Serum
Lower Limit of Detection (LOD) 10 fmol (S/N 3:1)Mouse Tissue/Serum
Lower Limit of Quantification (LOQ) 20 fmol (S/N 10:1)Mouse Tissue/Serum
Intra-assay CV 5.4 ± 0.4%Mouse Liver
Inter-assay CV 8.9 ± 1.0%Mouse Liver/Kidney

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation (Under Yellow Light) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Acidify Acidify Supernatant (HCl) Precipitate->Acidify Extract Liquid-Liquid Extraction (Hexane) Acidify->Extract Evaporate Evaporate to Dryness (Nitrogen Stream) Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Ionization (Positive Ion APCI) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Experimental workflow for 9-cis-Retinol quantification.

troubleshooting_low_signal Start Low or No Signal for 9-cis-Retinol Check_IS Is the Internal Standard signal also low? Start->Check_IS Check_Degradation Review Sample Handling: - Protected from light? - Kept on ice? - Antioxidant used? Check_IS->Check_Degradation Yes Check_Source Optimize MS Source: - Switch to APCI? - Tune source parameters? Check_IS->Check_Source No Check_Extraction Evaluate Extraction Efficiency: - Correct pH? - Sufficient mixing? - Appropriate solvent? Check_Degradation->Check_Extraction Resolved Problem Resolved Check_Extraction->Resolved Check_System System Check: - Leaks? - Clogs? - Column health? Check_Source->Check_System Check_System->Resolved

Caption: Troubleshooting flowchart for low signal intensity.

References

common pitfalls in handling and storing 9-cis Retinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common pitfalls in handling and storing 9-cis Retinol. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing this compound?

For long-term stability, this compound should be stored at -80°C.[1][2] For shorter periods, storage at -20°C is acceptable, but for no longer than one month.[1] As a general precaution, it is recommended to minimize the time this compound is kept at room temperature during experimental procedures.

Q2: How should I protect this compound from degradation during storage?

This compound is highly sensitive to light, oxygen, and heat.[3] To mitigate degradation, it should be stored in the dark, under an inert gas atmosphere such as nitrogen or argon, and at the recommended low temperatures.[1] Using amber vials or wrapping containers in aluminum foil can provide additional protection from light.

Q3: What solvents are recommended for dissolving this compound?

This compound is a lipophilic molecule with poor solubility in aqueous solutions. Recommended organic solvents for preparing stock solutions include ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and chloroform. For cell culture experiments, it is common to dissolve this compound in DMSO to create a concentrated stock solution, which can then be diluted in the culture medium to the final working concentration. It is crucial to ensure the final DMSO concentration in the cell culture is low (typically <0.1%) to avoid solvent-induced toxicity.

Q4: How stable are this compound stock solutions?

The stability of this compound in solution is dependent on the storage conditions. A stock solution in an appropriate organic solvent, stored at -80°C under an inert atmosphere and protected from light, can be stable for up to six months. At -20°C, the stability is reduced to approximately one month. It is highly recommended to prepare fresh working solutions for each experiment and to avoid repeated freeze-thaw cycles of the stock solution.

Q5: Can I use this compound in serum-free cell culture media?

Caution is advised when using this compound in serum-free media. Retinoids can be unstable and adhere to plasticware in the absence of proteins typically found in fetal calf serum (FCS) or bovine serum albumin (BSA). This can lead to a significant decrease in the effective concentration of the compound. If serum-free conditions are necessary, the addition of a carrier protein like BSA to the medium can help to stabilize the retinoid and improve its bioavailability.

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Effect Observed in Cell-Based Assays
Potential Cause Troubleshooting Step
Degradation of this compound 1. Verify Storage Conditions: Confirm that the solid compound and stock solutions have been stored at -80°C, protected from light, and under an inert atmosphere. 2. Prepare Fresh Solutions: Always prepare fresh dilutions from a properly stored stock solution immediately before use. Avoid using old or improperly stored working solutions. 3. Handle with Care: Minimize exposure of the compound and its solutions to light and air during experimental setup. Use amber-colored tubes and work under subdued lighting if possible.
Low Bioavailability in Culture 1. Check Serum Concentration: In cell culture, the presence of serum proteins can affect the availability of retinoids. Ensure consistent serum batches and concentrations across experiments. 2. Serum-Free Conditions: If using serum-free media, consider adding BSA to stabilize this compound and prevent adsorption to plastic surfaces.
Incorrect Dosage 1. Verify Concentration: Double-check all calculations for dilutions from the stock solution to the final working concentration. 2. Cellular Uptake: Consider that cellular uptake can vary between cell lines. It may be necessary to optimize the concentration and incubation time for your specific cell type.
Cell Line Response 1. Receptor Expression: Confirm that the cell line used expresses the appropriate retinoid receptors (RARs and RXRs) for a biological response. 2. Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.
Issue 2: Poor Solubility or Precipitation in Aqueous Media
Potential Cause Troubleshooting Step
Low Aqueous Solubility 1. Use of Organic Solvents: Prepare a concentrated stock solution in a suitable organic solvent like DMSO or ethanol before diluting into aqueous buffers or cell culture media. 2. Final Solvent Concentration: Ensure the final concentration of the organic solvent in the aqueous solution is low to prevent precipitation and cellular toxicity.
Incorrect pH 1. pH Adjustment: The solubility of related retinoids can be pH-dependent. While this compound is less affected than retinoic acid, significant pH deviations from neutral in your experimental buffer could influence its stability and solubility.

Quantitative Data on Retinoid Stability

Condition Time Temperature Degradation (% Decline) Reference
Long-term Stability6 months25°C0% - 80%
Accelerated Stability6 months40°C40% - 100%
Photostability1 weekAmbientMore pronounced than temperature-induced degradation

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Nitrogen or Argon)

  • Amber-colored microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Pipettes and sterile tips

Procedure:

  • Under subdued light, accurately weigh a precise amount of this compound (e.g., 3 mg) using an analytical balance.

  • Transfer the weighed this compound to an amber-colored vial.

  • Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is approximately 286.45 g/mol .

    • Volume (L) = (mass (g) / molecular weight ( g/mol )) / concentration (mol/L)

    • For 3 mg: (0.003 g / 286.45 g/mol ) / 0.010 mol/L ≈ 0.001047 L = 1047 µL

  • Add the calculated volume of anhydrous DMSO to the vial containing the this compound.

  • Gently vortex the vial until the solid is completely dissolved.

  • Purge the headspace of the vial with a gentle stream of inert gas (nitrogen or argon) to displace oxygen.

  • Seal the vial tightly.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at -80°C, protected from light.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the analysis of this compound. Specific parameters such as the column, mobile phase composition, and gradient may need to be optimized for your specific instrumentation and sample matrix.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • HPLC-grade solvents (e.g., methanol, acetonitrile (B52724), water, acetic acid)

  • This compound standard for calibration curve

  • Samples for analysis

Procedure:

  • Sample Preparation:

    • Extract this compound from the experimental matrix (e.g., cell lysate, plasma) using an appropriate organic solvent (e.g., hexane, ethyl acetate).

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% acetic acid. The exact gradient program should be optimized to achieve good separation from other retinoid isomers and matrix components.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at the maximum absorbance wavelength for this compound (approximately 345 nm).

  • Analysis:

    • Prepare a calibration curve using a series of known concentrations of the this compound standard.

    • Inject the prepared samples and standards into the HPLC system.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

Visualizations

experimental_workflow Experimental Workflow for this compound Cell-Based Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare 10 mM Stock Solution in DMSO under inert gas dilute Prepare fresh working solution in culture medium prep_stock->dilute cell_culture Culture cells to desired confluency treat_cells Treat cells with this compound (and controls) cell_culture->treat_cells dilute->treat_cells incubate Incubate for desired time treat_cells->incubate harvest Harvest cells/supernatant incubate->harvest endpoint Perform endpoint assay (e.g., proliferation, gene expression) harvest->endpoint hplc Quantify remaining this compound (optional, for stability check) harvest->hplc

Caption: Workflow for a typical cell-based experiment using this compound.

signaling_pathway Simplified 9-cis Retinoic Acid Signaling Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol This compound Retinal 9-cis Retinal Retinol->Retinal Oxidation RA 9-cis Retinoic Acid Retinal->RA Oxidation RA_nuc 9-cis Retinoic Acid RA->RA_nuc Translocation RXR RXR RA_nuc->RXR RAR RAR RA_nuc->RAR Heterodimer RXR/RAR Heterodimer RXR->Heterodimer RAR->Heterodimer RARE Retinoic Acid Response Element (RARE) in DNA Heterodimer->RARE Binds to Transcription Target Gene Transcription RARE->Transcription Regulates

Caption: 9-cis Retinoic Acid signaling through RAR and RXR nuclear receptors.

troubleshooting_logic Troubleshooting Logic for Failed this compound Experiments start Experiment Fails: No/Inconsistent Effect check_compound Check Compound Integrity start->check_compound check_protocol Review Experimental Protocol start->check_protocol check_cells Evaluate Cell System start->check_cells storage Improper Storage? (-80°C, dark, inert gas) check_compound->storage Yes handling Improper Handling? (light/air exposure) check_compound->handling Yes fresh_prep Fresh Solutions Used? check_compound->fresh_prep No concentration Concentration Calculation Correct? check_protocol->concentration No solubility Solubility Issues? (precipitation) check_protocol->solubility Yes receptor_exp Cells Express RAR/RXR? check_cells->receptor_exp No cell_health Cells Healthy? (passage, viability) check_cells->cell_health No remedy_storage Action: Use properly stored compound storage->remedy_storage remedy_handling Action: Minimize light/air exposure handling->remedy_handling remedy_fresh Action: Prepare fresh solutions fresh_prep->remedy_fresh remedy_calc Action: Recalculate and verify concentration->remedy_calc remedy_sol Action: Check solvent/dilution method solubility->remedy_sol remedy_receptor Action: Verify receptor expression (e.g., qPCR, WB) receptor_exp->remedy_receptor remedy_cells Action: Use low passage, healthy cells cell_health->remedy_cells

Caption: Decision tree for troubleshooting failed this compound experiments.

References

Technical Support Center: Enhancing the Bioavailability of 9-cis Retinol in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 9-cis Retinol and its derivatives in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in achieving high bioavailability of this compound after oral administration?

A1: The primary challenge with oral delivery of this compound is its instability in the low pH environment of the stomach. This can lead to significant degradation of the compound before it can be absorbed. Studies have shown that 9-cis-Retinol and 9-cis-retinyl esters are particularly susceptible to gastric acidity, resulting in lower efficacy compared to more stable forms like 9-cis-retinal (B17824).[1]

Q2: Which form of 9-cis retinoid is most effective for oral administration in animal studies?

A2: While this compound is the parent compound, research suggests that its aldehyde form, 9-cis-retinal, is more robust for oral delivery. 9-cis-retinal is more resistant to the acidic conditions of the stomach.[1] Additionally, prodrugs such as 9-cis-retinyl acetate (B1210297) (9-cis-R-Ac) have demonstrated greater efficacy than 9-cis-retinal in some studies, attributed to potentially improved stability and absorption.[2]

Q3: Are there alternative delivery methods to enhance the bioavailability of 9-cis retinoids?

A3: Yes, several alternative methods can bypass the issues associated with oral administration. These include:

  • Subcutaneous Injection: A drug delivery system using a combination of poly(d,l-lactide-co-glycolide) (B1216819) (PLGA) microparticles and alginate hydrogel has been shown to provide sustained, long-term release of 9-cis-retinoids. This method was found to be more efficacious and less toxic than oral administration in mice.[3]

  • Intraperitoneal Injection: This route has also been used to administer 9-cis retinoids, avoiding the gastrointestinal tract altogether.[1]

Q4: What is the metabolic fate of this compound and its derivatives in the context of vision research?

A4: In animal models of retinal degeneration, orally administered 9-cis retinoids are delivered to the retinal pigment epithelium (RPE) cells. There, they can bypass the defective visual cycle by binding to opsin to form iso-rhodopsin, a functional photopigment that can initiate phototransduction. For instance, 9-cis-retinyl acetate is processed to 9-cis-retinal in the eye.

Q5: How does 9-cis Retinoic Acid relate to this compound in vivo?

A5: this compound can be metabolized in vivo to 9-cis-retinoic acid. 9-cis-retinoic acid is a ligand for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors that regulate gene expression. This metabolic conversion is important to consider, as it can lead to broader biological effects beyond the visual cycle.

Troubleshooting Guides

Issue 1: Low or Variable Bioavailability After Oral Gavage
Potential Cause Troubleshooting Step
Degradation in Stomach Acid This compound and its esters are unstable at low pH. Consider switching to the more acid-resistant 9-cis-retinal. Alternatively, investigate the use of enteric-coated formulations to protect the compound through the stomach.
Poor Solubility Retinoids are lipophilic and have low aqueous solubility. Ensure the vehicle used for oral gavage is appropriate. Soybean oil is a commonly used vehicle for 9-cis-retinyl acetate. The use of fatty-acid-free bovine serum albumin (BSA) has also been explored as a protectant and vehicle.
Incorrect Gavage Technique Improper technique can lead to inaccurate dosing or aspiration. Ensure personnel are properly trained in oral gavage for the specific animal model.
Metabolism Rapid metabolism in the gut wall or first-pass metabolism in the liver can reduce systemic bioavailability. Consider alternative routes of administration like subcutaneous or intraperitoneal injection to bypass the gastrointestinal tract and liver first-pass effect.
Issue 2: Observed Toxicity or Adverse Events
Potential Cause Troubleshooting Step
High Peak Plasma Concentrations Oral administration can lead to high and potentially toxic plasma concentrations shortly after dosing. Monitor for signs of toxicity. If observed, consider reducing the dose or using a sustained-release formulation to maintain therapeutic levels without high peaks.
Off-Target Effects Metabolism to 9-cis-retinoic acid can activate RAR and RXR signaling pathways, potentially leading to unintended biological effects. Carefully observe animals for any unexpected physiological or behavioral changes.
Vehicle Toxicity The vehicle used for administration could be causing adverse effects. Run a vehicle-only control group to rule out this possibility.

Quantitative Data Summary

Table 1: Comparison of Isorhodopsin Formation Following Oral Gavage of Different 9-cis Retinoids in Rpe65-/- Mice

Compound Administered Relative Isorhodopsin Formation Reference
9-cis-retinal100%
9-cis-Retinol~30%
9-cis-retinyl ester~30%

Table 2: Bioavailability and Efficacy of 9-cis-Retinyl Acetate (9-cis-R-Ac) in Rpe65-/- Mice

Administration Regimen Key Findings Reference
Single doseDose-dependent accumulation of 9-cis-retinal in the eyes, correlating with improved retinal function.
Daily for 14 days (12.5 and 50 mg/kg/d)Appeared well-tolerated, with the exception of body weight loss at the higher dose.
Daily or intermittent (1 and 4 mg/kg) for 8 weeksDose-dependent improvement of retinal function and morphology.

Experimental Protocols

Protocol 1: Oral Gavage of 9-cis Retinoids in Mice

This protocol is a generalized procedure based on methodologies described in the cited literature.

Materials:

  • 9-cis retinoid (e.g., 9-cis-retinal, 9-cis-Retinol, 9-cis-retinyl acetate)

  • Vehicle (e.g., soybean oil, ethanol)

  • Animal feeding needles (gavage needles), appropriate size for the mouse

  • Syringes (1 mL)

  • Balance

  • Vortex mixer

Procedure:

  • Preparation of Dosing Solution:

    • All procedures involving retinoids should be performed under dim red light to prevent photoisomerization.

    • Accurately weigh the required amount of the 9-cis retinoid.

    • Dissolve the retinoid in the chosen vehicle. For example, 9-cis-retinal can be dissolved in absolute ethanol. 9-cis-retinyl acetate is often administered in soybean oil.

    • Vortex the solution until the retinoid is fully dissolved. Prepare fresh on the day of the experiment.

  • Animal Handling and Dosing:

    • Gently restrain the mouse.

    • Measure the distance from the oral cavity to the xiphoid process to determine the correct insertion depth for the gavage needle.

    • Attach the gavage needle to the syringe containing the dosing solution.

    • Carefully insert the needle into the esophagus and gently advance it to the predetermined depth.

    • Slowly administer the solution.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress.

  • Post-Administration Analysis:

    • At the desired time points, euthanize the animals and collect tissues of interest (e.g., eyes, liver, plasma).

    • Analyze retinoid content using High-Performance Liquid Chromatography (HPLC).

Visualizations

Experimental_Workflow Experimental Workflow for Oral Gavage cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis prep_retinoid Weigh 9-cis Retinoid dissolve Dissolve Retinoid in Vehicle prep_retinoid->dissolve prep_vehicle Prepare Vehicle (e.g., Soybean Oil) prep_vehicle->dissolve oral_gavage Perform Oral Gavage dissolve->oral_gavage Dosing Solution animal_handling Restrain Animal animal_handling->oral_gavage tissue_collection Collect Tissues (Eyes, Liver) oral_gavage->tissue_collection hplc HPLC Analysis of Retinoids tissue_collection->hplc data_analysis Analyze Data hplc->data_analysis

Caption: Workflow for oral gavage experiments with 9-cis retinoids.

Visual_Cycle_Bypass Bypass of Defective Visual Cycle by 9-cis Retinoids cluster_delivery Delivery cluster_rpe Retinal Pigment Epithelium (RPE) cluster_photoreceptor Photoreceptor Outer Segment oral_admin Oral Administration (9-cis-Retinol/Retinal/Ester) absorption GI Absorption oral_admin->absorption transport Transport to Eye absorption->transport cis_retinal 9-cis-retinal transport->cis_retinal defective_cycle Defective Visual Cycle (e.g., RPE65 mutation) Block in 11-cis-retinal (B22103) production isorhodopsin Isorhodopsin (Functional Pigment) cis_retinal->isorhodopsin opsin Opsin opsin->isorhodopsin phototransduction Phototransduction isorhodopsin->phototransduction Light

Caption: 9-cis retinoids bypass the defective visual cycle.

Troubleshooting_Logic Troubleshooting Low Bioavailability start Low Bioavailability Observed check_form Is the Retinoid Form Stable? (Retinol/Ester vs. Retinal) start->check_form check_delivery Is Oral Delivery Optimal? check_form->check_delivery Yes solution_form Switch to 9-cis-retinal or a prodrug (9-cis-R-Ac) check_form->solution_form No solution_delivery Consider Subcutaneous or Intraperitoneal Injection check_delivery->solution_delivery No solution_vehicle Optimize Vehicle (e.g., oil-based) check_delivery->solution_vehicle Yes

References

Technical Support Center: Overcoming Resistance to 9-cis Retinol Treatment in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 9-cis Retinol (9-cis-retinoic acid) in cancer cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in cancer cells?

A1: this compound is a pan-agonist for both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[1] Upon binding, it induces the formation of RAR/RXR heterodimers or RXR/RXR homodimers. These complexes then bind to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, regulating transcription to control processes like cell proliferation, differentiation, and apoptosis.[2]

Q2: My cancer cell line, which was initially sensitive to this compound, has developed resistance. What are the potential molecular mechanisms?

A2: Resistance to this compound can arise from several factors:

  • Epigenetic Silencing of RARβ: The tumor suppressor gene RARβ is often silenced in cancer cells through hypermethylation of its promoter region. This loss of RARβ expression can lead to retinoid resistance.

  • Altered Receptor and Co-factor Expression: Changes in the expression levels of RAR and RXR subtypes, or the coactivator and corepressor proteins that modulate their activity, can impair the transcriptional response to this compound.

  • Increased Retinoid Metabolism: Cancer cells can upregulate the expression of cytochrome P450 enzymes, which accelerate the metabolism and degradation of retinoic acid, reducing its intracellular concentration.

  • Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, can actively pump this compound out of the cell, preventing it from reaching its nuclear targets.

  • Altered Cytoplasmic Binding Proteins: A shift in the ratio of cellular retinoic acid-binding protein II (CRABP-II) to fatty acid-binding protein 5 (FABP5) can divert this compound away from the RAR signaling pathway and towards the pro-proliferative PPARβ/δ pathway.

Q3: Can combination therapy help overcome this compound resistance?

A3: Yes, combination therapy is a promising strategy. Synergistic effects have been observed with:

  • Histone Deacetylase (HDAC) Inhibitors: HDAC inhibitors can help to remodel chromatin and re-express epigenetically silenced genes like RARβ, restoring sensitivity to retinoids.[3][4]

  • Other Retinoids: Co-treatment with all-trans retinoic acid (ATRA) may enhance the overall retinoid signaling response.

  • Chemotherapeutic Agents: Combining this compound with cytotoxic drugs like cisplatin (B142131) may help target and eliminate resistant cancer stem cell populations.

Q4: What are typical IC50 values for this compound in sensitive versus resistant cancer cell lines?

A4: IC50 values can vary significantly depending on the cell line and experimental conditions. Generally, sensitive cell lines exhibit IC50 values in the nanomolar to low micromolar range, while resistant lines may have much higher IC50 values or be completely unresponsive.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of this compound on cell proliferation. Cell line may be inherently resistant.Screen a panel of cell lines to identify a sensitive model. Check the expression of RARs and RXRs.
Epigenetic silencing of RARβ.Treat cells with an HDAC inhibitor (e.g., Trichostatin A, Vorinostat) prior to or in combination with this compound to potentially restore RARβ expression.[3]
High levels of retinoid-metabolizing enzymes.Consider using synthetic retinoids that are more resistant to metabolic degradation.
Initial response to this compound followed by relapse (acquired resistance). Upregulation of drug efflux pumps.Test for the expression of P-glycoprotein (ABCB1) and consider co-treatment with an ABC transporter inhibitor.
Altered expression of signaling pathway components.Analyze changes in the expression of RARs, RXRs, co-activators, and co-repressors between sensitive and resistant cells.
Inconsistent results between experiments. Instability of this compound.Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and protect from light. Store aliquots at -80°C to avoid repeated freeze-thaw cycles.
Variability in cell culture conditions.Maintain consistent cell passage numbers, seeding densities, and serum concentrations in your experiments.

Data Presentation

Table 1: Comparative IC50 Values of Retinoids in Cancer Cell Lines

Cell LineCancer TypeCompoundIC50 (µM)Sensitivity StatusReference
A2780 SOvarianPBPD9.594 (24h), 5.94 (48h)Sensitive
A2780 CPOvarianPBPD29.72 (24h), 19.34 (48h)Resistant
A2780Ovarian19i (HDACi)0.49-
A2780 CisROvarian19i (HDACi)0.32Cisplatin-Resistant
Cal27Head and NeckCHDI0039 (HDACi)9-14-
Cal27CisRHead and NeckCHDI0039 (HDACi)22-25Cisplatin-Resistant

Table 2: Gene Expression Changes in Neuroblastoma Cell Lines Treated with 9-cis Retinoic Acid

GeneSH-SY5Y (Fold Change)SK-N-DZ (Fold Change)SK-N-Be(2) (Fold Change)
Upregulated Genes
CIDEA>25--
TNFRSF10B10.2--
TNFSF103.22.5-
CASP1-2.2-
CASP5-2.5-
CASP8-2.0-
CASP10-3.52.1
CD40LG-2.1-
TNFRSF11B-2.1-
CASP3--2.0
LTBR--2.0
TNFRSF25--2.0
Downregulated Genes
APAF1-2.1--
BFAR-2.0--
HRK--2.1-
TP73---2.1

Data adapted from a study on neuroblastoma cell lines treated with 9-cis RA.

Table 3: Combination Index (CI) for Retinoids and HDAC Inhibitors

Cell LineCombinationEffectCI ValueReference
H170313-cis RA + 4-HPR (72h)Synergy<1
H1703ATRA + 4-HPR (72h)Synergy<1
Neuroblastoma CellsATRA + VPA (HDACi)SynergyBliss independence excess of 20%
Neuroblastoma CellsATRA + LAQ824 (HDACi)SynergySynergistic effects on cell viability and apoptosis
Neuroblastoma CellsATRA + SAHA (HDACi)SynergySynergistic effects on cell viability and apoptosis

Experimental Protocols

Protocol 1: Determination of IC50 for this compound using MTT Assay
  • Cell Seeding:

    • Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations. Ensure the final DMSO concentration does not exceed 0.1%.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Analysis of RARβ Promoter Methylation by Methylation-Specific PCR (MSP)
  • Genomic DNA Extraction:

    • Extract genomic DNA from both this compound-sensitive and -resistant cancer cells using a commercial kit.

  • Bisulfite Conversion:

    • Treat 1-2 µg of genomic DNA with sodium bisulfite using a commercial kit. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • Primer Design:

    • Design two pairs of primers for the RARβ promoter region. One pair is specific for the methylated sequence (M primers) and the other for the unmethylated sequence (U primers).

  • PCR Amplification:

    • Perform two separate PCR reactions for each DNA sample, one with the M primers and one with the U primers.

    • Use appropriate positive and negative controls for methylated and unmethylated DNA.

    • A typical PCR program includes an initial denaturation step, followed by 35-40 cycles of denaturation, annealing, and extension, and a final extension step.

  • Gel Electrophoresis:

    • Run the PCR products on a 2% agarose (B213101) gel.

    • The presence of a band in the "M" lane indicates methylation, while a band in the "U" lane indicates an unmethylated promoter.

Protocol 3: Western Blot Analysis of RAR and RXR Protein Expression
  • Protein Extraction:

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE:

    • Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies specific for RARα, RARβ, RARγ, RXRα, RXRβ, or RXRγ overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Visualizations

9_cis_Retinol_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_cis_RA This compound CRABP CRABP-II 9_cis_RA->CRABP Enters Cell FABP5 FABP5 9_cis_RA->FABP5 RAR RAR CRABP->RAR Translocates to Nucleus PPAR PPARβ/δ FABP5->PPAR RARE RARE RAR->RARE Forms Heterodimer with RXR RXR RXR RXR->RARE PPRE PPRE RXR->PPRE Gene_Transcription Gene Transcription (Proliferation, Differentiation, Apoptosis) RARE->Gene_Transcription Regulates PPAR->PPRE Forms Heterodimer with RXR Proliferation_Genes Pro-proliferative Gene Transcription PPRE->Proliferation_Genes Activates

Caption: this compound Signaling Pathways.

Troubleshooting_Workflow Start Start: Observe Resistance to This compound Treatment Check_Expression Check Expression of RARs and RXRs Start->Check_Expression Low_Expression Low/Absent Expression Check_Expression->Low_Expression Yes Normal_Expression Normal Expression Check_Expression->Normal_Expression No Consider_Other Consider Other Mechanisms: Metabolism, Co-factors Low_Expression->Consider_Other Analyze_Methylation Analyze RARβ Promoter Methylation Normal_Expression->Analyze_Methylation Hypermethylated Hypermethylated Analyze_Methylation->Hypermethylated Yes Unmethylated Unmethylated Analyze_Methylation->Unmethylated No HDACi_Combo Strategy: Combine with HDAC Inhibitor Hypermethylated->HDACi_Combo Assess_Efflux Assess Drug Efflux (e.g., P-gp expression) Unmethylated->Assess_Efflux High_Efflux High Efflux Assess_Efflux->High_Efflux Yes Low_Efflux Low Efflux Assess_Efflux->Low_Efflux No Efflux_Inhibitor_Combo Strategy: Combine with Efflux Pump Inhibitor High_Efflux->Efflux_Inhibitor_Combo Low_Efflux->Consider_Other

Caption: Troubleshooting Workflow for this compound Resistance.

References

quality control measures for synthetic 9-cis Retinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for synthetic 9-cis Retinol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for synthetic this compound?

Synthetic this compound is highly sensitive to light, oxygen, and heat. To ensure its stability, it should be stored under an inert gas such as argon or nitrogen at -20°C or lower in a tightly sealed, light-protected container.[1] For long-term storage, -80°C is recommended.[2] Stock solutions, particularly in aqueous buffers, are not recommended for storage for more than one day.[3]

2. What solvents are suitable for dissolving synthetic this compound?

This compound is soluble in organic solvents like ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[3] It is sparingly soluble in aqueous buffers. To prepare an aqueous solution, it is recommended to first dissolve the compound in ethanol and then dilute it with the aqueous buffer of choice.[3] When preparing stock solutions, it is advisable to purge the solvent with an inert gas to minimize oxidation.

3. What are the common impurities found in synthetic this compound?

Impurities in synthetic this compound can arise from the synthesis process or degradation. Common impurities include other stereoisomers such as all-trans-Retinol and 13-cis-Retinol, as well as oxidation products. Photoisomerization can also lead to the formation of other cis isomers.

4. How can I assess the purity of my synthetic this compound sample?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of this compound. A reversed-phase C18 column is typically used for separation. The purity is determined by measuring the peak area of this compound relative to the total peak area of all components in the chromatogram.

Troubleshooting Guides

Low or No Biological Activity in Cell Culture

Question: I am not observing the expected biological effect of this compound in my cell culture experiments. What could be the issue?

Answer:

  • Degradation of this compound: Retinoids are unstable in aqueous solutions, especially under normal cell culture conditions (light, air, and relatively high temperatures). It is crucial to handle the compound and prepare solutions under subdued light and to use freshly prepared solutions for each experiment. The stability of retinoids is significantly reduced in serum-free media compared to serum-supplemented media.

  • Improper Solvent or Concentration: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not toxic to the cells, typically below 0.1%. Also, verify the calculations for your stock and working solutions.

  • Suboptimal Cell Density or Health: The cellular response to retinoids can be dependent on cell density and overall health. Ensure your cells are in the logarithmic growth phase and are not overly confluent.

  • Presence of Antagonists: Components in the serum or media could potentially interfere with the action of this compound.

Inconsistent Results Between Experiments

Question: I am observing significant variability in my results between different experiments using the same concentration of this compound. What could be the cause?

Answer:

  • Inconsistent Solution Preparation: Due to its instability, variations in the preparation of this compound solutions can lead to different effective concentrations in each experiment. Always prepare fresh solutions immediately before use.

  • Light Exposure: Even brief exposure to light can cause isomerization and degradation of this compound. All manipulations should be performed under yellow or red light.

  • Batch-to-Batch Variation: If you are using different batches of synthetic this compound, there may be variations in purity. It is advisable to test the purity of each new batch upon receipt.

  • Serum Variability: If using fetal bovine serum (FBS), there can be significant lot-to-lot variation in endogenous retinoid levels and binding proteins, which can affect the cellular response to exogenous this compound.

Precipitation of this compound in Culture Medium

Question: I noticed a precipitate in my culture medium after adding the this compound solution. What should I do?

Answer:

  • Low Solubility: this compound has low solubility in aqueous media. This is a common issue.

  • Solution Preparation: To improve solubility, first dissolve the this compound in a small volume of an appropriate organic solvent like ethanol or DMSO before diluting it into the culture medium. Add the concentrated solution to the medium while vortexing or stirring to ensure rapid and even dispersion.

  • Final Concentration: Avoid preparing working solutions that are too close to the solubility limit of this compound in the final culture medium.

Quantitative Data Summary

Table 1: Solubility of this compound in Common Solvents

SolventApproximate SolubilityReference
Ethanol~25 mg/mL
DMSO~16 mg/mL
DMF~25 mg/mL
Ethanol:PBS (pH 7.2) (1:2)~0.3 mg/mL

Table 2: Recommended Storage Conditions and Stability

ConditionTemperatureDurationNotesReference
Solid-20°C or lower≥ 4 yearsProtect from light and oxygen; store under inert gas.
Solid-80°C≥ 2 yearsRecommended for long-term storage.
Stock Solution (in organic solvent)-20°C1 monthAliquot to avoid freeze-thaw cycles.
Stock Solution (in organic solvent)-80°C6 monthsAliquot to avoid freeze-thaw cycles.
Aqueous Solution4°C< 24 hoursProne to degradation; prepare fresh.

Experimental Protocols

Protocol: Purity Analysis of Synthetic this compound by HPLC

This protocol provides a general method for determining the purity of a synthetic this compound sample.

1. Materials and Reagents:

  • Synthetic this compound sample

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • HPLC-grade methanol

  • HPLC-grade n-hexane

  • HPLC-grade 2-propanol

  • Glacial acetic acid

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • HPLC system with UV detector

2. Standard Solution Preparation:

  • Accurately weigh a small amount of this compound reference standard.

  • Dissolve in ethanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Protect the solution from light and store at -20°C when not in use. Prepare fresh dilutions for each analysis.

3. Sample Preparation:

  • Accurately weigh the synthetic this compound sample to be tested.

  • Dissolve the sample in ethanol to a concentration similar to the standard solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile and water. An isocratic system of 85% acetonitrile and 15% water can be used. Alternatively, a gradient elution may be necessary to separate all impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 350 nm

  • Injection Volume: 20 µL

5. Analysis:

  • Inject the standard solution to determine the retention time of this compound.

  • Inject the sample solution.

  • Identify the this compound peak in the sample chromatogram based on the retention time of the standard.

  • Calculate the purity of the sample by dividing the peak area of this compound by the total area of all peaks in the chromatogram and multiplying by 100.

Note: All procedures involving retinoids should be carried out under subdued light (e.g., yellow or red light) to prevent photoisomerization.

Visualizations

9-cis_Retinol_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_cis_Retinol This compound CRBP Cellular Retinol Binding Protein (CRBP) 9_cis_Retinol->CRBP Binds to RDH This compound Dehydrogenase (RDH) CRBP->RDH Presents to 9_cis_Retinal 9-cis Retinal RDH->9_cis_Retinal Oxidizes to RALDH Retinaldehyde Dehydrogenase (RALDH) 9_cis_Retinal->RALDH Substrate for 9_cis_RA 9-cis Retinoic Acid RALDH->9_cis_RA Oxidizes to CRABP Cellular Retinoic Acid Binding Protein (CRABP) 9_cis_RA->CRABP Binds to RXR Retinoid X Receptor (RXR) CRABP->RXR Translocates to Nucleus and presents to RAR Retinoic Acid Receptor (RAR) CRABP->RAR Translocates to Nucleus and presents to RXR_RAR_Heterodimer RXR-RAR Heterodimer RXR->RXR_RAR_Heterodimer Forms RAR->RXR_RAR_Heterodimer Forms RARE Retinoic Acid Response Element (RARE) RXR_RAR_Heterodimer->RARE Binds to Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates

Caption: Simplified signaling pathway of this compound.

QC_Workflow_9-cis_Retinol Start Receive Synthetic This compound Batch Visual_Inspection Visual Inspection (Color, Appearance) Start->Visual_Inspection Solubility_Test Solubility Test (e.g., in Ethanol) Visual_Inspection->Solubility_Test Purity_Analysis Purity Analysis (HPLC) Solubility_Test->Purity_Analysis Identity_Confirmation Identity Confirmation (e.g., UV-Vis, MS) Purity_Analysis->Identity_Confirmation Decision Meets Specifications? Identity_Confirmation->Decision Release Release for Experimental Use Decision->Release Yes Reject Reject Batch Decision->Reject No Documentation Document Results Release->Documentation Reject->Documentation

Caption: Quality control workflow for synthetic this compound.

References

Technical Support Center: Addressing Off-Target Effects of 9-cis Retinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target effects in experiments involving 9-cis Retinol (B82714). The primary off-target effects of 9-cis Retinol stem from its intracellular conversion to 9-cis-retinoic acid (9cRA), which can activate Retinoic Acid Receptors (RARs), leading to unintended biological consequences.

Frequently Asked Questions (FAQs)

Q1: My cells treated with this compound are showing effects consistent with Retinoic Acid Receptor (RAR) activation. Why is this happening?

A1: this compound can be metabolized by cellular enzymes, such as cis-retinol dehydrogenases, into 9-cis-retinoic acid (9cRA).[1] 9cRA is a potent ligand for both Retinoid X Receptors (RXRs) and all three isoforms of Retinoic Acid Receptors (RARα, RARβ, and RARγ).[2][3] Therefore, the observed RAR activation is likely an off-target effect mediated by the metabolic conversion of this compound to 9cRA.

Q2: How can I confirm that the observed effects are due to off-target RAR activation by 9cRA?

A2: To confirm off-target RAR activation, you can use a pan-RAR antagonist, such as AGN 193109. This antagonist will block the binding of 9cRA to RARs. If the cellular effects you are observing are diminished or abolished in the presence of the RAR antagonist, it strongly suggests that the effects are mediated through RAR signaling.

Q3: What are the appropriate controls to include in my experiments to account for these off-target effects?

A3: The following controls are recommended:

  • Vehicle Control: To control for the effects of the solvent used to dissolve this compound.

  • This compound + pan-RAR Antagonist (e.g., AGN 193109): To determine the extent to which the observed effects are mediated by RAR activation.

  • This compound + pan-RXR Antagonist (e.g., HX531): To isolate the effects mediated specifically through RXR activation.

  • (Optional) 9-cis-retinoic acid (9cRA): To directly compare the effects of the metabolite with those of this compound.

Q4: I am working in a serum-free media. How might this affect my results with this compound?

A4: Retinoids, including retinol and retinoic acid, are less stable in serum-free media and can adhere to plasticware.[4] The absence of serum proteins, like albumin, which normally bind and stabilize retinoids, can lead to their degradation and reduced bioavailability.[1] This can result in inconsistent and lower-than-expected cellular responses. It is advisable to supplement serum-free media with bovine serum albumin (BSA) to improve the stability and delivery of retinoids.

Q5: How can I measure the conversion of this compound to 9-cis-retinoic acid in my cell cultures?

A5: High-Performance Liquid Chromatography (HPLC) is the most common method for separating and quantifying different retinoid isomers, including this compound and 9-cis-retinoic acid, from cell lysates or culture media. This allows you to directly measure the extent of metabolic conversion in your experimental system.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected cellular differentiation or apoptosis after this compound treatment. Metabolic conversion of this compound to 9cRA, leading to off-target RAR activation.Co-treat cells with a pan-RAR antagonist (e.g., AGN 193109) to block RAR signaling. If the effect is rescued, it confirms RAR-mediated off-target activity.
High variability in experimental results between replicates. Instability or degradation of this compound in the culture medium, especially in serum-free conditions.Ensure proper storage and handling of this compound stock solutions (protect from light and heat). If using serum-free media, consider adding BSA to stabilize the compound.
No observable effect of this compound, even at high concentrations. Poor cellular uptake or rapid metabolism to inactive compounds.Verify the expression of retinol uptake proteins and metabolic enzymes in your cell line. You can also measure the intracellular concentration of this compound and its metabolites using HPLC.
Observed effects do not match published data for RXR-specific activation. The observed phenotype is a composite of both RXR and off-target RAR signaling.Use a pan-RAR antagonist to block the RAR-mediated component of the response, thereby isolating the RXR-specific effects.

Quantitative Data Summary

Table 1: Binding Affinities (Kd) of 9-cis-Retinoic Acid to Retinoid Receptors

ReceptorDissociation Constant (Kd) in nM
RARα 0.2 - 0.7
RARβ 0.2 - 0.7
RARγ 0.2 - 0.7
RXRα 15.7
RXRβ 18.3
RXRγ 14.1

Table 2: Properties of Pan-Receptor Antagonists

AntagonistTargetDissociation Constant (Kd) in nMIC50
AGN 193109 Pan-RARRARα: 2, RARβ: 2, RARγ: 3~0.15 nM (in a cell-based reporter assay)
HX531 Pan-RXRNot widely reported18 nM

Experimental Protocols

Protocol 1: Use of Pan-RAR Antagonist (AGN 193109) as a Control

This protocol describes how to use a pan-RAR antagonist to verify if the observed effects of this compound are due to off-target RAR activation.

  • Prepare Stock Solutions:

    • Dissolve this compound in a suitable solvent (e.g., DMSO or ethanol) to make a concentrated stock solution. Store at -80°C, protected from light.

    • Dissolve AGN 193109 in DMSO to make a concentrated stock solution (e.g., 10 mM). Store at -20°C.

  • Cell Seeding:

    • Seed your cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.

  • Treatment:

    • Pre-incubation with Antagonist: Pre-treat the cells with the pan-RAR antagonist AGN 193109 for 30 minutes to 1 hour before adding this compound. A final concentration of 10-100 times the Kd of the antagonist is a good starting point (e.g., 100-300 nM).

    • Co-treatment: Add this compound to the media already containing the antagonist. Include the following experimental groups:

      • Vehicle control

      • This compound alone

      • AGN 193109 alone

      • This compound + AGN 193109

  • Incubation:

    • Incubate the cells for the desired experimental duration.

  • Analysis:

    • Assess your endpoint of interest (e.g., gene expression of RAR target genes like RARβ, cell proliferation, differentiation markers). A reversal or significant reduction of the this compound effect in the co-treatment group indicates an RAR-mediated off-target effect.

Protocol 2: Quantification of Retinoids by HPLC

This protocol provides a general workflow for the extraction and analysis of this compound and 9-cis-retinoic acid from cell culture samples.

  • Sample Collection:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable method (e.g., sonication in a buffered solution).

    • Collect both the cell lysate and the culture medium for a comprehensive analysis of retinoid metabolism and secretion.

  • Retinoid Extraction:

    • Perform a liquid-liquid extraction. A common method involves adding two volumes of acetonitrile (B52724) to the sample to precipitate proteins.

    • Centrifuge to pellet the precipitated protein.

    • Transfer the supernatant containing the retinoids to a new tube.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried extract in the HPLC mobile phase.

  • HPLC Analysis:

    • Use a C18 reversed-phase column.

    • The mobile phase often consists of a gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate).

    • Detect the retinoids using a UV detector at a wavelength of approximately 340-350 nm.

    • Quantify the peaks by comparing their area to a standard curve generated with known concentrations of this compound and 9-cis-retinoic acid.

Visualizations

Metabolic Activation and Off-Target Signaling of this compound cluster_0 Cellular Environment cluster_1 Nuclear Receptors cluster_2 Biological Response This compound This compound Cellular Enzymes Cellular Enzymes This compound->Cellular Enzymes Metabolism 9-cis-retinoic acid 9-cis-retinoic acid Cellular Enzymes->9-cis-retinoic acid RXR RXR 9-cis-retinoic acid->RXR Activates (On-Target) RAR RAR 9-cis-retinoic acid->RAR Activates (Off-Target) RXR-mediated Gene Expression RXR-mediated Gene Expression RXR->RXR-mediated Gene Expression RAR-mediated Gene Expression RAR-mediated Gene Expression RAR->RAR-mediated Gene Expression

Caption: Metabolic pathway of this compound and its subsequent receptor activation.

Troubleshooting Workflow for Unexpected this compound Effects cluster_0 Experimental Observation cluster_1 Hypothesis cluster_2 Experimental Intervention cluster_3 Outcome and Interpretation Unexpected Effect with this compound Unexpected Effect with this compound Off-target RAR Activation Off-target RAR Activation Unexpected Effect with this compound->Off-target RAR Activation Co-treat with pan-RAR Antagonist Co-treat with pan-RAR Antagonist Off-target RAR Activation->Co-treat with pan-RAR Antagonist Effect is Abolished Effect is Abolished Co-treat with pan-RAR Antagonist->Effect is Abolished Effect Persists Effect Persists Co-treat with pan-RAR Antagonist->Effect Persists Conclusion: RAR-mediated Conclusion: RAR-mediated Effect is Abolished->Conclusion: RAR-mediated Conclusion: RAR-independent Conclusion: RAR-independent Effect Persists->Conclusion: RAR-independent

Caption: A logical workflow for diagnosing off-target effects of this compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 9-cis-Retinol and all-trans-Retinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 9-cis-retinol (B22316) and all-trans-retinol, two key isomers of vitamin A. Understanding the distinct metabolic fates and signaling pathways of these molecules is crucial for research in cellular biology, pharmacology, and the development of retinoid-based therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated biological pathways to facilitate a clear and objective comparison.

Introduction

All-trans-retinol is the most common form of vitamin A and serves as the precursor to all-trans-retinoic acid (ATRA), a potent ligand for the Retinoic Acid Receptors (RARs). 9-cis-retinol, another naturally occurring isomer, is the precursor to 9-cis-retinoic acid (9-cis-RA), which is unique in its ability to act as a high-affinity ligand for both RARs and Retinoid X Receptors (RXRs). This fundamental difference in receptor activation leads to distinct downstream biological effects, making a comparative understanding of their activities essential.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative parameters comparing the biological activities of 9-cis-retinol and all-trans-retinol, and their active metabolites.

Table 1: Binding Affinities to Cellular Retinol-Binding Proteins (CRBPs)

RetinoidBinding ProteinApparent Dissociation Constant (K'd)
9-cis-Retinol CRBPI11 nM[1]
CRBPII68 nM[1]
all-trans-Retinol CRBPI~3-fold higher affinity than 9-cis-retinol[2]
CRBPIIHigher affinity than 9-cis-retinol[1]
9-cis-Retinal CRBPI8 nM[1]
CRBPII5 nM
all-trans-Retinal CRBPIHigher affinity than 9-cis-retinal
CRBPIIHigher affinity than 9-cis-retinal

Table 2: Enzyme Kinetics of Retinol (B82714) Metabolizing Enzymes

EnzymeSubstrateK_mV_maxCatalytic Efficiency (V_max/K_m)
Lecithin (B1663433):Retinol Acyltransferase (LRAT) all-trans-Retinol0.243 µM0.199 µM/(min·mg)0.819
9-cis-RetinolData not availableData not availableData not available
Retinal Dehydrogenase 3 (RALDH3) all-trans-Retinal--77.9
9-cis-RetinalNo activityNo activityNo activity
Retinal Dehydrogenase 4 (RALDH4) all-trans-RetinalNo activityNo activityNo activity
9-cis-Retinal--27.4

Table 3: Potency of Retinoic Acid Isomers in Receptor Activation and Biological Response

Retinoic Acid IsomerAssayRelative Potency
9-cis-Retinoic Acid RXR Activation (Transfection Assay)Up to 40-fold more potent than all-trans-RA
Neuroblastoma Differentiation (Antiproliferative Activity)5 to 10-fold more potent than all-trans-RA
RARβ and CRABP II Induction (Neuroblastoma cells)Requires 10-fold higher concentration than all-trans-RA for comparable induction at nanomolar levels, but greater induction at high concentrations
all-trans-Retinoic Acid RAR Activation (Transfection Assay)Reference
Neuroblastoma DifferentiationReference
RARβ and CRABP II Induction (Neuroblastoma cells)Effective at nanomolar concentrations

Signaling Pathways

The biological activities of 9-cis-retinol and all-trans-retinol are mediated through their conversion to their respective retinoic acid forms, which then act as ligands for nuclear receptors. The following diagrams illustrate these pathways.

Retinoid Signaling Pathways cluster_extracellular Extracellular Space cluster_cellular Intracellular Space RBP4_atROL RBP4-all-trans-Retinol atROL all-trans-Retinol RBP4_atROL->atROL Uptake RBP4_9cisROL RBP4-9-cis-Retinol _9cisROL 9-cis-Retinol RBP4_9cisROL->_9cisROL Uptake CRBP_atROL CRBP-all-trans-Retinol atROL->CRBP_atROL CRBP_9cisROL CRBP-9-cis-Retinol _9cisROL->CRBP_9cisROL atRAL all-trans-Retinal CRBP_atROL->atRAL RDH _9cisRAL 9-cis-Retinal CRBP_9cisROL->_9cisRAL cRDH ATRA all-trans-Retinoic Acid (ATRA) atRAL->ATRA RALDH _9cisRA 9-cis-Retinoic Acid (9-cis-RA) _9cisRAL->_9cisRA RALDH RAR RAR ATRA->RAR _9cisRA->RAR RXR RXR _9cisRA->RXR RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR->RAR_RXR RXR_RXR RXR-RXR Homodimer RXR->RXR_RXR Gene Target Gene Expression RAR_RXR->Gene Activation RXR_RXR->Gene Activation

Caption: Metabolic and signaling pathways of all-trans-retinol and 9-cis-retinol.

Experimental Protocols

This section details the methodologies for key experiments used to characterize and compare the biological activities of 9-cis-retinol and all-trans-retinol.

Retinol Dehydrogenase (RDH) Activity Assay (Cell-Based)

This assay quantifies the conversion of retinol to retinaldehyde in cells overexpressing a specific RDH enzyme.

a. Cell Culture and Transfection:

  • HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Cells are seeded in 6-well plates and grown to 70-80% confluency.

  • Transfect cells with an expression vector for the desired RDH (e.g., HSD17B13) or an empty vector control using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.

  • Allow protein expression for 24-48 hours.

b. Substrate Incubation:

  • Prepare a stock solution of all-trans-retinol or 9-cis-retinol in a suitable solvent (e.g., ethanol (B145695) or DMSO).

  • Dilute the retinol stock solution in cell culture medium to the desired final concentration (e.g., 5-10 µM).

  • Remove the medium from the cells and add the retinol-containing medium.

  • Incubate the cells for a defined period (e.g., 8 hours) at 37°C.

c. Sample Preparation and Analysis:

  • After incubation, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells using a suitable lysis buffer.

  • Extract retinoids from the cell lysate using an organic solvent (e.g., hexane).

  • Evaporate the organic solvent under a stream of nitrogen.

  • Reconstitute the dried retinoid extract in the High-Performance Liquid Chromatography (HPLC) mobile phase.

  • Inject the samples onto a C18 reverse-phase HPLC column.

  • Separate and quantify retinaldehyde by monitoring the absorbance at a specific wavelength (e.g., 340 nm).

  • Normalize the amount of retinaldehyde produced to the total protein concentration of the cell lysate.

RDH Activity Assay Workflow start Start culture Culture HEK293 cells start->culture transfect Transfect with RDH expression vector culture->transfect incubate_substrate Incubate with retinol isomer transfect->incubate_substrate lyse Lyse cells and extract retinoids incubate_substrate->lyse hplc Quantify retinaldehyde by HPLC lyse->hplc analyze Normalize to protein concentration hplc->analyze end End analyze->end

Caption: Workflow for a cell-based retinol dehydrogenase activity assay.

Reporter Gene Assay for Retinoid Activity

This assay measures the ability of retinoid isomers to activate transcription through RARs and RXRs.

a. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., MCF-7 or HEK293) in the appropriate medium.

  • Seed cells in 48-well plates.

  • Co-transfect the cells with:

    • A reporter plasmid containing a luciferase gene under the control of a retinoic acid response element (RARE).

    • An expression vector for the desired nuclear receptor (e.g., RARα or RXRα), if not endogenously expressed at sufficient levels.

    • A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

b. Retinoid Treatment:

  • After 24 hours of transfection, treat the cells with various concentrations of all-trans-retinoic acid or 9-cis-retinoic acid.

  • Include a vehicle control (e.g., DMSO).

  • Incubate the cells for an additional 24 hours.

c. Luciferase Assay:

  • Wash the cells with PBS.

  • Lyse the cells using a passive lysis buffer.

  • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

d. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the fold induction of reporter gene activity relative to the vehicle control.

  • Plot the fold induction as a function of retinoid concentration to determine the EC50 value.

Reporter Gene Assay Workflow start Start culture Culture cells start->culture transfect Co-transfect with reporter and receptor plasmids culture->transfect treat Treat with retinoic acid isomers transfect->treat lyse Lyse cells treat->lyse measure Measure luciferase activity lyse->measure analyze Normalize and calculate fold induction measure->analyze end End analyze->end

Caption: Workflow for a retinoid reporter gene assay.

Conclusion

The biological activities of 9-cis-retinol and all-trans-retinol, while sharing the commonality of being vitamin A precursors, diverge significantly in their metabolic pathways and downstream effects. All-trans-retinol is the primary precursor for ATRA, which exclusively signals through RARs. In contrast, 9-cis-retinol gives rise to 9-cis-RA, a pan-agonist for both RARs and RXRs. This dual-receptor activation by 9-cis-RA accounts for its often-observed higher potency in various biological assays. The substrate specificities of the metabolizing enzymes, such as the distinct preferences of RALDH3 and RALDH4 for all-trans- and 9-cis-retinal, respectively, further underscore the segregated pathways governing the synthesis of these two important signaling molecules. A thorough understanding of these differences is paramount for the design of targeted therapeutic strategies that aim to modulate specific arms of the retinoid signaling network. Further research is warranted to elucidate the complete kinetic profiles of all enzymes involved in the metabolism of both retinol isomers.

References

Validating the Role of 9-cis Retinoic Acid in Retinoid X Receptor (RXR) Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 9-cis retinoic acid's performance in activating Retinoid X Receptors (RXRs) against other alternatives, supported by experimental data. Detailed methodologies for key validation experiments are also presented to aid in the design and interpretation of related research.

Introduction to 9-cis Retinoic Acid and RXR

The Retinoid X Receptor (RXR) is a type of nuclear receptor that plays a crucial role in regulating gene expression involved in various physiological processes, including development, metabolism, and cell differentiation. RXRs can function as homodimers or as heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), the Vitamin D Receptor (VDR), and Thyroid Hormone Receptors (TRs).

9-cis retinoic acid, a stereoisomer of all-trans retinoic acid (ATRA), has been identified as a high-affinity ligand for and a potent activator of RXRs.[1][2][3] This contrasts with ATRA, which is the primary ligand for RARs and shows little to no binding affinity for RXRs.[2] The activation of RXR by 9-cis retinoic acid is a key event that initiates a cascade of molecular interactions leading to the transcription of target genes. However, the role of 9-cis retinoic acid as the true endogenous ligand for RXR has been a subject of debate in the scientific community.[4]

Comparative Analysis of RXR Activators

The following table summarizes the quantitative data on the binding affinities (Kd) and activation potencies (EC50) of 9-cis retinoic acid and other relevant compounds for RXRs and RARs.

CompoundReceptorBinding Affinity (Kd) (nM)Activation Potency (EC50) (nM)Reference
9-cis Retinoic Acid RXRα~18~100
RXRβ~12-
RXRγ~12-
RARα~0.4~191
RARβ~0.2~50
RARγ~0.7~45
All-trans Retinoic Acid (ATRA) RXRα>1000>1000
RARα~0.4-
RARβ~0.2-
RARγ~0.7-
Bexarotene (Targretin®) RXRα~25~33
RXRβ-~24
RXRγ-~25
RARs>10,000>10,000

Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates a higher affinity. EC50 (half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. These values can vary depending on the specific experimental conditions and cell types used.

Signaling Pathway of RXR Activation

The activation of RXR by 9-cis retinoic acid follows a well-defined signaling pathway. Upon entering the cell, 9-cis retinoic acid translocates to the nucleus and binds to the ligand-binding domain (LBD) of an RXR monomer. This binding induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The ligand-bound RXR can then form either a homodimer (RXR/RXR) or a heterodimer with another nuclear receptor partner (e.g., RAR). This receptor-ligand-coactivator complex then binds to specific DNA sequences known as Retinoid X Response Elements (RXREs) in the promoter regions of target genes, thereby activating their transcription.

RXR_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_cis_RA_cyto 9-cis Retinoic Acid 9_cis_RA_nuc 9-cis Retinoic Acid 9_cis_RA_cyto->9_cis_RA_nuc Translocation RXR_RA RXR-9-cis-RA Complex 9_cis_RA_nuc->RXR_RA RXR RXR RXR_CoR RXR-Corepressor Complex RXR->RXR_CoR Corepressor Corepressor Corepressor->RXR_CoR RXR_CoR->RXR_RA Ligand Binding & Corepressor Dissociation RXR_RA_CoA RXR-9-cis-RA-Coactivator Complex RXR_RA->RXR_RA_CoA Coactivator Coactivator Coactivator->RXR_RA_CoA Heterodimer RXR-Partner Heterodimer RXR_RA_CoA->Heterodimer Partner Partner Receptor (e.g., RAR, VDR, TR) Partner->Heterodimer RXRE RXRE (DNA) Heterodimer->RXRE Binding to DNA Transcription Gene Transcription RXRE->Transcription

Caption: RXR activation pathway by 9-cis Retinoic Acid.

Experimental Protocols for Validation

Validating the role of 9-cis retinoic acid in RXR activation involves a series of key experiments designed to assess ligand binding, receptor dimerization, DNA binding, and transcriptional activation.

Experimental Workflow

Experimental_Workflow Start Hypothesis: 9-cis RA activates RXR Luciferase_Assay Luciferase Reporter Assay (Transcriptional Activation) Start->Luciferase_Assay EMSA Electrophoretic Mobility Shift Assay (EMSA) (DNA Binding) Start->EMSA CoIP Co-immunoprecipitation (Co-IP) (Receptor Dimerization) Start->CoIP Data_Analysis Data Analysis and Interpretation Luciferase_Assay->Data_Analysis EMSA->Data_Analysis CoIP->Data_Analysis Conclusion Conclusion on RXR Activation Data_Analysis->Conclusion

References

A Comparative Analysis of 9-cis Retinol and 9-cis-Retinoic Acid Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the signaling mechanisms of 9-cis Retinol and its active metabolite, 9-cis-retinoic acid. The information presented is supported by experimental data to aid in research and drug development endeavors.

Introduction

Vitamin A and its derivatives, collectively known as retinoids, are crucial regulators of a vast array of biological processes, including cell growth, differentiation, and apoptosis. Their effects are primarily mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). While 9-cis-retinoic acid is a well-established high-affinity ligand for both RAR and RXR subtypes, the biological activity of its precursor, this compound, is contingent upon its metabolic conversion. This guide delves into a comparative analysis of these two molecules, highlighting their distinct signaling pathways and biological potencies.

Signaling Pathways

The fundamental difference in the signaling of this compound and 9-cis-retinoic acid lies in their interaction with nuclear receptors. This compound acts as a pro-ligand and does not directly bind to RARs or RXRs. Its biological activity is realized only after its intracellular conversion to 9-cis-retinoic acid. This metabolic process is a two-step enzymatic reaction.

In contrast, 9-cis-retinoic acid is a direct, high-affinity ligand for all three isoforms of both RAR (α, β, γ) and RXR (α, β, γ). This dual agonism allows 9-cis-retinoic acid to activate a broad spectrum of target genes through the formation of RAR/RXR heterodimers and RXR/RXR homodimers, leading to diverse physiological responses.

G Comparative Signaling Pathways cluster_0 This compound Pathway cluster_1 9-cis-Retinoic Acid Pathway This compound This compound 9-cis Retinal 9-cis Retinal This compound->9-cis Retinal Retinol Dehydrogenase (RDH) 9-cis-Retinoic Acid (from Retinol) 9-cis-Retinoic Acid 9-cis Retinal->9-cis-Retinoic Acid (from Retinol) Retinaldehyde Dehydrogenase (RALDH) RAR RAR 9-cis-Retinoic Acid (from Retinol)->RAR RXR RXR 9-cis-Retinoic Acid (from Retinol)->RXR 9-cis-Retinoic Acid 9-cis-Retinoic Acid 9-cis-Retinoic Acid->RAR 9-cis-Retinoic Acid->RXR RAR/RXR Heterodimer RAR/RXR Heterodimer RAR->RAR/RXR Heterodimer RXR->RAR/RXR Heterodimer RXR/RXR Homodimer RXR/RXR Homodimer RXR->RXR/RXR Homodimer Target Gene Expression Target Gene Expression RAR/RXR Heterodimer->Target Gene Expression RXR/RXR Homodimer->Target Gene Expression

Fig. 1: Comparative signaling pathways of this compound and 9-cis-retinoic acid.

Quantitative Data Comparison

The following tables summarize the key quantitative differences in the biological activities of this compound and 9-cis-retinoic acid.

Table 1: Receptor Binding Affinities
CompoundReceptorBinding Affinity (Ki/Kd, nM)Reference
This compound RARα, β, γNo direct binding reported-
RXRα, β, γNo direct binding reported-
9-cis-Retinoic Acid RARα0.5 - 27[1][2]
RARβ0.5 - 27[1][2]
RARγ0.5 - 27[1]
RXRα3.8 - 12
RXRβ18.3
RXRγ14.1

It is widely accepted that this compound does not directly bind to RAR or RXR and must be metabolized to 9-cis-retinoic acid to exert its genomic effects.

Table 2: Comparative Potency in Cell-Based Assays
AssayCell LineCompoundPotency (EC50/Activity)Reference
Reporter Gene Assay LA-N-5 (Neuroblastoma)9-cis-Retinoic Acid2- to 3-fold greater reporter gene activity than ATRA at >10⁻⁸ M
Antiproliferative Activity LA-N-5 (Neuroblastoma)9-cis-Retinoic Acid5- to 10-fold more potent than all-trans-retinoic acid (ATRA)
Gene Induction (RARβ) SH-SY5Y (Neuroblastoma)9-cis-Retinoic AcidRequired 10-fold higher concentrations than ATRA for comparable induction

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Radioligand Binding Assay for Receptor Affinity

This protocol is adapted from established methods for determining the binding affinity of retinoids to nuclear receptors.

G Radioligand Binding Assay Workflow Start Start Prepare Receptor Source Prepare Receptor Source (e.g., cell lysates expressing RAR/RXR) Start->Prepare Receptor Source Incubate with Radioligand Incubate receptor with radiolabeled 9-cis-retinoic acid ([³H]9-cis-RA) Prepare Receptor Source->Incubate with Radioligand Add Competitor Add increasing concentrations of unlabeled 9-cis-retinoic acid or this compound Incubate with Radioligand->Add Competitor Separate Bound and Free Ligand Separate bound from free radioligand (e.g., filtration) Add Competitor->Separate Bound and Free Ligand Quantify Radioactivity Quantify radioactivity of bound ligand Separate Bound and Free Ligand->Quantify Radioactivity Data Analysis Analyze data to determine Ki/Kd values Quantify Radioactivity->Data Analysis End End Data Analysis->End

Fig. 2: Workflow for a radioligand binding assay to determine receptor affinity.

Methodology:

  • Receptor Preparation: Prepare nuclear extracts or whole-cell lysates from cells overexpressing the specific RAR or RXR isoform of interest.

  • Incubation: In a multi-well plate, incubate a fixed amount of the receptor preparation with a constant concentration of radiolabeled [³H]9-cis-retinoic acid.

  • Competition: To parallel wells, add increasing concentrations of unlabeled 9-cis-retinoic acid (for homologous competition) or this compound (for heterologous competition).

  • Equilibration: Incubate the plates at 4°C for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand using a filtration method (e.g., glass fiber filters).

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) and subsequently derive the Ki (inhibition constant) or Kd (dissociation constant) using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay for Transcriptional Activation

This assay measures the ability of a compound to activate a specific nuclear receptor and drive the expression of a reporter gene.

Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transiently transfect with three plasmids:

    • An expression vector for the full-length RAR or RXR.

    • A reporter plasmid containing a luciferase gene under the control of a retinoic acid response element (RARE).

    • A control plasmid (e.g., expressing β-galactosidase) to normalize for transfection efficiency.

  • Compound Treatment: After transfection, treat the cells with various concentrations of this compound or 9-cis-retinoic acid.

  • Cell Lysis: After an appropriate incubation period (e.g., 24 hours), lyse the cells to release the cellular contents.

  • Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer and a luciferase assay reagent kit.

  • Normalization: Normalize the luciferase activity to the activity of the co-transfected control reporter (e.g., β-galactosidase activity).

  • Data Analysis: Plot the normalized luciferase activity against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value (the concentration that elicits 50% of the maximal response).

In Vitro Conversion of this compound to 9-cis-Retinoic Acid

This protocol outlines a method to assess the metabolic conversion of this compound using liver microsomes.

G In Vitro Retinol Conversion Workflow Start Start Prepare Microsomes Prepare liver microsomes Start->Prepare Microsomes Incubation Incubate microsomes with this compound and cofactors (e.g., NAD⁺) Prepare Microsomes->Incubation Stop Reaction Stop the reaction at various time points Incubation->Stop Reaction Extract Retinoids Extract retinoids from the reaction mixture Stop Reaction->Extract Retinoids HPLC Analysis Analyze extracts by HPLC to quantify This compound and 9-cis-retinoic acid Extract Retinoids->HPLC Analysis Calculate Conversion Rate Calculate the rate of conversion HPLC Analysis->Calculate Conversion Rate End End Calculate Conversion Rate->End

Fig. 3: Workflow for the in vitro conversion of this compound to 9-cis-retinoic acid.

Methodology:

  • Microsome Preparation: Isolate microsomes from liver tissue (e.g., rat or human) by differential centrifugation.

  • Reaction Mixture: Prepare a reaction mixture containing the liver microsomes, a buffered solution, and necessary cofactors for the dehydrogenase enzymes (e.g., NAD⁺).

  • Initiation: Initiate the reaction by adding a known concentration of this compound to the pre-warmed reaction mixture.

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points, stop the reaction by adding a quenching solution (e.g., a mixture of organic solvents).

  • Extraction: Extract the retinoids from the reaction mixture using a liquid-liquid extraction procedure.

  • HPLC Analysis: Analyze the extracted samples using high-performance liquid chromatography (HPLC) with a UV detector to separate and quantify this compound, 9-cis-retinal, and 9-cis-retinoic acid.

  • Quantification: Determine the concentrations of each retinoid by comparing the peak areas to those of known standards.

  • Data Analysis: Calculate the rate of conversion of this compound to 9-cis-retinoic acid over time.

Conclusion

The signaling pathways of this compound and 9-cis-retinoic acid are fundamentally distinct. This compound functions as a prodrug, requiring enzymatic conversion to its active form, 9-cis-retinoic acid. In contrast, 9-cis-retinoic acid is a potent, direct agonist for both RAR and RXR nuclear receptors. This difference has significant implications for their biological activities, with the potency of this compound being highly dependent on the metabolic capacity of the target tissue. For researchers and drug development professionals, understanding these differences is critical for the design and interpretation of experiments and for the development of novel therapeutic agents targeting the retinoid signaling pathways.

References

cross-validation of different 9-cis Retinol quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Quantification of 9-cis Retinol (B82714)

For researchers, scientists, and drug development professionals, the accurate quantification of 9-cis Retinol is critical for understanding its physiological roles and therapeutic potential. This guide provides an objective comparison of common analytical methods for this compound quantification, supported by experimental data to aid in method selection and implementation.

Comparison of this compound Quantification Methods

The two predominant methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and accessibility.

Quantitative Data Summary

The following table summarizes the performance characteristics of HPLC-UV and LC-MS/MS for the quantification of this compound and related retinoids, as reported in various studies.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) >0.99[1]>0.99[2]
Limit of Detection (LOD) 0.7 pmol[1]10 fmol[3]
Limit of Quantification (LOQ) ~2.5-5.0 ng[4]702 fmol
Precision (RSD %) Intra-day: 5.9-10.0% Inter-day: 5.9-11.0%Intra-assay: 5.4% Inter-assay: 8.9%
Typical Sample Types Plasma, TissuesHuman Plasma, Rat Prostate, Tissues

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS quantification of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the analysis of retinoids due to its robustness and accessibility.

Sample Preparation (from Tissue)

  • Homogenize tissue samples in a suitable buffer.

  • Acidify the homogenate to a pH of 3-4.

  • Extract the retinoids multiple times with an organic solvent such as a mixture of chloroform (B151607) and methanol, or diethyl ether. All procedures should be carried out under yellow light to prevent photoisomerization.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

Chromatographic Conditions

  • Column: A normal-phase Zorbax SIL column (4.6 x 250 mm, 5 µm) is often used.

  • Mobile Phase: An isocratic mobile phase of 0.4% 2-propanol in hexane (B92381) can be employed.

  • Flow Rate: A typical flow rate is 2 mL/min.

  • Detection: UV absorbance is monitored at 325 nm for retinol isomers and 340 nm for retinoic acid isomers.

  • Quantification: The concentration of this compound is determined by comparing its peak area to a calibration curve prepared from standards of known concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for detecting low endogenous levels of retinoids.

Sample Preparation (from Human Plasma)

  • To prevent photoisomerization and degradation, perform all experimental work in a dark room under red light at 20°C.

  • Extract 9-cis Retinoic Acid and its metabolites from human plasma using liquid-liquid extraction with a mixture of ethyl acetate, n-hexane, and isopropyl alcohol (30:65:5, v/v/v).

  • Evaporate the organic layer and reconstitute the residue in the mobile phase.

Chromatographic and Mass Spectrometric Conditions

  • Chromatography: A reverse-phase column, such as a Merck Chromolith Performance RP18, is used for separation.

  • Mobile Phase: A gradient elution with two mobile phases is typically employed.

  • Ionization: Electrospray ionization (ESI) in negative polarity is commonly used.

  • Detection: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for 9-cis Retinoic Acid and its internal standard.

  • Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Visualizations

Experimental Workflow for Method Cross-Validation

The following diagram illustrates a logical workflow for the .

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Comparison Sample Biological Sample (e.g., Plasma, Tissue) Homogenization Homogenization & Lysis Sample->Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration HPLC_UV HPLC-UV Analysis Concentration->HPLC_UV LC_MSMS LC-MS/MS Analysis Concentration->LC_MSMS Quant_HPLC Quantification (HPLC-UV) HPLC_UV->Quant_HPLC Quant_LCMS Quantification (LC-MS/MS) LC_MSMS->Quant_LCMS Comparison Statistical Comparison (e.g., Bland-Altman plot) Quant_HPLC->Comparison Quant_LCMS->Comparison Validation Method Validation (Accuracy, Precision, Linearity) Comparison->Validation

Caption: Workflow for cross-validating this compound quantification methods.

This compound Signaling Pathway

This compound is a precursor to 9-cis Retinoic Acid, a crucial signaling molecule that regulates gene expression through nuclear receptors.

Caption: Simplified signaling pathway of this compound.

This guide provides a foundational understanding of the primary methods for this compound quantification. The choice of method will ultimately depend on the specific requirements of the research, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

References

confirming the enzymatic conversion of 9-cis-β-carotene to 9-cis Retinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary biochemical routes leading to the formation of 9-cis-retinol (B22316), a crucial precursor for the synthesis of 9-cis-retinoic acid, the endogenous ligand for the retinoid X receptor (RXR). Understanding these pathways is critical for research in vision, cellular growth, and differentiation, as well as for the development of novel therapeutics. We will explore the direct enzymatic conversion from 9-cis-β-carotene and the alternative pathway involving the isomerization of all-trans-retinoids.

Pathway 1: Enzymatic Cleavage of 9-cis-β-Carotene

The direct enzymatic conversion of dietary 9-cis-β-carotene represents a potential pathway for the endogenous synthesis of 9-cis-retinoids. This process is primarily mediated by carotenoid cleavage oxygenases.

The key enzymatic step is the asymmetric cleavage of 9-cis-β-carotene by β-carotene 9',10'-oxygenase (BCO2) . This enzyme is located in the inner mitochondrial membrane and exhibits broad substrate specificity. In contrast, the more well-known β-carotene 15,15'-monooxygenase (BCO1) , responsible for the symmetric cleavage of all-trans-β-carotene to yield two molecules of all-trans-retinal, has been shown to be inactive with 9-cis-β-carotene[1][2].

The cleavage of 9-cis-β-carotene by BCO2 yields 9-cis-β-apo-10'-carotenal and β-ionone[1]. The 9-cis-retinal (B17824), a shorter apocarotenal, can then be subsequently reduced to 9-cis-retinol by the action of various retinol (B82714) dehydrogenases (RDHs) , some of which have demonstrated activity with 9-cis-retinal[3][4].

dot

Enzymatic_Cleavage_of_9_cis_beta_carotene cluster_carotene Dietary Source cluster_enzyme Mitochondrial Enzyme cluster_products Cleavage Products cluster_final_product Final Product 9-cis-β-carotene 9-cis-β-carotene BCO2 BCO2 9-cis-β-carotene->BCO2 Asymmetric Cleavage 9-cis-retinal 9-cis-retinal BCO2->9-cis-retinal β-ionone β-ionone BCO2->β-ionone 9-cis-Retinol 9-cis-Retinol 9-cis-retinal->9-cis-Retinol Reduction (Retinol Dehydrogenase)

Caption: Enzymatic conversion of 9-cis-β-carotene to 9-cis-retinol.

Pathway 2: Isomerization of all-trans-Retinoids

An alternative and potentially more significant in vivo route to 9-cis-retinoids involves the isomerization of the more abundant all-trans-retinoids. This pathway can occur at the level of retinoic acid or potentially through the isomerization of all-trans-retinol or all-trans-retinal.

The most clearly demonstrated isomerization occurs from all-trans-retinoic acid to 9-cis-retinoic acid . This conversion has been observed in bovine liver microsomes and appears to be mediated by thiol groups, rather than a specific enzyme with Michaelis-Menten kinetics. The reaction reaches an equilibrium with approximately 15% of the retinoic acid in the 9-cis form.

Evidence also suggests the possibility of isomerization at earlier stages of the retinoid pathway. Cell homogenates have been shown to convert all-trans-retinol to 9-cis-retinal . Following this isomerization, 9-cis-retinal can be reduced to 9-cis-retinol by RDHs.

Isomerization_of_all_trans_Retinoids cluster_precursors Precursors cluster_isomerization Isomerization cluster_products Isomerized Products cluster_final_product Final Product all-trans-Retinol all-trans-Retinol 9-cis-Retinal 9-cis-Retinal all-trans-Retinol->9-cis-Retinal Isomerization all-trans-Retinal all-trans-Retinal all-trans-Retinal->9-cis-Retinal Potential Isomerization all-trans-Retinoic Acid all-trans-Retinoic Acid Isomerase Isomerization (Thiol-mediated) all-trans-Retinoic Acid->Isomerase 9-cis-Retinoic Acid 9-cis-Retinoic Acid Isomerase->9-cis-Retinoic Acid 9-cis-Retinol 9-cis-Retinol 9-cis-Retinal->9-cis-Retinol Reduction (Retinol Dehydrogenase)

Caption: Workflow for the in vitro retinoic acid isomerization assay.

References

9-cis-Retinoic Acid: A Comparative Analysis of its Efficacy in Developmental Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of developmental studies reveals distinct efficacy profiles for 9-cis-retinoic acid (9cRA) when compared to other retinoids, most notably all-trans-retinoic acid (atRA). This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a detailed comparison of these critical signaling molecules in embryonic development.

Retinoic acid, a metabolite of vitamin A, is essential for a multitude of developmental processes, including patterning of the nervous system, organogenesis, and limb formation.[1][2] Its biological effects are mediated through two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[1][2] While atRA is the primary endogenous ligand for RARs, 9cRA is unique in its ability to bind with high affinity to both RAR and RXR isoforms.[3] This broader receptor activation profile underpins the differential and sometimes more potent effects of 9cRA observed in various developmental models.

Comparative Efficacy in Neural Development

Studies utilizing human neural stem cells (NSCs) and neuroblastoma cell lines have provided significant insights into the comparative effects of 9cRA and atRA on neurogenesis.

In a study on differentiating human NSCs, both 9cRA and atRA were found to have similar potency in promoting glial cell fates over neural differentiation. Both retinoids induced a concentration-dependent increase in the expression of the (astro-)glial marker S100β and the retinoic acid-metabolizing enzyme CYP26A1. However, at high concentrations (200–1000 nM), both retinoids significantly impaired the formation of neural networks.

Conversely, in human neuroblastoma cells (LA-N-5), 9cRA demonstrated a 5- to 10-fold greater potency than atRA in inhibiting cell proliferation and inducing differentiation, as evidenced by neurite outgrowth and increased acetylcholinesterase activity. Furthermore, 9cRA was more effective at inducing reporter gene activity through a retinoic acid responsive element and significantly enhanced the mRNA levels of RARα and RARβ. A separate study on SH-SY5Y neuroblastoma cells showed that while atRA was effective at nanomolar concentrations for inducing RAR-β and CRABP II expression, 9cRA required 10-fold higher concentrations for a comparable effect at lower ranges. However, at high concentrations, 9cRA produced a greater induction of these genes.

Table 1: Comparative Effects of 9-cis-RA and atRA on Neural Cell Lines

ParameterCell Line9-cis-Retinoic Acid (9cRA)All-trans-Retinoic Acid (atRA)Reference
Potency (Differentiation & Antiproliferation) LA-N-5 Neuroblastoma5- to 10-fold more potent-
Reporter Gene Activity (RARE) LA-N-5 Neuroblastoma2- to 3-fold higher induction-
Induction of RAR-β and CRABP II mRNA (Low Conc.) SH-SY5Y NeuroblastomaRequired 10-fold higher concentration for comparable effectEffective at nanomolar concentrations
Induction of RAR-β and CRABP II mRNA (High Conc.) SH-SY5Y NeuroblastomaGreater induction-
Neural Network Patterning (High Conc.) Human Neural Stem CellsAlmost completely preventedAlmost completely prevented
Induction of CYP26A1 Human Neural Stem Cells32.9-fold increase (1000 nM)45.9-fold increase (1000 nM)

Efficacy in General Embryonic Development

The role of retinoids extends beyond the nervous system to encompass the development of numerous organs and tissues. In studies on bovine oocytes, 9cRA was shown to enhance developmental competence and embryo quality. Treatment with 5 nM 9cRA during in vitro maturation increased blastocyst development rates from 23.6% to 37.1% and increased the total cell number in blastocysts. This beneficial effect was linked to the downregulation of TNF-α mRNA in the oocytes.

In sea urchin embryos, 9cRA was found to inhibit proliferation and disturb gastrulation at concentrations of 4–8 μM. This growth-inhibitory effect was demonstrated to be dependent on the interaction of 9cRA-activated RXRα with replication factor C3 (RFC3).

Table 2: Effects of 9-cis-RA on Embryonic Development

Model Organism/SystemParameterConcentrationEffectReference
Bovine OocytesBlastocyst Development Rate5 nMIncreased from 23.6% to 37.1%
Bovine OocytesBlastocyst Total Cell Number5 nMIncreased from 120.2 to 138.4
Bovine OocytesBlastocyst Apoptosis5 nMReduced from 5.6% to 3.3%
Sea Urchin EmbryosGastrulation and Development4-8 μMSevere disturbance

Signaling Pathways and Experimental Workflows

The differential activities of 9cRA and atRA can be attributed to their distinct interactions with the RAR and RXR signaling pathways.

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol (Vitamin A) Retinol_cyto Retinol Retinol->Retinol_cyto Transport Retinaldehyde Retinaldehyde Retinol_cyto->Retinaldehyde atRA all-trans-Retinoic Acid (atRA) cisRA 9-cis-Retinoic Acid (9cRA) atRA->cisRA Isomerization CRABP CRABP atRA->CRABP atRA_nuc atRA atRA->atRA_nuc cisRA->CRABP cisRA_nuc 9cRA cisRA->cisRA_nuc Retinaldehyde->atRA RAR RAR atRA_nuc->RAR cisRA_nuc->RAR RXR RXR cisRA_nuc->RXR RARE RARE RAR->RARE Heterodimerizes with RXR Gene Target Gene Transcription RARE->Gene

Retinoid signaling pathway.

The experimental workflows used to assess the efficacy of these retinoids typically involve cell culture, molecular analysis, and imaging techniques.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data Data Interpretation start Plate Neural Stem Cells or Neuroblastoma Cells treatment Treat with varying concentrations of 9-cis-RA or atRA start->treatment qPCR Gene Expression Analysis (RT-qPCR for RARs, CYP26A1, etc.) treatment->qPCR WB Protein Expression Analysis (Western Blot for neural/glial markers) treatment->WB IF Morphological Analysis (Immunofluorescence for network patterning) treatment->IF Proliferation Cell Proliferation Assay treatment->Proliferation comparison Compare dose-response curves and potency between 9-cis-RA and atRA qPCR->comparison WB->comparison IF->comparison Proliferation->comparison

Typical experimental workflow for comparing retinoid efficacy.

Experimental Protocols

Human Neural Stem Cell Differentiation
  • Cell Culture: Human pluripotent stem cell-derived neural stem cells (H9 NSCs) are cultured and differentiated into a mixed culture of neurons and glia.

  • Retinoid Exposure: Cells are exposed to a range of concentrations (e.g., 8–1000 nM) of 9cRA or atRA for a period of 9 to 18 days.

  • Gene Expression Analysis (RT-qPCR): RNA is extracted from the cells, reverse transcribed to cDNA, and quantitative PCR is performed to measure the expression levels of target genes such as CYP26A1, RARB, PAX6, SOX2, DCX, MAP2, and S100β.

  • Protein Analysis (Western Blot): Protein lysates are collected and subjected to SDS-PAGE and western blotting to detect the levels of specific neural and glial proteins.

  • Immunofluorescence and Network Patterning: Cells are fixed, permeabilized, and stained with antibodies against neural markers (e.g., TUJ1, MAP2). The morphology and extent of neural network formation are then visualized and quantified using fluorescence microscopy.

Neuroblastoma Cell Differentiation and Proliferation Assay
  • Cell Culture: Human neuroblastoma cell lines (e.g., LA-N-5, SH-SY5Y) are maintained in appropriate culture medium.

  • Treatment: Cells are treated with various concentrations of 9cRA or atRA.

  • Proliferation Assay: Cell proliferation is assessed using methods such as direct cell counting or MTT assays at different time points after treatment.

  • Differentiation Assessment: Neurite outgrowth is quantified by measuring the length of neurites. Acetylcholinesterase activity can also be measured as a marker of neuronal differentiation.

  • Reporter Gene Assay: Cells are transiently transfected with a reporter plasmid containing a retinoic acid response element (RARE) upstream of a reporter gene (e.g., chloramphenicol (B1208) acetyltransferase, luciferase). Reporter gene activity is measured after retinoid treatment to assess the transcriptional activation of the RARE.

Conclusion

The available evidence indicates that 9-cis-retinoic acid is a potent modulator of developmental processes, exhibiting distinct activities compared to all-trans-retinoic acid. Its ability to activate both RAR and RXR pathways likely contributes to its enhanced potency in certain cellular contexts, such as in the differentiation of neuroblastoma cells. However, in other systems like human neural stem cells, its effects are largely comparable to atRA. The choice of retinoid and its concentration is therefore a critical consideration in developmental studies and for potential therapeutic applications. Further research is warranted to fully elucidate the context-dependent mechanisms that govern the specific developmental outcomes elicited by 9-cis-retinoic acid.

References

Unraveling the Duality of 9-cis Retinol: A Comparative Guide to its Effects on RAR and RXR Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of retinoids with their nuclear receptors is paramount. This guide provides a detailed comparison of the differential effects of 9-cis Retinol on the Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR) pathways, supported by experimental data and detailed protocols.

9-cis Retinoic Acid (9-cis-RA), the active metabolite of this compound, holds a unique position in retinoid signaling as a high-affinity ligand for both RAR and RXR subtypes.[1][2] This dual activity contrasts with all-trans Retinoic Acid (ATRA), which is a selective high-affinity ligand for RARs and does not bind to RXRs.[3][4][5] This fundamental difference in receptor interaction dictates distinct downstream signaling cascades and physiological outcomes.

Quantitative Analysis of Receptor Interaction

The binding affinities (Kd) and transcriptional activation potentials (EC50) of 9-cis-RA and ATRA for RAR and RXR subtypes are summarized below. This data, derived from radioligand binding assays and reporter gene assays, provides a quantitative basis for understanding their differential effects.

LigandReceptor SubtypeBinding Affinity (Kd) (nM)Transcriptional Activation (EC50) (nM)
9-cis Retinoic Acid RARα, β, γ0.2 - 0.73 - 20 (chimeric receptors)
RXRα15.73 - 20 (chimeric receptors)
RXRβ18.33 - 20 (chimeric receptors)
RXRγ14.13 - 20 (chimeric receptors)
all-trans Retinoic Acid RARα, β, γ~0.2 - 0.7Efficient activation (chimeric receptors)
RXRα, β, γNo significant bindingNo significant activation

Signaling Pathways: A Tale of Two Receptors

The interaction of 9-cis-RA with RAR and RXR initiates distinct signaling pathways. While ATRA primarily signals through RAR/RXR heterodimers, 9-cis-RA can activate both RAR/RXR heterodimers and RXR homodimers. This divergence in pathway activation is a critical determinant of the specific cellular responses to 9-cis-RA.

RAR_RXR_Signaling cluster_ligands Ligands cluster_receptors Nuclear Receptors cluster_dimers Dimer Formation cluster_response Transcriptional Response 9_cis_RA 9-cis Retinoic Acid RAR RAR 9_cis_RA->RAR RXR RXR 9_cis_RA->RXR ATRA all-trans Retinoic Acid ATRA->RAR RAR_RXR RAR/RXR Heterodimer RAR->RAR_RXR RXR->RAR_RXR RXR_RXR RXR/RXR Homodimer RXR->RXR_RXR Target_Genes_Hetero Target Gene Expression RAR_RXR->Target_Genes_Hetero ATRA or 9-cis-RA Target_Genes_Homo Target Gene Expression RXR_RXR->Target_Genes_Homo 9-cis-RA

RAR and RXR Signaling Pathways.

A point of contention exists regarding the transcriptional activation of RAR by 9-cis-RA. Some studies suggest that 9-cis-RA does not activate RAR-mediated transcription and may even act as an antagonist in the presence of ATRA. Conversely, other research using chimeric receptors has demonstrated transcriptional activation of RARs by 9-cis-RA. This highlights the importance of the experimental context in determining the functional outcome of 9-cis-RA binding to RAR.

Experimental Workflow for Comparative Analysis

To assess the differential effects of 9-cis-RA on RAR and RXR pathways, a multi-faceted experimental approach is required. A typical workflow involves cell culture, transient transfection with reporter plasmids, ligand treatment, and measurement of reporter gene activity.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., COS-1, HEK293) Transfection 2. Transient Transfection - Receptor Expression Vector (RAR or RXR) - Reporter Plasmid (e.g., RARE-luc, RXRE-luc) - Internal Control (e.g., β-galactosidase) Cell_Culture->Transfection Ligand_Treatment 3. Ligand Treatment (9-cis-RA, ATRA, Vehicle Control) Transfection->Ligand_Treatment Cell_Lysis 4. Cell Lysis Ligand_Treatment->Cell_Lysis Assay 5. Reporter Gene Assay (Luciferase, β-galactosidase) Cell_Lysis->Assay Data_Analysis 6. Data Analysis - Normalize to Internal Control - Calculate Fold Induction - Determine EC50 Assay->Data_Analysis

Workflow for Assessing Receptor Activation.

Experimental Protocols

Ligand Binding Assay (Radioligand Competition)

Objective: To determine the binding affinity (Kd) of 9-cis-RA and ATRA for RAR and RXR subtypes.

Methodology:

  • Preparation of Nuclear Extracts: Prepare nuclear extracts from cells transiently overexpressing the specific RAR or RXR subtype (e.g., COS-1 cells).

  • Incubation: Incubate the nuclear extracts with a constant concentration of a radiolabeled ligand (e.g., [³H]9-cis-RA for RXRs, [³H]ATRA for RARs) and increasing concentrations of the unlabeled competitor ligand (9-cis-RA or ATRA).

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as hydroxylapatite precipitation or filter binding.

  • Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined. The Kd is then calculated using the Cheng-Prusoff equation.

Reporter Gene Assay (Transcriptional Activation)

Objective: To measure the ability of 9-cis-RA and ATRA to activate transcription through RAR and RXR.

Methodology:

  • Cell Culture and Transfection: Plate suitable mammalian cells (e.g., HEK293T) in multi-well plates. Co-transfect the cells with:

    • An expression vector for the full-length RAR or RXR subtype of interest.

    • A reporter plasmid containing a luciferase gene driven by a promoter with multiple copies of a specific response element (e.g., a DR5 RARE for RAR/RXR heterodimers, or an RXRE for RXR homodimers).

    • An internal control plasmid expressing a different reporter (e.g., β-galactosidase or Renilla luciferase) to normalize for transfection efficiency.

  • Ligand Treatment: After allowing for receptor and reporter expression (typically 24 hours), replace the medium with fresh medium containing various concentrations of 9-cis-RA, ATRA, or a vehicle control (e.g., DMSO).

  • Cell Lysis and Reporter Assay: After an appropriate incubation period (e.g., 18-24 hours), lyse the cells and measure the activity of the primary reporter (luciferase) and the internal control reporter using a luminometer and/or spectrophotometer.

  • Data Analysis: Normalize the luciferase activity to the internal control activity for each sample. Calculate the fold induction of reporter activity relative to the vehicle control. Plot the fold induction against the ligand concentration to generate a dose-response curve and determine the EC50 value.

Conclusion

This compound, through its active form 9-cis-RA, presents a complex and multifaceted mechanism of action by engaging both RAR and RXR pathways. While it is a potent activator of RXR-mediated signaling, its effect on the RAR pathway is more ambiguous and may be dependent on the specific cellular and experimental context. For researchers in drug discovery and development, a thorough understanding of these differential effects, supported by robust quantitative data from well-defined experimental systems, is crucial for the design and interpretation of studies aimed at modulating retinoid signaling for therapeutic benefit.

References

Safety Operating Guide

Personal protective equipment for handling 9-cis Retinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of 9-cis Retinol, a light-sensitive and potentially hazardous compound. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of the compound.

I. Hazard Identification and Quantitative Safety Data

This compound is classified as a hazardous substance. Key hazards include reproductive toxicity, skin and eye irritation, and the potential for allergic skin reactions. It is harmful if swallowed.[1] The toxicological properties of this compound have not been exhaustively investigated, and it should be handled with care.

Safety Parameter Value Source/Notes
GHS Hazard Statements H302, H315, H317, H319, H360[1][2][3]
Oral LD50 (Rat) Data not availableSpecific LD50 for this compound is not readily available in public databases.
Occupational Exposure Limits (OEL) Not establishedNo specific OEL has been established for this compound.

II. Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. The following PPE should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential to prevent skin contact. It is important to select gloves that are appropriate for the solvents being used to handle the compound.

  • Body Protection: A lab coat, buttoned completely, is required. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved N95 dust mask or a respirator with an appropriate cartridge should be used. All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

III. Step-by-Step Operational Plan for Handling this compound

This plan outlines the procedures for the safe handling of this compound from receipt to disposal.

1. Preparation and Pre-Handling:

  • Training: Ensure all personnel handling this compound are fully trained on its hazards and the procedures outlined in this guide.

  • Area Designation: Designate a specific area within a chemical fume hood for handling this compound.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) and PPE before handling the compound.

  • Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible.

2. Handling the Compound:

  • Work in a Fume Hood: All manipulations of solid this compound and its concentrated solutions must be performed in a certified chemical fume hood.

  • Avoid Inhalation and Contact: Avoid breathing dust and direct contact with skin and eyes.

  • Weighing: If weighing the solid, do so carefully on a weigh boat inside the fume hood to minimize dust generation.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing. This compound is sensitive to light and air, so solutions should be prepared using deoxygenated solvents and stored in amber vials or vials wrapped in aluminum foil.

3. Storage:

  • Temperature: Store this compound at -20°C or -80°C as recommended by the supplier for long-term stability.

  • Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen).

  • Light Protection: Protect from light at all times by using amber vials or by wrapping containers with aluminum foil.

  • Container: Keep the container tightly sealed to prevent oxidation and moisture absorption.

4. Spill Management:

  • Minor Spills: For small spills, carefully wipe up the material with absorbent pads. Decontaminate the area with an appropriate solvent.

  • Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.

  • Waste Disposal: All materials used for spill cleanup should be placed in a sealed container and disposed of as hazardous waste.

IV. Disposal Plan

All this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect all this compound waste in a designated, labeled, and sealed container.

  • Labeling: Clearly label the waste container as "Hazardous Waste: this compound."

  • Disposal Vendor: Follow your institution's procedures for the disposal of hazardous chemical waste through an approved vendor. Do not dispose of this compound down the drain or in the regular trash.

V. Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal prep_training Personnel Training prep_area Designate Fume Hood Area prep_training->prep_area prep_materials Gather PPE and Materials prep_area->prep_materials handle_fumehood Work in Fume Hood prep_materials->handle_fumehood handle_weigh Weigh Solid handle_fumehood->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution storage_conditions Store at -20°C or -80°C handle_solution->storage_conditions disposal_collect Collect Waste handle_solution->disposal_collect storage_protect Protect from Light and Air storage_conditions->storage_protect storage_protect->disposal_collect disposal_label Label Waste Container disposal_collect->disposal_label disposal_vendor Dispose via Approved Vendor disposal_label->disposal_vendor

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.